Product packaging for Resact(Cat. No.:CAS No. 91316-25-5)

Resact

Cat. No.: B610446
CAS No.: 91316-25-5
M. Wt: 1243.46
InChI Key: AIUYQNQCTFEINK-WSZFUOGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Resact is a 14-amino acid peptide (a sperm-activating peptide) isolated from the egg jelly of the sea urchin Arbacia punctulata . It plays a crucial role as a species-specific chemoattractant, guiding sperm towards eggs by creating a chemical gradient they can follow . Upon binding to its receptor on the sperm plasma membrane, which is a transmembrane guanylyl cyclase, this compound triggers a rapid and transient increase in intracellular cyclic GMP (cGMP) . This cGMP elevation is followed by a rise in intracellular calcium concentration, which directly influences sperm motility and the asymmetry of the sperm flagellum, steering the sperm cell up the chemoattractant gradient . Beyond its chemotactic role, this compound also acts as a potent sperm-activating peptide, causing an immediate and dramatic increase in mitochondrial respiration and sperm motility . These properties make this compound an invaluable tool for researchers in developmental biology and reproductive sciences for investigating the molecular mechanisms of sperm chemotaxis, signal transduction pathways involving cGMP and calcium, and general sperm physiology . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H86N18O15S2 B610446 Resact CAS No. 91316-25-5

Properties

CAS No.

91316-25-5

Molecular Formula

C50H86N18O15S2

Molecular Weight

1243.46

IUPAC Name

(3S,9S,12S,15R,20R,26S)-15-amino-N-[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-9-[(1R)-1-hydroxyethyl]-3-methyl-2,5,8,11,14,22,25-heptaoxo-12-propan-2-yl-17,18-dithia-1,4,7,10,13,21,24-heptazabicyclo[24.3.0]nonacosane-20-carboxamide

InChI

InChI=1S/C50H86N18O15S2/c1-23(2)15-30(41(52)75)64-43(77)29(11-9-13-55-50(53)54)62-36(73)18-57-33(70)16-56-34(71)17-59-46(80)38(24(3)4)66-44(78)31-22-85-84-21-28(51)42(76)65-39(25(5)6)48(82)67-40(27(8)69)47(81)60-19-35(72)61-26(7)49(83)68-14-10-12-32(68)45(79)58-20-37(74)63-31/h23-32,38-40,69H,9-22,51H2,1-8H3,(H2,52,75)(H,56,71)(H,57,70)(H,58,79)(H,59,80)(H,60,81)(H,61,72)(H,62,73)(H,63,74)(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H4,53,54,55)/t26-,27+,28-,29-,30-,31-,32-,38-,39-,40-/m0/s1

InChI Key

AIUYQNQCTFEINK-WSZFUOGHSA-N

SMILES

CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)O)C(C)C)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Resact; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Resact Peptide: Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of chemotaxis, sperm physiology, and receptor-ligand interactions.

Introduction

Resact is a small, chemoattractant peptide isolated from the egg jelly layer of the sea urchin Arbacia punctulata.[1][2] It plays a critical role in the fertilization process by acting as a species-specific guidance molecule, attracting sperm towards the egg.[2][3] This guidance is achieved through a well-defined signal transduction cascade initiated by the binding of this compound to a specific receptor on the sperm flagellum.[4] The species-specificity is pronounced; for instance, A. punctulata spermatozoa respond to this compound but not to speract, a similar peptide from the sea urchin Strongylocentrotus purpuratus.[1][2] The this compound signaling pathway serves as a powerful model system for studying chemotaxis, ion channel regulation, and the molecular basis of fertilization.

Peptide Sequence and Structure

Primary Sequence

This compound is a 14-amino acid peptide with the following primary sequence:[1][5] Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂

Structural Features

The this compound peptide possesses two key post-translational modifications:

  • Disulfide Bridge: A disulfide bond exists between the cysteine residues at position 1 and position 8, creating a cyclic structure essential for its biological activity.[6]

  • C-terminal Amidation: The C-terminus is amidated, which is a common feature in many biologically active peptides, often contributing to stability and receptor affinity.[5][6]

Three-Dimensional Structure

Currently, there is no experimentally determined three-dimensional structure of this compound available in public databases such as the Protein Data Bank (PDB). The peptide's small size and inherent flexibility make it challenging to crystallize for X-ray diffraction or to analyze comprehensively via NMR spectroscopy.[6] Computational methods, such as molecular dynamics simulations, could be employed to predict its conformational landscape in an aqueous environment.[7]

This compound Signaling Pathway

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that ultimately modifies the sperm's swimming pattern, guiding it toward the egg.

Receptor Binding

The receptor for this compound is a membrane-bound guanylate cyclase (GC), also known as a receptor guanylyl cyclase (RGC).[1][8][9] This receptor is a major glycoprotein located in the plasma membrane of the sperm flagellum.[10]

Signal Transduction Cascade

The binding of a single this compound molecule can elicit a measurable response.[9] The key steps in the signal transduction pathway are as follows:

  • Receptor Activation: this compound binds to the extracellular domain of the RGC.[1][8]

  • cGMP Synthesis: This binding activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of GTP to cyclic GMP (cGMP).[4][11][12]

  • Potassium Channel Opening: The resulting surge in intracellular cGMP concentration directly gates and opens cGMP-gated K⁺-selective (CNGK) channels.[8][11]

  • Membrane Hyperpolarization: The efflux of K⁺ ions causes a transient hyperpolarization of the sperm cell membrane.[11]

  • Activation of Downstream Channels: This hyperpolarization triggers the opening of two other channels: a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel and a sperm-specific Na⁺/H⁺ exchanger (sNHE).[8][11]

  • Intracellular Alkalinization: The activation of sNHE leads to an influx of Na⁺ and an efflux of H⁺, causing a rapid increase in intracellular pH.[8][11]

  • Membrane Depolarization: The opening of HCN channels allows Na⁺ to enter the cell, leading to a depolarization of the membrane back towards its resting potential.[11]

  • Calcium Channel Activation: The combination of membrane depolarization and the increase in intracellular pH activates voltage-gated Ca²⁺ channels (specifically CatSper channels).[8][11]

  • Calcium Influx and Behavioral Response: The opening of CatSper channels results in a rapid influx of Ca²⁺ into the flagellum. This increase in intracellular Ca²⁺ concentration alters the asymmetry of the flagellar waveform, causing the sperm to make turns and reorient its swimming trajectory up the this compound gradient.[1][9][11]

  • Signal Termination: The signal is terminated by the hydrolysis of cGMP by a phosphodiesterase (PDE) and the extrusion of Ca²⁺ from the cell via a Na⁺/Ca²⁺/K⁺ exchanger (NCKX), restoring the basal intracellular state.[8][11]

Visualization of the Signaling Pathway

Resact_Signaling_Pathway This compound Signaling Pathway in Sea Urchin Sperm This compound This compound RGC Receptor Guanylate Cyclase (RGC) This compound->RGC Binds to cGMP cGMP (Second Messenger) RGC->cGMP Synthesizes GTP GTP GTP->RGC CNGK CNGK Channel (K⁺-selective) cGMP->CNGK Activates PDE PDE cGMP->PDE Hydrolyzed by Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes HCN HCN Channel Hyperpolarization->HCN Activates sNHE sNHE (Na⁺/H⁺ Exchanger) Hyperpolarization->sNHE Activates Depolarization Membrane Depolarization HCN->Depolarization Causes pH_Increase Intracellular pH Increase sNHE->pH_Increase Causes CatSper CatSper Channel (Ca²⁺) Depolarization->CatSper Activates pH_Increase->CatSper Activates Ca_Influx Ca²⁺ Influx CatSper->Ca_Influx Mediates Response Turn / Swim Trajectory Change Ca_Influx->Response Triggers

Caption: The this compound signaling cascade, from receptor binding to the final chemotactic response.

Quantitative Data

The following table summarizes key quantitative parameters associated with this compound's activity and the resulting physiological responses in Arbacia punctulata sperm.

ParameterValueContextReference(s)
ED₅₀ ~100 nMEffective concentration for 50% reduction in guanylate cyclase activity and phosphorylation state in isolated sperm membranes.[13]
Chemotactic Sensitivity pM rangeSperm exhibit a chemotactic response to picomolar concentrations of this compound in microfluidic gradient assays.[14][15]
Average Swimming Speed 238 ± 6 µm/sThe basal swimming speed of A. punctulata sperm in the absence of a chemoattractant gradient.[14][15]
Chemotactic Velocity Up to 20% of average speedThe component of sperm velocity directed up the this compound gradient can reach up to ~47 µm/s.[14][15]

Key Experimental Protocols

This section provides an overview of the methodologies used to study the this compound peptide, its synthesis, and its biological function.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound can be chemically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology Outline:

  • Resin Selection: A Rink Amide resin is typically used to generate the C-terminal amide upon final cleavage.[16]

  • Chain Assembly: The peptide is assembled on the solid support from the C-terminus (Leucine) to the N-terminus (Cysteine).

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[16]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the newly freed N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.[17]

  • Side-Chain Protection: Acid-labile protecting groups are used for reactive amino acid side chains (e.g., Trt for Cysteine, Pbf for Arginine, tBu for Threonine).

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., water, TIS) to prevent side reactions.[17]

  • Disulfide Bond Formation: The linear peptide is subjected to an oxidation reaction (e.g., air oxidation in a dilute, slightly basic buffer) to form the Cys¹-Cys⁸ disulfide bridge.

  • Purification: The final crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

SPPS_Cycle_Workflow General Fmoc-SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA (e.g., with HATU/DIEA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Loop Repeat for all amino acids Wash2->Loop End Peptide Elongated by one residue Loop->Deprotection Next cycle Loop->End Final cycle

Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Receptor-Ligand Binding Assay

To quantify the binding affinity of this compound to its receptor, a competitive radioligand binding assay is employed.

Methodology Outline:

  • Sperm Membrane Preparation: Sperm from A. punctulata are collected and lysed. The plasma membranes, which contain the RGC, are isolated through differential centrifugation.[18] The protein concentration of the membrane preparation is determined (e.g., via BCA assay).

  • Radiolabeling: A this compound analog is radiolabeled (e.g., with ¹²⁵I) to serve as the tracer.[13]

  • Competitive Binding: A constant concentration of the radiolabeled this compound is incubated with the sperm membrane preparation in the presence of varying concentrations of unlabeled ("cold") this compound.

  • Incubation: The reaction is incubated at a controlled temperature until binding reaches equilibrium.[19]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter (e.g., GF/C) using a vacuum manifold. The membranes and any bound radioligand are retained on the filter, while the unbound radioligand passes through.[13][18]

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound tracer.[18]

  • Detection: The radioactivity retained on each filter is quantified using a scintillation counter.[18]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound. A competition curve is generated, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and the Kᵢ (inhibition constant) can be calculated.

Receptor_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation Membranes Sperm Membranes Incubate 1. Incubate Components (Membranes + Radioligand + Unlabeled Competitor) Membranes->Incubate Radio Radiolabeled This compound Radio->Incubate Cold Unlabeled This compound Cold->Incubate Filter 2. Vacuum Filtration (Separates Bound/Free) Incubate->Filter Wash 3. Wash Filters Filter->Wash Count 4. Scintillation Counting Wash->Count Analyze 5. Data Analysis (Calculate IC₅₀ / Kᵢ) Count->Analyze

Caption: The experimental workflow for a competitive radioligand receptor binding assay.

Sperm Chemotaxis Assay

A microfluidic device is used to create a stable chemical gradient and observe the chemotactic behavior of sperm in real-time.

Methodology Outline:

  • Gamete Collection: Sea urchins are induced to spawn by injecting 0.5 M KCl into the coelomic cavity. "Dry" sperm is collected and stored on ice.[20]

  • Microfluidic Device Setup: A microfluidic chamber is used, which allows for the generation of a stable, well-defined gradient of this compound through diffusion from a source channel into a central channel where sperm are observed.[14][15]

  • Sperm Introduction: A dilute suspension of motile sperm is introduced into the central channel of the device.

  • Gradient Formation: A solution containing this compound is introduced into the source channel, establishing a concentration gradient across the observation area.[20]

  • Microscopy and Recording: The movement of sperm within the gradient is recorded using high-speed video microscopy.

  • Data Analysis: Sperm trajectories are tracked using specialized software. Key parameters such as swimming speed, turning frequency, and the chemotactic index (a measure of the net movement towards the chemoattractant) are calculated to quantify the response.[14][15]

Chemotaxis_Assay_Workflow Microfluidic Chemotaxis Assay Workflow Collect 1. Collect Sea Urchin Sperm (KCl Injection) Setup 2. Prepare Microfluidic Device Collect->Setup Load 3. Load Sperm & Establish This compound Gradient Setup->Load Record 4. Record Sperm Movement (High-Speed Video) Load->Record Analyze 5. Analyze Trajectories (Quantify Chemotaxis) Record->Analyze

Caption: The workflow for quantifying sperm chemotaxis using a microfluidic device.

References

Introduction: The Role of Resact in Sperm Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Resact on Spermatozoa

Audience: Researchers, scientists, and drug development professionals.

In many marine invertebrate species with external fertilization, successful reproduction hinges on the spermatozoon's ability to locate the egg in a vast, turbulent environment. This is achieved through chemotaxis, a process where the sperm cell follows a chemical gradient of a chemoattractant released by the egg. For the sea urchin Arbacia punctulata, the primary chemoattractant is a 14-amino acid peptide known as this compound.[1] this compound not only guides the sperm towards the egg but also acts as a sperm-activating peptide, stimulating mitochondrial respiration and flagellar motility.[1] Understanding the precise molecular mechanism by which this compound elicits these responses is crucial for fields ranging from developmental biology to reproductive toxicology and pharmacology.

This technical guide provides a detailed examination of the this compound signaling pathway, presents key quantitative data, and outlines the experimental protocols used to elucidate this fundamental biological process.

The Core Signaling Pathway of this compound Action

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that translates the external chemical signal into a change in swimming behavior. The entire process occurs within seconds and is orchestrated by a series of precisely regulated molecular events.

Receptor Binding and Second Messenger Production

The this compound signaling cascade begins when the peptide binds to its specific receptor, a transmembrane protein identified as a receptor guanylyl cyclase (GC).[2][3] This binding event activates the intracellular catalytic domain of the GC, which then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[3][4] This initial step is highly sensitive; the binding of a single this compound molecule can trigger a measurable cGMP response, with the response becoming saturated by the binding of only 50-100 molecules.[2]

Ion Channel Activation and Membrane Potential Changes

The rapid surge in intracellular cGMP directly gates and opens a class of K⁺-selective cyclic nucleotide-gated (CNGK) channels located in the flagellar membrane.[3][5] The opening of these channels leads to a significant efflux of potassium ions (K⁺), causing a transient hyperpolarization of the sperm's plasma membrane, making the intracellular environment more negative.[3][5]

This brief hyperpolarization is the critical electrical signal that triggers the next phase of the cascade. It activates two key downstream components: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a sperm-specific Na⁺/H⁺ exchanger (sNHE).[3]

Depolarization and Intracellular Calcium Influx

The opening of HCN channels allows an influx of sodium ions (Na⁺), which begins to depolarize the membrane back towards its resting potential.[3] This depolarization phase is crucial as it triggers the opening of voltage-gated Ca²⁺ channels (Ca_v).[3][5] The opening of these channels permits a rapid and localized influx of extracellular calcium ions (Ca²⁺) into the flagellum.[1][6]

It is this transient spike in intracellular Ca²⁺ that directly modulates the sperm's swimming machinery. The increased Ca²⁺ interacts with the axoneme of the flagellum, causing an increase in the asymmetry of the flagellar beat.[7] This change in waveform results in a distinct turn in the sperm's swimming path, allowing it to reorient itself along the chemoattractant gradient.[8]

Signal Termination and Recovery

The chemotactic response is transient, allowing the sperm to perform a "turn-and-run" behavior, making successive turns to navigate the gradient. Recovery and termination of the signal are achieved through two main mechanisms. Firstly, the intracellular Ca²⁺ concentration is restored to its resting level by a Na⁺–Ca²⁺–K⁺ exchanger (NCKX).[3] Secondly, the cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP back to GMP, leading to the closure of the CNGK channels.[3]

Resact_Signaling_Pathway This compound This compound GC Receptor Guanylyl Cyclase (GC) This compound->GC Binds cGMP ↑ cGMP GC->cGMP Activates CNGK CNGK Channel (K⁺-selective) cGMP->CNGK Opens K_efflux K⁺ Efflux CNGK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization HCN HCN Channel Hyperpolarization->HCN Activates sNHE sNHE Hyperpolarization->sNHE Activates Na_influx Na⁺ Influx HCN->Na_influx pHi ↑ Intracellular pH sNHE->pHi Depolarization Membrane Depolarization Na_influx->Depolarization CaV Voltage-gated Ca²⁺ Channel (Cav) Depolarization->CaV Opens Ca_influx ↑ [Ca²⁺]i CaV->Ca_influx Turn Flagellar Beat Asymmetry → Turn Ca_influx->Turn

Fig 1. The this compound signaling cascade in sea urchin sperm.

Quantitative Data Presentation

The physiological responses induced by this compound can be quantified to understand the sensitivity and dynamics of the system. The following tables summarize key parameters, with some values derived from closely related mammalian systems to provide context where species-specific data is sparse.

Parameter Value Organism/System Significance Reference
Binding Affinity (K_d) ~0.1 - 1.0 nMHuman GC-C ReceptorIndicates very high affinity binding of ligands to the guanylyl cyclase receptor family, allowing sperm to detect minute concentrations of chemoattractant.[9]
Sensitivity 1 moleculeA. punctulataA single this compound binding event is sufficient to elicit a measurable cGMP and Ca²⁺ response, highlighting the extreme sensitivity of the detection system.[2]
Saturation 50-100 moleculesA. punctulataThe signaling response saturates after a small number of receptors are occupied, ensuring a robust response even at low chemoattractant concentrations.[2]
Table 1: Receptor Binding and Sensitivity
Parameter Condition Value Significance Reference
Membrane Potential Non-capacitated (Resting)-35 to -45 mVEstablishes the baseline electrical state of the sperm membrane before encountering the chemoattractant.[10]
Membrane Potential Hyperpolarized (Post-Resact)Depolarized (Post-Hyperpolarization)-58 mV (Human, Capacitation)The cGMP-induced K⁺ efflux causes a significant negative shift in membrane potential, which is the key trigger for downstream voltage-gated channels.
Membrane Potential Depolarized (Post-Hyperpolarization)Returns toward resting potentialThe subsequent Na⁺ influx counteracts the hyperpolarization, leading to the depolarization required to open Ca²⁺ channels.[3]
Table 2: Changes in Sperm Membrane Potential (Em)
Parameter Condition Value Significance Reference
Intracellular Ca²⁺ (K_d for Fluo-4) N/A~335-345 nMThe dissociation constant of common Ca²⁺ indicators like Fluo-4 provides a reference point for the concentration range at which Ca²⁺ signals are typically measured.[11]
Ca²⁺ Response Time (t_1/2) cGMP-stimulated~48 msThe initial Ca²⁺ influx is extremely rapid, allowing for a swift behavioral response to the chemoattractant signal.[1]
Ca²⁺ Response Time (t_1/2) cGMP-stimulated + Nimodipine~390 msBlockade of specific Ca²⁺ channels significantly slows the Ca²⁺ influx, demonstrating the involvement of multiple Ca²⁺ entry pathways.[1]
Table 3: Dynamics of Intracellular Calcium Concentration [Ca²⁺]i

Experimental Protocols & Workflows

The elucidation of the this compound signaling pathway has been made possible by a combination of sophisticated experimental techniques. This section provides detailed methodologies for key assays.

Protocol 1: Sperm Chemotaxis Assay (Zigmond Chamber)

This assay is used to visually assess and quantify the directional movement of sperm in response to a stable chemical gradient.

Methodology:

  • Chamber Preparation: A Zigmond chamber, which consists of two parallel wells connected by a narrow bridge, is cleaned and prepared.

  • Cell Loading: A suspension of motile sperm in artificial seawater (ASW) is loaded into both reservoirs and across the connecting bridge to establish a uniform cell distribution.

  • Gradient Formation: The chemoattractant (this compound), dissolved in ASW, is carefully added to one of the reservoirs. The opposing reservoir receives a control solution (ASW only). This allows a stable concentration gradient to form across the bridge via diffusion.

  • Incubation: The chamber is incubated for approximately 20-30 minutes to allow the gradient to stabilize.[12][13]

  • Microscopy and Data Acquisition: The bridge area is observed using a phase-contrast microscope. Sperm movement is recorded using a high-speed camera for a set duration (e.g., 2-5 minutes).

  • Data Analysis: The recorded video is analyzed using cell tracking software. Key metrics such as swimming velocity, trajectory, and the chemotactic index (the net displacement towards the chemoattractant) are calculated.

Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Sperm Suspension in ASW prep2 Load Zigmond Chamber with Sperm Suspension prep1->prep2 exp1 Add this compound to One Well, Control to the Other prep2->exp1 exp2 Incubate (20-30 min) to Establish Gradient exp1->exp2 exp3 Record Sperm Movement on Bridge via Microscopy exp2->exp3 an1 Track Individual Sperm Trajectories exp3->an1 an2 Calculate Velocity, Directionality, and Chemotactic Index an1->an2 Vm_Workflow start Prepare Sperm Suspension (4x10⁶ cells/mL) step1 Place in Spectrofluorometer Cuvette (37°C, Ex/Em: 620/670 nm) start->step1 step2 Add DiSC₃(5) Dye (1 µM) Wait for Signal Stabilization step1->step2 step3 Record Baseline Fluorescence step2->step3 step4 Inject this compound and Record Fluorescence Change step3->step4 step5 Perform Calibration: Add Valinomycin, then Titrate with KCl step4->step5 end Calculate Absolute Em using Nernst Equation step5->end Ca_Workflow cluster_load Cell Loading cluster_image Imaging cluster_analyze Analysis load1 Incubate Sperm with Fluo-4 AM (2-5 µM) and Pluronic F-127 load2 Wash to Remove Extracellular Dye load1->load2 load3 Adhere Sperm to Poly-L-Lysine Coated Coverslip load2->load3 img1 Mount on Fluorescence Microscope (Ex/Em: 494/516 nm) load3->img1 img2 Record Baseline Fluorescence img1->img2 img3 Perfuse with this compound and Acquire Time-Lapse Images img2->img3 an1 Select Regions of Interest (ROI) on Individual Sperm img3->an1 an2 Calculate Fluorescence Ratio (ΔF/F₀) over Time an1->an2 GC_Assay_Workflow prep Prepare Sperm Membrane Homogenate rxn Incubate Membranes with [α-³²P]GTP Reaction Mix (± this compound) prep->rxn term Terminate Reaction (EDTA + Heat) rxn->term sep Separate [³²P]cGMP from [α-³²P]GTP via Column Chromatography term->sep quant Quantify [³²P]cGMP using Scintillation Counting sep->quant calc Calculate GC Specific Activity quant->calc

References

The Resact Signaling Pathway in Arbacia punctulata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Resact signaling pathway in the sea urchin Arbacia punctulata. It is designed to offer a comprehensive resource for researchers in reproductive biology, cell signaling, and pharmacology, as well as professionals engaged in drug development who may leverage this well-characterized pathway for screening and discovery. This document details the molecular cascade from chemoattractant binding to the physiological response of sperm, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the pathway and associated workflows.

Introduction to the this compound Signaling Pathway

The fertilization process in many marine invertebrates is a finely orchestrated event guided by chemical cues. In the sea urchin Arbacia punctulata, a key player in this process is the peptide chemoattractant, this compound.[1][2][3][4][5] Released from the egg jelly, this compound guides sperm towards the egg, a classic example of chemotaxis.[1][3][4][5] The signaling cascade initiated by this compound is a well-studied model system for understanding chemosensation and cellular motility at the molecular level. This pathway is characterized by its remarkable sensitivity, with sperm capable of detecting single this compound molecules.

The core of the this compound signaling pathway involves the binding of this compound to its receptor, a membrane-bound guanylate cyclase (GC) located on the sperm flagellum.[5][6][7] This interaction triggers a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn initiates a cascade of downstream events, including the modulation of ion channel activity, changes in intracellular calcium concentration ([Ca²⁺]i), and ultimately, alterations in the flagellar beat pattern that steer the sperm towards the egg.[8] This pathway is highly specific, as A. punctulata sperm do not respond to speract, a chemoattractant from a different sea urchin species.[1][3] Furthermore, the chemotactic response to this compound is critically dependent on the presence of millimolar concentrations of external calcium.[1][3][4][5]

Core Components and Signaling Cascade

The this compound signaling pathway is a rapid and elegant cascade that translates an external chemical gradient into a directed motile response. The key molecular events are summarized below.

2.1. This compound Binding and Receptor Activation: The signaling cascade is initiated by the binding of the 14-amino acid peptide this compound to the extracellular domain of its receptor, a 160 kDa transmembrane protein identified as a guanylate cyclase (GC).[6][7][9][10] This receptor is predominantly located on the sperm flagellum. Binding of this compound induces a conformational change in the GC, leading to the dephosphorylation of the enzyme and a shift in its electrophoretic mobility from 160 kDa to 150 kDa.[6][7][9][10] This dephosphorylation event is correlated with a significant decrease in its enzymatic activity.[9]

2.2. cGMP Synthesis and Downstream Effects: Despite the overall decrease in GC activity upon sustained exposure, the initial binding of this compound triggers a rapid and transient surge in the intracellular concentration of cGMP.[11] This increase in cGMP is the pivotal second messenger in the pathway. The elevation of cGMP directly gates the opening of cGMP-dependent potassium (K⁺) channels, leading to a transient hyperpolarization of the sperm membrane.

2.3. Ion Fluxes and Calcium Signaling: The initial hyperpolarization of the membrane potential activates downstream ion channels. A key event is the influx of extracellular Ca²⁺, which is essential for the chemotactic turning behavior.[1][3][4][5][8] The rise in intracellular Ca²⁺ is characterized by transient spikes in the flagellum, which directly correlate with changes in the asymmetry of the flagellar beat, causing the sperm to turn.[8] Following a turn, there is a period of straight swimming, allowing the sperm to reorient itself within the chemical gradient.[8]

2.4. Regulation and Adaptation: The transient nature of the cGMP and Ca²⁺ signals is crucial for the continuous sampling of the chemoattractant gradient. The pathway includes mechanisms for rapid signal termination and adaptation. Phosphodiesterases (PDEs) are responsible for the rapid hydrolysis of cGMP, returning it to basal levels.[12] This allows the sperm to remain sensitive to further changes in the this compound concentration.

Signaling Pathway Diagram

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound RGC This compound Receptor (Guanylate Cyclase) This compound->RGC Binding cGMP cGMP RGC->cGMP Activation K_channel cGMP-gated K+ Channel Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization K+ efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ influx GTP GTP GTP->cGMP cGMP->K_channel Opens PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis Hyperpolarization->Ca_channel Motility Flagellar Beat Asymmetry (Turn) Ca_ion->Motility Modulates PDE->cGMP Inactivation

Caption: The this compound signaling cascade in Arbacia punctulata sperm.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway, compiled from various studies.

Table 1: this compound Concentration and Chemotactic Response

ParameterValueReference
Threshold for chemotactic response~1 nM[5]
Saturation of chemotactic response50-100 bound molecules[11]
No effect concentration100 pM[5]
Half-maximal respiration stimulation (pH 6.6)~1 nM[13]

Table 2: Temporal Dynamics of Signaling Events

EventTime CourseReference
Guanylate cyclase dephosphorylationWithin 3-5 seconds[5][7]
cGMP elevationRapid and transient[11]
Intracellular Ca²⁺ increaseFollows cGMP peak, transient spikes[8][11]
Change in flagellar waveformCorrelates with Ca²⁺ spikes[8]
Restoration of original swimming behaviorWithin a few seconds[14]

Table 3: Properties of the this compound Receptor (Guanylate Cyclase)

PropertyValueReference
Molecular Weight (phosphorylated)160 kDa[6][7][9]
Molecular Weight (dephosphorylated)150 kDa[6][7][9]
Enzymatic Activity Change upon Dephosphorylation~3.5 to 38-fold decrease[6][9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound signaling pathway.

4.1. Gamete Collection

  • Organism: Arbacia punctulata sea urchins.

  • Spawning Induction: Induce spawning by injecting 0.5 M KCl into the coelomic cavity or by applying a 10-12 volt electrical stimulus.

  • Egg Collection: Collect eggs from females in filtered seawater. Wash the eggs several times by gentle centrifugation to remove excess jelly.

  • Sperm Collection: Collect "dry" sperm from males. Store concentrated sperm on ice and use within one hour of collection.

4.2. Sperm Motility and Chemotaxis Assay

This assay is used to observe the chemoattraction of sperm to this compound.

  • Sperm Suspension: Dilute dry sperm in artificial seawater (ASW) to a concentration of approximately 1.5 x 10⁶ cells/ml.

  • Observation Chamber: Place a drop of the sperm suspension on a microscope slide.

  • Chemoattractant Application: Use a micropipette to inject a small volume (e.g., 1 nl) of this compound solution at a known concentration into the center of the sperm suspension.

  • Data Acquisition: Record sperm movement using dark-field microscopy and a video camera. Capture images at specific time points before and after the injection of this compound.

  • Analysis: Analyze the video recordings to track sperm trajectories and quantify the accumulation of sperm around the micropipette tip. Computer-assisted sperm analysis (CASA) systems can be used for detailed kinematic analysis.[15]

4.3. Measurement of Intracellular cGMP Levels

This protocol measures the rapid changes in cGMP concentration following this compound stimulation.

  • Methodology: Utilize rapid-mixing techniques such as stopped-flow fluorometry.

  • Sperm Preparation: Load sperm with a cGMP-sensitive fluorescent indicator.

  • Stimulation: Rapidly mix the sperm suspension with a this compound solution in the stopped-flow apparatus.

  • Detection: Monitor the change in fluorescence over time, which corresponds to the change in intracellular cGMP concentration.

  • Alternative Method: Quench-flow techniques can also be used, where the reaction is stopped at various time points by a quenching agent, followed by extraction and quantification of cGMP using immunoassays.

4.4. Calcium Imaging

This method visualizes the changes in intracellular calcium concentration in response to this compound.

  • Sperm Loading: Incubate sperm with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: Stimulate the loaded sperm with this compound, often using photolysis of a "caged" this compound compound to ensure precise temporal control.[8] Caged compounds are inert molecules that release the active substance upon exposure to a flash of UV light.

  • Imaging: Use a fluorescence microscope equipped with a sensitive camera to capture the changes in fluorescence intensity in individual sperm flagella over time.

  • Analysis: Correlate the spatiotemporal patterns of calcium signals with changes in sperm swimming behavior.

4.5. Analysis of Guanylate Cyclase Phosphorylation

This protocol examines the change in the phosphorylation state of the this compound receptor.

  • Sperm Treatment: Incubate sperm suspensions with and without this compound for a specified time (e.g., 2 minutes).

  • Protein Extraction: Lyse the sperm cells and prepare membrane protein extracts.

  • Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: Stain the gel with a protein stain (e.g., silver stain) to visualize the protein bands. The dephosphorylated form of the guanylate cyclase will migrate faster (150 kDa) compared to the phosphorylated form (160 kDa).[5]

Experimental Workflow Diagram

Chemotaxis_Experiment_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Acquisition & Analysis Gamete_Collection 1. Gamete Collection (A. punctulata) Sperm_Suspension 2. Prepare Sperm Suspension (ASW, ~1.5x10^6 cells/ml) Gamete_Collection->Sperm_Suspension Load_Sperm 3. Load Sperm on Microscope Slide Sperm_Suspension->Load_Sperm Inject_this compound 4. Inject this compound (Micropipette) Load_Sperm->Inject_this compound Record_Video 5. Record Sperm Motility (Dark-field Microscopy) Inject_this compound->Record_Video Analyze_Tracks 6. Analyze Sperm Trajectories (CASA Software) Record_Video->Analyze_Tracks Quantify_Chemotaxis 7. Quantify Sperm Accumulation Analyze_Tracks->Quantify_Chemotaxis

Caption: A typical workflow for an Arbacia punctulata sperm chemotaxis assay.

Conclusion and Future Directions

The this compound signaling pathway in Arbacia punctulata represents a paradigm for understanding the molecular basis of chemotaxis. Its relative simplicity, well-defined components, and the wealth of available quantitative data make it an invaluable model system. For researchers, it continues to offer opportunities to dissect the fundamental principles of signal transduction, ion channel gating, and the regulation of ciliary and flagellar movement. For professionals in drug development, the specific and sensitive nature of the this compound-receptor interaction provides a potential platform for the development of high-throughput screens for novel agonists and antagonists of guanylate cyclase-coupled receptors.

Future research in this area may focus on several key aspects. Elucidating the precise structural changes in the guanylate cyclase upon this compound binding and dephosphorylation will provide deeper insights into its regulation. Further investigation into the downstream targets of calcium and the molecular machinery that translates calcium signals into specific flagellar waveforms will be critical. Additionally, exploring the mechanisms of adaptation that allow sperm to sense and respond to a wide range of chemoattractant concentrations remains an active area of inquiry. The continued study of this elegant signaling pathway promises to yield further fundamental discoveries in cell biology and reproductive science.

References

The Discovery and Elucidation of Resact: A Chemoattractant Peptide Guiding Sperm

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The directed movement of sperm towards an egg, a process known as chemotaxis, is a fundamental event in sexual reproduction for many species. In the marine invertebrate Arbacia punctulata (the purple sea urchin), this process is orchestrated by a small peptide chemoattractant named Resact. This technical guide provides an in-depth exploration of the discovery, history, and molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Perspective: The Dawn of Sperm Chemotaxis

The concept of chemical signaling between gametes has roots in the early 20th century. In 1912, F.R. Lillie first observed that substances released from sea urchin eggs could influence sperm behavior. However, it would take several decades to isolate and identify the specific molecules responsible for this phenomenon. The unequivocal demonstration of a chemically-defined chemoattractant from sea urchin egg jelly came with the work of Ward and colleagues in 1985, who identified and characterized this compound from Arbacia punctulata. This seminal discovery provided the first direct evidence of a defined egg-derived molecule guiding sperm, opening a new chapter in the study of fertilization and cell signaling.

Molecular Profile of this compound

This compound is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2. It is isolated from the jelly layer of A. punctulata eggs and acts as a potent and species-specific chemoattractant for sperm of the same species.

Structure and Synthesis

The primary structure of this compound was determined through amino acid sequencing of the purified native peptide. Subsequently, it was successfully synthesized using solid-phase peptide synthesis methods, and the synthetic peptide was shown to be identical in structure and function to the native molecule.

The this compound Signaling Pathway: A Cascade of Events

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade that ultimately modulates the sperm's swimming pattern, guiding it towards the egg. The key components of this pathway are a receptor guanylyl cyclase, the second messenger cyclic GMP (cGMP), and calcium ions (Ca2+).

Receptor Binding and cGMP Production

The receptor for this compound is a transmembrane protein with intrinsic guanylyl cyclase activity. This receptor guanylyl cyclase (RGC) is a single-pass transmembrane protein with an extracellular ligand-binding domain and an intracellular catalytic domain. The binding of this compound to the extracellular domain of the RGC triggers a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the rapid conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Signaling: The Role of cGMP and Calcium

The transient increase in intracellular cGMP concentration is a pivotal event in the this compound signaling pathway. cGMP acts as a second messenger, directly or indirectly leading to the opening of ion channels in the sperm's plasma membrane. This results in a transient influx of Ca2+ into the sperm flagellum. The elevation of intracellular Ca2+ is a critical step that modulates the asymmetry of the flagellar beat, causing the sperm to turn and reorient itself along the chemoattractant gradient.

The following diagram illustrates the this compound signaling pathway:

The Role of Resact as a Sperm Chemoattractant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of Resact, a potent chemoattractant for sperm of the sea urchin Arbacia punctulata. We delve into the molecular signaling cascade initiated by this compound, present key quantitative data from seminal studies, and provide detailed experimental protocols for investigating this classic example of chemotaxis. This document is intended to serve as a valuable resource for researchers in reproductive biology, cell signaling, and for professionals involved in the development of drugs targeting related pathways.

Introduction

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a critical process for successful fertilization in many species. In the marine invertebrate Arbacia punctulata, this process is mediated by a 14-amino acid peptide, this compound (sequence: Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2), which is released from the egg jelly layer[1]. The interaction between this compound and sperm is a well-established model system for studying the fundamental mechanisms of chemosensation and cellular navigation. The signaling pathway is characterized by its remarkable sensitivity, with sperm capable of detecting even single molecules of this compound, leading to a cascade of intracellular events that ultimately control flagellar movement and guide the sperm to the egg[2]. Understanding this intricate process provides valuable insights into the molecular basis of fertilization and may inform the development of novel contraceptive or fertility-enhancing strategies.

The this compound Signaling Pathway

The chemotactic response of A. punctulata sperm to this compound is initiated by the binding of the peptide to its receptor, a transmembrane guanylyl cyclase (GC) located on the sperm flagellum[3][4]. This binding event triggers a rapid and significant increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP)[3][5][6]. The surge in cGMP directly gates the opening of cGMP-gated potassium channels (CNGK), leading to a transient hyperpolarization of the sperm membrane[7][8].

This hyperpolarization, in turn, activates two key downstream effectors: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a sperm-specific Na+/H+ exchanger (sNHE)[7][8]. The opening of HCN channels allows for the influx of sodium ions, which depolarizes the membrane back towards its resting potential. Concurrently, the activation of sNHE leads to an increase in intracellular pH[7].

The combination of membrane depolarization and increased intracellular pH ultimately leads to the opening of voltage-gated calcium channels (CaV), resulting in a rapid and transient influx of extracellular calcium (Ca2+) into the sperm flagellum[7][9]. This localized increase in intracellular Ca2+ concentration is the key signal that modulates the asymmetry of the flagellar beat, causing the sperm to turn. The subsequent return to basal Ca2+ levels allows for periods of straight swimming. This alternating pattern of turns and straight runs, known as a "turn-and-run" behavior, allows the sperm to navigate up the this compound concentration gradient towards the egg[9].

Signaling Pathway Diagram

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC cGMP cGMP (increase) RGC->cGMP CNGK CNGK Channel (K+) Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization K+ efflux HCN HCN Channel (Na+) Depolarization Membrane Depolarization HCN->Depolarization Na+ influx sNHE sNHE (Na+/H+) pHi Intracellular pH (increase) sNHE->pHi CaV Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx CaV->Ca_influx Ca2+ influx cGMP->CNGK Hyperpolarization->HCN Hyperpolarization->sNHE Depolarization->CaV pHi->CaV Flagellar_beat Asymmetric Flagellar Beat (Turn) Ca_influx->Flagellar_beat

Caption: The this compound signaling pathway in sea urchin sperm.

Quantitative Data on this compound-Mediated Chemotaxis

The following tables summarize key quantitative parameters associated with the chemoattractant function of this compound.

Table 1: this compound Receptor Binding and Sperm Response

ParameterValueSpeciesReference
This compound ReceptorGuanylyl CyclaseArbacia punctulata[3]
Number of Receptors per Sperm~3 x 10^5Arbacia punctulata[10]
This compound Binding Affinity (K1/2)0.65 ± 0.08 nMArbacia punctulata
This compound Binding Affinity (Kd)250 pMArbacia punctulata
Effective this compound Concentration from Egg50 µM (equivalent concentration in the egg)Arbacia punctulata[2]
Average Sperm Swimming Speed238 µm/sArbacia punctulata
Velocity up this compound GradientUp to 20% of average speedArbacia punctulata

Table 2: Intracellular Signaling Events

ParameterChange upon this compound StimulationMagnitudeSpeciesReference
Intracellular cGMPRapid and transient increaseQuantitative data on fold-increase or absolute concentration is an area of ongoing research.Arbacia punctulata[3][5][6]
Membrane PotentialTransient hyperpolarizationPrecise quantification in millivolts is an area of ongoing research.Arbacia punctulata[7][8]
Intracellular Ca2+Rapid and transient increase (spikes)Induces "turn-and-run" behaviorArbacia punctulata[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-mediated sperm chemotaxis.

Quantitative Sperm Chemotaxis Assay (Micropipette Assay)

This classic assay allows for the direct observation and quantification of sperm accumulation in a gradient of chemoattractant.

Materials:

  • Live Arbacia punctulata sperm

  • Artificial seawater (ASW)

  • This compound peptide

  • Micropipette with a fine tip (e.g., Femtotips)

  • Micromanipulator

  • Microscope with dark-field or phase-contrast optics

  • Video recording system

  • Image analysis software

Procedure:

  • Sperm Preparation: Collect "dry" sperm from male sea urchins by injection with 0.5 M KCl. Store undiluted sperm on ice. Immediately before the experiment, dilute a small aliquot of sperm in ASW to a final concentration of 1-5 x 10^7 sperm/ml.

  • Micropipette Preparation: Load a micropipette with ASW containing a known concentration of this compound (e.g., 100 nM).

  • Creating the Gradient: Using a micromanipulator, carefully introduce the tip of the this compound-filled micropipette into a chamber containing the diluted sperm suspension. A stable diffusion gradient of this compound will form from the pipette tip.

  • Observation and Recording: Observe the behavior of the sperm around the micropipette tip using a microscope. Record the sperm movement for a defined period (e.g., 5-10 minutes) using a video camera.

  • Data Analysis:

    • Quantify the number of sperm accumulating around the micropipette tip over time.

    • Analyze the swimming trajectories of individual sperm to determine changes in swimming speed, turning frequency, and directionality towards the pipette.

    • Compare the results with a control experiment using a micropipette filled with ASW only.

Experimental Workflow for Micropipette Chemotaxis Assay

Chemotaxis_Workflow start Start sperm_prep Prepare Sea Urchin Sperm Suspension start->sperm_prep pipette_prep Load Micropipette with this compound Solution start->pipette_prep gradient Establish this compound Gradient in Sperm Suspension sperm_prep->gradient pipette_prep->gradient observe Observe and Record Sperm Movement gradient->observe analyze Analyze Sperm Accumulation and Swimming Trajectories observe->analyze end End analyze->end

Caption: Workflow for a quantitative sperm chemotaxis assay.

Measurement of Intracellular cGMP Levels (Radioimmunoassay)

This protocol describes a method to quantify changes in intracellular cGMP in response to this compound stimulation.

Materials:

  • Arbacia punctulata sperm

  • This compound peptide

  • Artificial seawater (ASW)

  • Phosphodiesterase inhibitors (e.g., IBMX)

  • Reagents for cell lysis (e.g., trichloroacetic acid or ethanol)

  • Commercially available cGMP radioimmunoassay (RIA) kit

Procedure:

  • Sperm Stimulation: Incubate a dense suspension of sperm in ASW containing a phosphodiesterase inhibitor to prevent cGMP degradation. Add this compound to the desired final concentration and incubate for a very short time (seconds to a minute) to capture the transient cGMP peak.

  • Reaction Termination and Lysis: Stop the reaction and lyse the cells by adding a precipitating agent like cold trichloroacetic acid or ethanol.

  • Sample Preparation: Centrifuge the lysed sample to pellet the precipitated protein. Collect the supernatant containing the cGMP. The supernatant may need to be purified or extracted (e.g., with water-saturated ether to remove TCA) according to the RIA kit manufacturer's instructions.

  • Radioimmunoassay: Perform the cGMP RIA on the prepared samples following the kit's protocol. This typically involves competitive binding between the cGMP in the sample and a radiolabeled cGMP tracer for a limited number of anti-cGMP antibody binding sites.

  • Quantification: Measure the radioactivity of the antibody-bound fraction using a gamma counter. The amount of cGMP in the sample is inversely proportional to the measured radioactivity. Calculate the cGMP concentration based on a standard curve generated with known amounts of cGMP.

Calcium Imaging in Motile Sperm

This method allows for the visualization and quantification of intracellular Ca2+ dynamics in sperm responding to this compound.

Materials:

  • Arbacia punctulata sperm

  • This compound peptide (or caged this compound)

  • Artificial seawater (ASW)

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Microscope with fluorescence imaging capabilities and a high-speed camera

  • UV light source (if using caged this compound)

  • Image analysis software

Procedure:

  • Sperm Loading: Incubate sperm with the cell-permeant Ca2+ indicator dye (e.g., Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 to aid in dye loading.

  • Chamber Preparation: Place the dye-loaded sperm in a shallow observation chamber on the microscope stage.

  • Stimulation:

    • Direct Application: Gently perfuse the chamber with ASW containing this compound.

    • Photolysis of Caged this compound: For precise temporal and spatial control, use caged this compound. A flash of UV light will release the active this compound in a defined area.

  • Image Acquisition: Record time-lapse fluorescence images of the sperm before, during, and after stimulation using a high-speed camera.

  • Data Analysis:

    • Measure the fluorescence intensity of individual sperm flagella over time.

    • Correlate changes in fluorescence (indicative of Ca2+ concentration changes) with changes in sperm swimming behavior (e.g., turning events).

    • Quantify parameters such as the frequency, amplitude, and duration of the Ca2+ spikes.

Conclusion

The chemotactic response of Arbacia punctulata sperm to this compound provides a powerful and elegant model system for dissecting the molecular intricacies of chemosensation and cell guidance. The well-defined signaling pathway, from receptor activation to the modulation of flagellar movement, offers numerous points for investigation and potential therapeutic intervention. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this exciting field, ultimately contributing to a deeper understanding of fertilization and the development of novel technologies in reproductive medicine. The continued study of this system promises to reveal even more about the fundamental principles of cellular communication and navigation.

References

The Molecular Basis of Species-Specific Fertilization: A Technical Guide to the Resact Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate dance of marine fertilization, chemical communication plays a pivotal role in ensuring species-specific encounters between sperm and egg. This technical guide delves into the molecular intricacies of Resact, a chemoattractant peptide isolated from the egg jelly of the sea urchin Arbacia punctulata. We explore its discovery, mechanism of action, and the stringent species-specificity that governs its function. This document provides a comprehensive overview of the signaling pathways initiated by this compound, detailed experimental protocols for its study, and quantitative data on its activity, offering a valuable resource for researchers in reproductive biology, cell signaling, and drug development.

Introduction to this compound and Sperm Chemotaxis

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a fundamental process in the fertilization of many marine invertebrates. These chemoattractants, often small peptides, act as molecular beacons, guiding sperm to their conspecific eggs and thereby preventing cross-species fertilization.

This compound, a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2, is a prime example of such a species-specific signaling molecule.[1][2] Isolated from the egg jelly of the sea urchin Arbacia punctulata, this compound is a potent chemoattractant for sperm of the same species.[1][3][4][5] Its discovery and characterization have provided invaluable insights into the molecular mechanisms underpinning sperm guidance and species recognition.

The this compound Signaling Pathway: A Cascade of Specificity

The chemotactic response to this compound is initiated by its binding to a specific receptor on the sperm flagellum. This receptor is a transmembrane protein with intrinsic guanylate cyclase activity, known as a receptor guanylyl cyclase (RGC).[6] The binding of this compound to the extracellular domain of its RGC is a highly specific interaction, forming the primary basis for its species-specificity.

Upon binding, the intracellular guanylate cyclase domain of the RGC is activated, leading to the conversion of GTP to cyclic GMP (cGMP).[6] This surge in intracellular cGMP concentration triggers a complex signaling cascade:

  • Opening of cGMP-gated Potassium (K+) Channels: The elevated cGMP directly gates the opening of K+ channels in the sperm flagellar membrane.

  • Membrane Hyperpolarization: The efflux of K+ ions leads to a transient hyperpolarization of the sperm membrane.

  • Activation of Hyperpolarization-activated and Cyclic Nucleotide-gated (HCN) Channels: The hyperpolarization activates HCN channels, allowing the influx of sodium (Na+) ions.

  • Membrane Depolarization and Calcium Influx: The influx of Na+ causes a depolarization of the membrane, which in turn opens voltage-gated calcium (Ca2+) channels. The resulting influx of Ca2+ into the flagellum is the ultimate trigger for the change in the sperm's swimming pattern, causing it to turn and swim up the this compound concentration gradient towards the egg.

This intricate and rapid signaling cascade ensures a sensitive and directed response to the chemoattractant.

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sperm Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Activates K_channel cGMP-gated K+ Channel K_ion_out K+ K_channel->K_ion_out Efflux HCN_channel HCN Channel Na_ion_in Na+ HCN_channel->Na_ion_in Influx Ca_channel Voltage-gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx GTP GTP GTP->cGMP cGMP->K_channel Opens Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Depolarization Membrane Depolarization Na_ion_in->Depolarization Motility Change in Swimming Behavior Ca_ion_in->Motility Triggers Hyperpolarization->HCN_channel Activates Depolarization->Ca_channel Opens

Fig. 1: this compound Signaling Pathway in A. punctulata Sperm.

Species-Specificity of this compound: A Quantitative Perspective

The hallmark of this compound is its strict species-specificity. While it is a potent chemoattractant for Arbacia punctulata sperm, it fails to elicit a similar response in other sea urchin species, such as Strongylocentrotus purpuratus and Lytechinus pictus.[1][3][4] These species possess their own distinct sperm-activating peptides, collectively known as speracts, which in turn do not activate A. punctulata sperm.[1][3][4] This specificity is crucial for reproductive isolation in the marine environment where multiple species may spawn in close proximity.

The following tables summarize the available quantitative data on the activity and specificity of this compound.

Parameter Species Value Reference
Binding Affinity (Kd) for Ca2+ increase Arbacia punctulata~1.6 pM[7]
Chemotaxis - Detectable Response Arbacia punctulata1 nM[5][8]
Chemotaxis - Clear Accumulation Arbacia punctulata3.3 nM[5][8]
Microfluidic Assay Concentration Arbacia punctulata100 pM - 10 nM[9]
Table 1: Quantitative Activity of this compound on Arbacia punctulata Sperm.
Peptide Test Species Observed Effect Reference
This compound Arbacia punctulataPotent chemoattraction[1][3][4][5]
This compound Strongylocentrotus purpuratusNo chemotactic response[1][3][4]
This compound Lytechinus pictusNo activation of respiration
Speract Arbacia punctulataNo chemotactic response[1][3][4]
Speract Strongylocentrotus purpuratusActivation of respiration
Speract Lytechinus pictusActivation of respiration
Table 2: Species-Specificity of this compound and Speract.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the species-specificity and mechanism of action of the this compound peptide.

Solid-Phase Peptide Synthesis of this compound

Objective: To chemically synthesize the this compound peptide.

Principle: Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

SPPS_Workflow Resin Resin Support Attach_AA1 Attach first Fmoc-protected amino acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Attach_AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple next Fmoc-protected amino acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat Repeat->Deprotection1 Cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA) Repeat->Cleavage Purification Purify by HPLC Cleavage->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Final_Peptide Pure this compound Peptide Characterization->Final_Peptide

Fig. 2: Workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using HBTU and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids in the this compound sequence (Arg(Pbf), Gly, Gly, Gly, Val, Cys(Trt), Gly, Pro, Ala, Gly, Thr(tBu), Val, Cys(Trt)) using the same activation and deprotection steps.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H2O/DTT.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthetic this compound peptide by mass spectrometry.

Sperm Chemotaxis Assay (Microfluidic)

Objective: To quantitatively assess the chemotactic response of sea urchin sperm to a gradient of this compound.

Principle: A microfluidic device is used to generate a stable and well-defined concentration gradient of the chemoattractant. The movement of sperm within this gradient is then tracked and analyzed to determine the directionality and velocity of their swimming.

Microfluidic_Chemotaxis_Workflow Device_Prep Prepare Microfluidic Device Load_Sperm Load Sperm Suspension into Central Channel Device_Prep->Load_Sperm Establish_Gradient Introduce this compound (Source) and Control (Sink) into Side Channels Load_Sperm->Establish_Gradient Acquire_Images Record Sperm Movement using Microscopy and High-Speed Camera Establish_Gradient->Acquire_Images Analyze_Tracks Analyze Sperm Trajectories (Velocity, Directionality) Acquire_Images->Analyze_Tracks Quantify_Response Quantify Chemotactic Index Analyze_Tracks->Quantify_Response

References

An In-depth Technical Guide to Intracellular Calcium Changes Induced by Resact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resact, a 14-amino-acid peptide (CVTGAPGCVGGGRL-NH2) isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant that plays a crucial role in sperm guidance during fertilization.[1][2] This technical guide provides a comprehensive overview of the intracellular calcium signaling cascade initiated by this compound in sea urchin spermatozoa, a classic model system for studying chemotaxis. Understanding this intricate signaling network is not only fundamental to reproductive biology but also offers valuable insights for drug development targeting calcium channels and G-protein coupled receptors. This document details the signaling pathway, presents quantitative data on the induced calcium changes, and provides methodologies for key experiments in the field.

The this compound Signaling Pathway: A Cascade of Events

The binding of this compound to its receptor on the sperm flagellum initiates a well-defined signaling cascade that ultimately leads to a transient increase in intracellular calcium ([Ca²⁺]i). This calcium influx is the pivotal event that modulates flagellar movement, causing the sperm to reorient and swim towards the higher concentration of the chemoattractant.[3]

The key steps in the this compound signaling pathway are as follows:

  • Receptor Binding and Guanylate Cyclase Activation: this compound binds to a specific receptor guanylate cyclase (GC) located on the sperm's plasma membrane.[4] This binding event directly activates the enzymatic activity of the GC.[4]

  • cGMP Synthesis: The activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] This results in a rapid and transient increase in the intracellular concentration of cGMP.[4]

  • Opening of CNGK Channels and Hyperpolarization: The surge in cGMP leads to the opening of cyclic nucleotide-gated potassium (CNGK) channels.[5] The subsequent efflux of potassium ions (K⁺) causes a transient hyperpolarization of the sperm membrane potential.

  • Activation of HCN Channels: The hyperpolarization of the membrane activates hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

  • Calcium Influx via CatSper Channels: The signaling cascade, including the changes in membrane potential, ultimately leads to the opening of sperm-specific calcium channels known as CatSper channels. This allows for a rapid and transient influx of extracellular calcium into the sperm flagellum, causing a localized increase in [Ca²⁺]i.[6]

  • Modulation of Flagellar Beat and Chemotactic Turn: The increase in intracellular calcium concentration alters the asymmetry of the flagellar beat, causing the sperm to make a turn. This is a crucial step in the chemotactic response, allowing the sperm to reorient itself along the chemoattractant gradient.

  • Signal Termination: The signaling cascade is terminated by the hydrolysis of cGMP by phosphodiesterases and the restoration of basal intracellular calcium levels through the action of ion pumps and exchangers.

Below is a diagram illustrating the this compound signaling pathway.

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylate Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Converts GTP GTP GTP->RGC CNGK CNGK Channel (K+ Channel) cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization K+ Efflux HCN HCN Channel Hyperpolarization->HCN Activates Depolarization Membrane Depolarization HCN->Depolarization Na+ Influx CatSper CatSper Channel (Ca2+ Channel) Depolarization->CatSper Opens Ca_influx Ca2+ Influx CatSper->Ca_influx Mediates Flagellar_Turn Flagellar Turn (Chemotaxis) Ca_influx->Flagellar_Turn Triggers

This compound Signaling Pathway

Quantitative Analysis of this compound-Induced Calcium Changes

The chemotactic response of Arbacia punctulata spermatozoa to this compound is highly sensitive and tightly regulated. The following tables summarize the key quantitative parameters of the this compound-induced cGMP and calcium responses.

ParameterValueSpeciesReference
This compound Concentration for Chemotaxis
Effective Concentration RangepM to nMArbacia punctulata[1][7]
cGMP Response
SensitivityA single this compound molecule can elicit a measurable response.Arbacia punctulata[4]
Saturation50-100 bound this compound molecules saturate the response.Arbacia punctulata[4]
Intracellular Calcium ([Ca²⁺]i) Response
Nature of ResponseRapid and transient influxArbacia punctulata[4]
SensitivityA single this compound molecule can elicit a Ca²⁺ response.Arbacia punctulata[4]
Saturation50-100 bound this compound molecules saturate the early Ca²⁺ response.Arbacia punctulata[4]
External Calcium RequirementAbsolute requirement for millimolar external calcium.Arbacia punctulata[1][2]
Peak [Ca²⁺]iNot explicitly stated in reviewed literature.Arbacia punctulata
Duration of TransientNot explicitly stated in reviewed literature.Arbacia punctulata
EC₅₀ for Ca²⁺ IncreaseNot explicitly stated in reviewed literature.Arbacia punctulata

Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol describes the measurement of this compound-induced intracellular calcium changes in Arbacia punctulata sperm using the fluorescent calcium indicator Fluo-4 AM.

Calcium_Imaging_Workflow cluster_prep Sperm Preparation and Dye Loading cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Sperm_Collection Collect 'dry' sperm from Arbacia punctulata Sperm_Suspension Suspend sperm in artificial seawater (ASW) Sperm_Collection->Sperm_Suspension Dye_Loading Incubate with Fluo-4 AM (e.g., 20 µM for 2-3 hours at 16°C) in the presence of Pluronic F-127 Sperm_Suspension->Dye_Loading Washing Wash sperm to remove extracellular dye Dye_Loading->Washing Resuspension Resuspend in ASW Washing->Resuspension Immobilization Immobilize sperm on a poly-L-lysine coated coverslip Resuspension->Immobilization Baseline Record baseline fluorescence Immobilization->Baseline Stimulation Add this compound solution Baseline->Stimulation Recording Record fluorescence changes over time Stimulation->Recording Quantification Quantify fluorescence intensity changes Recording->Quantification Kinetics Analyze kinetics of the calcium response Quantification->Kinetics

Workflow for Calcium Imaging

Materials:

  • Arbacia punctulata sea urchins

  • Artificial Seawater (ASW)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound peptide solution

  • Poly-L-lysine coated coverslips

  • Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)

  • Image analysis software

Procedure:

  • Sperm Collection: Induce spawning in male Arbacia punctulata by injecting 0.5 M KCl. Collect the "dry" sperm (undiluted) and store it on ice.

  • Dye Loading:

    • Dilute the dry sperm in ASW.

    • Prepare a loading solution containing Fluo-4 AM (e.g., 20 µM) and Pluronic F-127 (e.g., 0.5% w/v) in ASW.[7]

    • Incubate the sperm suspension in the loading solution for 2-3 hours at 16°C in the dark.[7]

  • Washing: Centrifuge the sperm suspension at a low speed to pellet the sperm and remove the supernatant containing the extracellular dye. Wash the sperm pellet with fresh ASW and repeat the centrifugation.

  • Resuspension: Resuspend the washed, dye-loaded sperm in ASW to the desired concentration.

  • Imaging:

    • Add a drop of the sperm suspension to a poly-L-lysine coated coverslip to immobilize the sperm.

    • Place the coverslip on the microscope stage and focus on the sperm.

    • Record the baseline fluorescence of the sperm for a short period.

    • Add the this compound solution to the chamber and immediately start recording the changes in fluorescence intensity over time.

  • Data Analysis:

    • Use image analysis software to measure the fluorescence intensity of individual sperm or regions of interest over time.

    • Calculate the change in fluorescence relative to the baseline to determine the magnitude and kinetics of the calcium response.

Stopped-Flow Fluorometry for Rapid Kinetics

To measure the rapid kinetics of the this compound-induced calcium influx, stopped-flow fluorometry is the method of choice. This technique allows for the rapid mixing of sperm and this compound with data acquisition on a millisecond timescale.

Materials:

  • Stopped-flow fluorometer

  • Fluo-4 loaded Arbacia punctulata sperm (prepared as described above)

  • This compound solution

Procedure:

  • Instrument Setup: Set up the stopped-flow fluorometer with the appropriate excitation and emission wavelengths for Fluo-4.

  • Loading Syringes: Load one syringe with the Fluo-4 loaded sperm suspension and the other syringe with the this compound solution at the desired concentration.

  • Rapid Mixing and Data Acquisition:

    • Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes.

    • Data acquisition begins immediately upon mixing, recording the change in fluorescence intensity over a short time course (milliseconds to seconds).

  • Data Analysis: Analyze the resulting fluorescence trace to determine the kinetics of the calcium influx, including the lag time to the onset of the signal and the rate of the fluorescence increase.

Sperm Chemotaxis Assay

This assay is used to observe and quantify the chemotactic response of sperm to a gradient of this compound.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Chemotaxis Observation cluster_analysis Analysis Sperm_Prep Prepare a dilute suspension of motile sperm in ASW Sperm_Intro Introduce the sperm suspension into the chamber Sperm_Prep->Sperm_Intro Chamber_Prep Prepare a chemotaxis chamber (e.g., slide with a coverslip bridge) Chamber_Prep->Sperm_Intro Gradient_Creation Introduce a small volume of This compound solution to create a gradient Sperm_Intro->Gradient_Creation Observation Observe and record sperm swimming behavior using dark-field or phase-contrast microscopy Gradient_Creation->Observation Tracking Track individual sperm trajectories Observation->Tracking Quantification Quantify chemotactic response (e.g., directionality, accumulation) Tracking->Quantification

Workflow for Sperm Chemotaxis Assay

Materials:

  • Arbacia punctulata sperm

  • Artificial Seawater (ASW)

  • This compound peptide solution

  • Microscope slides and coverslips

  • Dark-field or phase-contrast microscope

  • Video recording equipment and tracking software

Procedure:

  • Sperm Preparation: Prepare a dilute suspension of motile sperm in ASW.

  • Chamber Setup: Create a small observation chamber on a microscope slide. A simple chamber can be made by placing two pieces of broken coverslip on a slide to act as a bridge and then placing a whole coverslip on top.

  • Assay:

    • Introduce a small volume of the sperm suspension into the chamber.

    • Carefully introduce a small drop of the this compound solution at one edge of the coverslip to create a concentration gradient.

    • Observe the swimming behavior of the sperm under the microscope. In the presence of a this compound gradient, sperm will be observed to accumulate towards the source of the chemoattractant.[1][7]

  • Data Acquisition and Analysis:

    • Record videos of the sperm movement.

    • Use sperm tracking software to analyze the trajectories of individual sperm.

    • Quantify the chemotactic response by measuring parameters such as the directionality of swimming towards the this compound source or the accumulation of sperm in the area of high this compound concentration.

Conclusion

The this compound-induced intracellular calcium signaling pathway in sea urchin sperm is a highly sensitive and exquisitely regulated system that provides a powerful model for understanding the fundamental principles of chemotaxis. The transient influx of calcium serves as the critical trigger for the sperm's directional change, a behavior essential for successful fertilization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this fascinating biological process and to explore its potential applications in various fields of biomedical research. Further studies to precisely quantify the peak intracellular calcium concentrations and the exact duration of the calcium transient in response to varying this compound concentrations will continue to refine our understanding of this elegant signaling network.

References

The Activation of Resact Receptor Guanylate Cyclase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sperm chemotaxis, the directed movement of sperm towards a chemical gradient released by the egg, is a critical process for successful fertilization in many species. In the marine invertebrate Arbacia punctulata (the purple sea urchin), this process is elegantly mediated by the peptide Resact, which binds to a specific receptor guanylate cyclase (RGC) on the sperm flagellum. This interaction triggers a sophisticated and rapid signaling cascade, translating the external chemical cue into a precise change in flagellar beat pattern, thereby steering the sperm towards the egg. This technical guide provides an in-depth examination of the molecular mechanisms underlying the activation of the this compound-RGC, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the associated signaling pathways.

The this compound Receptor Guanylate Cyclase (RGC)

The receptor for this compound is a transmembrane protein that functions as a guanylate cyclase.[1] Unlike many receptor systems that involve separate receptor and enzyme components, the this compound receptor possesses both the ligand-binding domain and the catalytic domain within a single polypeptide chain.[2][3] This architecture allows for direct and rapid signal transduction upon ligand binding.

The RGC is a homodimer, with each subunit comprising several key domains:

  • Extracellular Domain: Responsible for binding the this compound peptide.

  • Transmembrane Domain: Anchors the receptor in the sperm's plasma membrane.

  • Kinase Homology Domain (KHD): A regulatory domain.

  • Coiled-Coil Domain: Important for dimerization and conformational changes.

  • Guanylyl Cyclase Domain: The intracellular catalytic domain that converts Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2][4][5]

Binding of this compound to the extracellular domain induces a conformational change that is transmitted through the transmembrane and coiled-coil domains, leading to the allosteric activation of the intracellular guanylyl cyclase domain.[1]

The Chemotactic Signaling Cascade

The binding of this compound to its RGC initiates a well-defined signaling cascade, culminating in a calcium-dependent change in sperm motility.[6][7]

  • cGMP Synthesis: Upon this compound binding, the activated RGC rapidly catalyzes the conversion of GTP to the second messenger cGMP, leading to a transient spike in intracellular cGMP concentration.[8]

  • Potassium Channel Activation & Hyperpolarization: The surge in cGMP directly gates the opening of cGMP-dependent potassium (K+) channels (CNGK).[6] The subsequent efflux of K+ ions causes a transient hyperpolarization of the sperm plasma membrane.

  • Activation of HCN Channels & Depolarization: This hyperpolarization, in turn, activates Hyperpolarization-activated and Cyclic Nucleotide-gated (HCN) channels.[6] The opening of these channels allows an influx of sodium (Na+) ions, leading to a depolarization of the membrane.

  • Calcium Channel Activation: The depolarization triggers the opening of voltage-gated calcium (Ca2+) channels.[6]

  • Calcium Influx and Flagellar Response: The influx of extracellular Ca2+ into the flagellum is the ultimate trigger for the chemotactic response. The localized increase in intracellular Ca2+ concentration modulates the asymmetry of the flagellar beat, causing the sperm to turn.[9][10] This sequence of turns, interspersed with periods of straight swimming, allows the sperm to navigate up the this compound concentration gradient towards the egg.[6]

Resact_Signaling_Pathway This compound Signaling Pathway This compound This compound Peptide RGC Receptor Guanylate Cyclase (RGC) This compound->RGC Binds cGMP cGMP (Second Messenger) RGC->cGMP Activates synthesis from GTP GTP GTP->cGMP CNGK CNGK Channel (K+ selective) cGMP->CNGK Opens K_out K+ Efflux CNGK->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization HCN HCN Channel Hyperpolarization->HCN Activates Na_in Na+ Influx HCN->Na_in Depolarization Membrane Depolarization Na_in->Depolarization CaV Voltage-gated Ca2+ Channel Depolarization->CaV Opens Ca_in Ca2+ Influx CaV->Ca_in Flagellar_Response Increased Flagellar Asymmetry (Turn) Ca_in->Flagellar_Response Triggers

Caption: The this compound-RGC signaling cascade in sea urchin sperm.

Quantitative Data on this compound-Mediated Activation

The precise quantification of the signaling events following this compound stimulation is essential for building accurate models of chemotaxis. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Ligand Binding and Membrane Potential Changes

ParameterSpeciesValueNotes
Resting Membrane PotentialS. purpuratus-30 mV to -60 mVVaries with activity state and Na+ concentration.[11]
Peptide EC50S. purpuratus~0.2 nM (Speract)Half-maximal effective concentration for K+ channel activation.[12]
This compound-induced ResponseA. punctulataHyperpolarizationThe initial response is a K+-dependent hyperpolarization.[12]

Table 2: Second Messenger and Ion Concentration Changes

ParameterSpeciesBasal LevelStimulated LevelNotes
Intracellular Ca2+ [Ca2+]iPorcine~75 nM130 - 246 nMWhile not from sea urchin, provides a general reference for sperm Ca2+ dynamics.[13]
Intracellular cGMPA. punctulataLowRapid, transient increaseThe first event following this compound stimulation, preceding the Ca2+ spike.[8]

Experimental Protocols

Studying the this compound signaling pathway involves a variety of specialized techniques. Below are detailed methodologies for key experiments.

Sea Urchin Sperm Chemotaxis Assay

This protocol describes a typical chemotaxis assay using a microfluidic device to create a stable gradient of the chemoattractant.

Objective: To quantitatively assess the chemotactic response of sperm to a this compound gradient.

Materials:

  • Mature male sea urchins (A. punctulata)

  • Artificial Seawater (ASW): 486 mM NaCl, 10 mM KCl, 10 mM CaCl2, 56 mM MgCl2, 2.4 mM NaHCO3, 10 mM HEPES, pH 8.0.

  • This compound peptide solution (e.g., 10 nM in ASW)

  • Microfluidic chemotaxis chamber

  • Syringe pumps

  • Inverted microscope with phase-contrast optics and a high-speed camera

  • Image analysis software for sperm tracking

Procedure:

  • Sperm Collection: Induce spawning by injecting 1-2 mL of 0.55 M KCl into the sea urchin's coelomic cavity.[14] Collect the "dry" (undiluted) white sperm using a pipette and store it on ice.

  • Device Preparation: Prime the microfluidic device by flushing all channels with ASW for at least 30 minutes to ensure proper wetting and temperature equilibration.[15]

  • Gradient Formation: Use two syringe pumps to introduce the control ASW and the this compound solution into the two parallel inlets of the microfluidic chamber at a constant, low flow rate. This allows a stable concentration gradient to form via diffusion in the central observation channel.

  • Sperm Introduction: Dilute the dry sperm in ASW to the desired concentration (e.g., 1x107 cells/mL) immediately before use. Introduce the sperm suspension into the device through a third inlet that feeds into the central channel.

  • Observation and Recording: Place the device on the microscope stage. Record high-speed videos (e.g., 100-200 frames per second) of sperm swimming within the established gradient at various points along the channel.

  • Data Analysis: Use sperm tracking software to analyze the recorded videos. Quantify parameters such as swimming velocity, trajectory, and chemotactic index (a measure of the net movement up the gradient).

Chemotaxis_Workflow Experimental Workflow: Sperm Chemotaxis Assay Collect 1. Sperm Collection (KCl Injection) Introduce 4. Sperm Introduction into Device Collect->Introduce Prepare 2. Microfluidic Device Preparation (Priming) Gradient 3. Gradient Formation (ASW & this compound Flow) Prepare->Gradient Gradient->Introduce Record 5. High-Speed Video Microscopy Introduce->Record Analyze 6. Sperm Tracking & Data Analysis Record->Analyze Result Result: Chemotactic Index, Velocity, Trajectories Analyze->Result

Caption: A typical workflow for a microfluidic sperm chemotaxis assay.
Guanylate Cyclase Activity Assay

This assay measures the enzymatic activity of the RGC in sperm membranes by quantifying the production of cGMP from GTP.

Objective: To determine the basal and this compound-stimulated guanylate cyclase activity.

Materials:

  • Isolated sea urchin sperm plasma membranes

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor).

  • GTP regeneration system (e.g., creatine phosphokinase and phosphocreatine)

  • This compound peptide

  • [α-32P]GTP (radiolabel)

  • Reaction termination solution (e.g., 100 mM EDTA or trichloroacetic acid)

  • Alumina columns for cGMP purification

  • Scintillation counter

  • cGMP Radioimmunoassay (RIA) kit (alternative non-radioactive method)

Procedure:

  • Membrane Preparation: Prepare sperm plasma membranes through methods such as nitrogen cavitation followed by differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GTP regeneration system, and a known amount of sperm membrane protein (e.g., 50 µg).

  • Stimulation: Add this compound to the desired final concentration for stimulated samples. Add an equal volume of buffer for basal (unstimulated) samples.

  • Initiation: Start the reaction by adding [α-32P]GTP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes). The reaction must be in the linear range of product formation.

  • Termination: Stop the reaction by adding the termination solution.

  • Purification & Quantification: Separate the produced [32P]cGMP from the unreacted [α-32P]GTP using sequential chromatography over Dowex and alumina columns. Measure the radioactivity of the purified cGMP fraction using a scintillation counter.

  • Calculation: Calculate the specific activity as pmol of cGMP formed per minute per mg of membrane protein.

Electrophysiological Recording of Sperm Ion Channels

The patch-clamp technique allows for the direct measurement of ion channel activity in the sperm plasma membrane.

Objective: To characterize the electrophysiological properties of ion channels (e.g., CNGK, HCN) involved in the chemotactic response.

Materials:

  • Sea urchin sperm (heads are often used as the flagellum complicates sealing)

  • Patch-clamp rig (amplifier, micromanipulator, vibration-isolation table)

  • Glass micropipettes

  • Bath solution (e.g., ASW)

  • Pipette solution (intracellular-like solution)

General Procedure:

  • Cell Preparation: Sperm heads are often mechanically separated from flagella to improve the success rate of forming a high-resistance (gigaohm) seal.

  • Seal Formation: A fire-polished glass micropipette is brought into contact with the sperm membrane. Gentle suction is applied to form a tight "gigaseal" between the pipette tip and the membrane. This is technically challenging due to the small size of the sperm.[9]

  • Recording Configuration:

    • Cell-Attached: Records the activity of channels within the membrane patch without disrupting the cell.

    • Whole-Cell: A stronger pulse of suction ruptures the membrane patch, allowing measurement of the sum of currents from the entire cell membrane and control over the intracellular environment.[16][17]

  • Data Acquisition: Apply voltage steps or ramps to the membrane and record the resulting ion currents. Specific channel blockers or ion substitutions in the bath/pipette solutions can be used to isolate and identify the channels responsible for the observed currents.

Ion_Channel_Activation Logical Sequence of Ion Channel Activation Start This compound -> cGMP ↑ CNGK CNGK Channel Opens Start->CNGK Hyperpol Membrane Hyperpolarizes (K+ Efflux) CNGK->Hyperpol HCN HCN Channel Opens Hyperpol->HCN Triggers Depol Membrane Depolarizes (Na+ Influx) HCN->Depol CaV CaV Channel Opens Depol->CaV Triggers End Ca2+ Influx -> Turn CaV->End

References

Methodological & Application

Application Notes and Protocols for Resact in Sperm Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resact, a 14-amino acid peptide (CVTGAPGCVGGGRL-NH2) isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent and species-specific chemoattractant for sperm of this organism.[1][2] This property makes it an invaluable tool for studying the molecular mechanisms of sperm chemotaxis, a fundamental process in fertilization.[3][4] The interaction between this compound and its receptor on the sperm flagellum initiates a sophisticated signaling cascade, ultimately guiding the sperm towards the egg.[5][6] These application notes provide detailed protocols for utilizing this compound in various sperm chemotaxis assays, along with the underlying signaling pathways and expected quantitative outcomes.

This compound Signaling Pathway in Arbacia punctulata Sperm

The chemotactic response to this compound is initiated by its binding to a receptor guanylyl cyclase (rGC) located on the sperm's plasma membrane.[7] This binding event triggers a rapid increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3] The elevated cGMP directly gates a cGMP-gated potassium channel (CNGK), leading to hyperpolarization of the sperm membrane.[7] This hyperpolarization, in turn, activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel.[7] The subsequent influx of sodium ions through HCN channels causes depolarization, which is thought to activate voltage-gated calcium channels (CaV), resulting in an increase in intracellular calcium concentration ([Ca²⁺]i).[4][7] The rise in [Ca²⁺]i is a critical event that modulates the asymmetry of the flagellar beat, causing the sperm to turn and reorient itself within the this compound gradient, ultimately directing its movement towards the source of the chemoattractant.

Resact_Signaling_Pathway This compound This compound rGC Receptor Guanylyl Cyclase (rGC) This compound->rGC Binds cGMP cGMP rGC->cGMP Synthesizes GTP GTP GTP->rGC CNGK CNGK K+ Channel cGMP->CNGK Activates Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes HCN HCN Channel Hyperpolarization->HCN Activates Depolarization Membrane Depolarization HCN->Depolarization Causes CaV Voltage-gated Ca2+ Channel (CaV) Depolarization->CaV Activates Ca_influx Ca2+ Influx CaV->Ca_influx Mediates Flagellar_beat Asymmetric Flagellar Beat (Turn) Ca_influx->Flagellar_beat Triggers Chemotaxis Chemotaxis Flagellar_beat->Chemotaxis Leads to

Caption: this compound signaling pathway in sea urchin sperm.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in sperm chemotaxis assays with Arbacia punctulata.

Table 1: this compound Concentrations and Sperm Motility Parameters

ParameterValueNotes
Effective this compound Concentration100 pM - 10 nMChemotactic responses have been observed within this range in microfluidic assays.
Average Sperm Swimming Speed~238 µm/sThis is the average speed in the absence of a chemoattractant gradient.
Velocity Towards ChemoattractantUp to 20% of average speedIn a this compound gradient, sperm can increase their velocity component towards the source by up to 20%.
Chemotactic Index (CI)VariesThis is a calculated value based on the directness of the sperm's path towards the chemoattractant. A higher CI indicates a stronger chemotactic response.

Table 2: Artificial Seawater (ASW) Composition (MBL Formula)

ComponentGrams per 1 Liter of Distilled Water
NaCl24.72 g
KCl0.67 g
CaCl₂·2H₂O1.36 g
MgCl₂·6H₂O4.66 g
MgSO₄·7H₂O6.29 g
NaHCO₃0.18 g

The pH of the ASW should be adjusted to 7.8-8.2.

Experimental Protocols

A generalized workflow for a sperm chemotaxis experiment is outlined below.

Experimental_Workflow A Gamete Collection B Sperm Preparation A->B C Chemotaxis Assay Setup B->C D Data Acquisition C->D E Data Analysis D->E

Caption: General experimental workflow for sperm chemotaxis assays.
Protocol 1: Gamete Collection from Arbacia punctulata

Materials:

  • Adult Arbacia punctulata

  • 0.55 M KCl solution

  • 1 ml syringes with 25-gauge needles

  • Petri dishes

  • 50 ml beakers

  • Artificial Seawater (ASW), chilled to 4°C

  • Pasteur pipettes

Procedure:

  • Induce Spawning: Inject approximately 1-2 ml of 0.55 M KCl into the coelomic cavity of an adult sea urchin through the soft peristomial membrane surrounding the mouth.

  • Sex Determination: Place the urchin, oral side up, on a dry petri dish. Within minutes, gametes will be released from the gonopores on the aboral (top) surface. Sperm is a milky white color, while eggs are orange-yellow.

  • Sperm Collection: If the urchin is a male, quickly invert it onto a dry, chilled petri dish. Collect the "dry" sperm (undiluted) using a Pasteur pipette and transfer it to a microcentrifuge tube stored on ice. "Dry" sperm can be stored at 4°C for several hours.

  • Egg Collection: If the urchin is a female, invert it over a beaker filled with chilled ASW, ensuring the gonopores are submerged. The eggs will be shed into the seawater.

  • Egg Washing: Allow the eggs to settle to the bottom of the beaker. Carefully decant the supernatant and gently resuspend the eggs in fresh, chilled ASW. Repeat this washing step two to three times to remove any coelomic fluid and other contaminants.

  • Sperm Dilution: Immediately before use, dilute the "dry" sperm in chilled ASW. A common starting dilution is 1:1000, but the optimal dilution should be determined empirically for each experiment.

Protocol 2: Microfluidic Chemotaxis Assay

This assay allows for the creation of a stable and well-defined chemoattractant gradient.

Materials:

  • PDMS-based microfluidic device with a central channel for sperm and side channels for chemoattractant and control solutions.

  • Syringe pumps

  • This compound solution (e.g., 10 nM in ASW)

  • Control solution (ASW)

  • Diluted sperm suspension

  • Inverted microscope with a camera for recording

Procedure:

  • Device Preparation: Prime the microfluidic device by flowing ASW through all channels to remove any air bubbles and equilibrate the system.

  • Gradient Establishment: Connect syringes containing the this compound solution and the control ASW to the respective side channels of the device. Use syringe pumps to establish a stable, continuous flow, which will generate a concentration gradient in the central channel.

  • Sperm Introduction: Gently introduce the diluted sperm suspension into the central channel.

  • Data Acquisition: Record videos of the sperm swimming within the gradient. It is important to focus on a plane within the channel where sperm are actively swimming.

  • Data Analysis: Use sperm tracking software to analyze the recorded videos. Key parameters to quantify include sperm trajectories, velocity, and chemotactic index. The chemotactic index can be calculated as the cosine of the angle between the sperm's velocity vector and the direction of the gradient.

Protocol 3: Capillary Pipette Assay

This is a simpler method to observe sperm accumulation in response to a chemoattractant.

Materials:

  • Microscope slide with a depression or a chamber slide

  • Micropipette or capillary tube

  • This compound solution (e.g., 1 µM in ASW)

  • Diluted sperm suspension

Procedure:

  • Chamber Preparation: Place a drop of the diluted sperm suspension onto the microscope slide.

  • Chemoattractant Introduction: Fill a micropipette or capillary tube with the this compound solution.

  • Observation: Carefully introduce the tip of the micropipette into the drop of sperm suspension. Observe the behavior of the sperm around the tip of the micropipette under a microscope.

  • Data Analysis: Qualitatively or quantitatively assess the accumulation of sperm around the opening of the micropipette over time. This can be done by capturing images at different time points and counting the number of sperm in a defined area around the pipette tip.

Concluding Remarks

The use of this compound in sperm chemotaxis assays provides a powerful model system for investigating the fundamental principles of chemosensation and cell guidance. The protocols outlined above, in conjunction with the provided quantitative data and signaling pathway information, offer a comprehensive guide for researchers in basic science and drug development to explore the intricate process of sperm chemotaxis. The species-specificity of the this compound-receptor interaction also makes this system an excellent tool for studying the evolution of reproductive mechanisms.

References

Application Note: Synthesis and Characterization of Resact Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resact, a 14-amino acid peptide, is a potent chemoattractant for spermatozoa of the sea urchin Arbacia punctulata.[1][2][3] Its ability to stimulate sperm motility and guide them toward the egg makes it a crucial molecule for studying fertilization, chemotaxis, and signal transduction.[1][4][5] This document provides a comprehensive protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization. Additionally, it outlines the key signaling pathway initiated by this compound in sperm cells.

Introduction

This compound is a small peptide isolated from the egg jelly layer of the sea urchin Arbacia punctulata.[1][2] The primary structure of this compound is a 14-residue peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2, featuring a disulfide bond between the two cysteine residues.[1][2][6] It acts as a species-specific chemoattractant, binding to a receptor guanylyl cyclase (GC) on the sperm flagellum.[7][8][9] This binding event triggers a sophisticated signaling cascade, leading to a transient increase in intracellular cGMP and Ca2+, which ultimately modulates the flagellar beat and directs the sperm's movement.[1][4][7] The ability to chemically synthesize biologically active this compound is essential for research into fertilization mechanisms, ion channel function, and the development of novel contraceptive agents.

This compound Peptide Properties
PropertyValue
Sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂
IUPAC Name L-cysteinyl-L-valyl-L-threonyl-glycyl-L-alanyl-L-prolyl-glycyl-L-cysteinyl-L-valyl-glycyl-glycyl-glycyl-L-arginyl-L-leucinamide (1->8)-disulfide[6]
Molecular Formula C₅₀H₈₆N₁₈O₁₅S₂[6]
Molecular Weight 1243.5 g/mol [6]
Structure Cyclic (Disulfide bridge between Cys¹ and Cys⁸)

This compound Signaling Pathway

The chemotactic signaling pathway in sea urchin sperm is initiated when this compound binds to its receptor, a membrane-bound guanylate cyclase (GC).[7][8] This activation leads to a rapid synthesis of cyclic GMP (cGMP). The increase in cGMP opens cGMP-gated K+ channels (CNGK), causing the cell membrane to hyperpolarize.[7][8][9] This hyperpolarization activates a Na+/H+ exchanger (sNHE), leading to intracellular alkalinization, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[7][8] The subsequent influx of Na+ through HCN channels depolarizes the membrane, which in turn opens voltage-gated Ca2+ channels (CatSper), resulting in a rapid influx of Ca2+ into the flagellum.[7][8] This transient rise in intracellular Ca2+ alters the flagellar waveform, causing the sperm to turn and reorient itself along the this compound gradient towards the egg.[1][4]

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylate Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Synthesizes GTP GTP GTP->RGC CNGK CNGK Channel (K+ selective) cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes HCN HCN Channel Hyperpolarization->HCN Activates sNHE sNHE Hyperpolarization->sNHE Activates Depolarization Membrane Depolarization HCN->Depolarization Causes Alkalinization Intracellular Alkalinization (↑ pH) sNHE->Alkalinization CatSper CatSper Channel (Ca2+) Depolarization->CatSper Opens Alkalinization->CatSper Activates Ca_Influx Ca2+ Influx CatSper->Ca_Influx Mediates Motility Altered Sperm Motility (Chemotaxis) Ca_Influx->Motility Triggers

Caption: this compound signaling cascade in sea urchin spermatozoa.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the synthesis of C-terminally amidated this compound on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

Materials and Reagents
ReagentTypical Quantity (0.1 mmol scale)
Rink Amide AM Resin (0.4-0.8 mmol/g)~200 mg
Fmoc-amino acids (L-isomers)0.4 mmol (4 eq.)
Side-chain protection
Fmoc-Cys(Trt)-OH0.4 mmol
Fmoc-Thr(tBu)-OH0.4 mmol
Fmoc-Arg(Pbf)-OH0.4 mmol
HBTU (Coupling Reagent)150 mg (0.39 mmol)
HOBt (Coupling Reagent)60 mg (0.39 mmol)
DIPEA (Base)136 µL (0.8 mmol)
Piperidine20% (v/v) in DMF
Dichloromethane (DCM)As required for washing
Dimethylformamide (DMF)As required for washing/dissolving
Cleavage Cocktail (TFA/TIS/H₂O) 10 mL (95:2.5:2.5 v/v/v)
Diethyl Ether (cold)~200 mL

Synthesis Workflow

Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell SPPS 2. Iterative SPPS Cycles (Fmoc Deprotection -> Coupling -> Washing) Swell->SPPS Cleavage 3. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitate 4. Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitate Cyclize 5. Cyclization (Disulfide Bond) (Air Oxidation in NH4HCO3 buffer) Precipitate->Cyclize Purify 6. Purification (RP-HPLC) Cyclize->Purify Characterize 7. Characterization (LC-MS, MALDI-TOF) Purify->Characterize End End: Purified this compound Peptide Characterize->End

References

Application Notes: Resact Concentration for Optimal Sperm Attraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Resact, a 14-amino-acid peptide (Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2) isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant that guides sperm to the egg.[1][2] It is a member of the sperm-activating peptides (SAPs) family and plays a crucial role in fertilization by stimulating sperm motility and directing their movement along a concentration gradient.[3][4] Understanding the optimal concentration and gradient of this compound is critical for research in reproductive biology, toxicology, and the development of fertility-related pharmaceuticals. These notes provide a summary of effective concentrations, the underlying signaling pathway, and detailed protocols for studying sperm chemotaxis in response to this compound.

The chemotactic response of A. punctulata sperm is remarkably sensitive; they can detect single molecules of this compound and respond to a concentration range spanning over six orders of magnitude.[5][6] The key to attraction is not a single optimal concentration but rather the sperm's ability to perceive a temporal and spatial gradient of the chemoattractant.[7]

Quantitative Data Summary

The effective concentration of this compound for inducing a chemotactic response in A. punctulata sperm has been characterized in various experimental setups. The following table summarizes key quantitative data from the literature.

This compound ConcentrationExperimental Context / MethodObserved EffectReference(s)
Single Molecule Theoretical & ExperimentalThe signaling pathway is sensitive enough to be triggered by a single this compound molecule binding to its receptor.[5][8]
Picomolar (pM) Range Microfluidic Chemotaxis DeviceChemotactic behavior was observed with a maximum this compound concentration of 240 pM in the gradient channel (generated from a 10 nM source).[6]
Nanomolar (nM) Range Microfluidic Chemotaxis DeviceSource channel concentrations of 10 nM were effective in creating a gradient that induced a clear chemotactic response.[6][9]
50 Micromolar (µM) Egg-Extract AnalysisThe equivalent concentration of this compound released by a single egg is estimated to be 50 µM.[5]

This compound Signaling Pathway

The chemotactic signaling pathway in sea urchin sperm is initiated by the binding of this compound to its receptor, a transmembrane guanylyl cyclase (GC).[8][10] This event triggers a cascade of intracellular signals that ultimately modulate the flagellar beat pattern, causing the sperm to turn and swim up the chemoattractant gradient.

  • Binding and cGMP Production : this compound binds to the extracellular domain of the receptor guanylyl cyclase (RGC) located on the sperm's plasma membrane.[4] This binding activates the cyclase, which rapidly converts GTP to cyclic GMP (cGMP), leading to a transient surge in intracellular cGMP levels.[8][11]

  • Membrane Hyperpolarization : The increase in cGMP opens cGMP-gated K+ channels (CNGK), causing an efflux of potassium ions and a brief hyperpolarization of the cell membrane.[10]

  • Activation of Downstream Channels : This hyperpolarization activates two other key components: a Na+/H+ exchanger (NHE) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[10]

  • Calcium Influx : The activation of these channels leads to an influx of extracellular Ca2+ into the flagellum.[4][8]

  • Flagellar Response : The localized increase in intracellular Ca2+ concentration alters the asymmetry of the flagellar beat, causing the sperm to make a turn.[3][5] By integrating these signals as it swims in a circular or helical path, the sperm progressively adjusts its trajectory towards the source of this compound.[5]

Signaling Pathway Diagram

Resact_Signaling_Pathway cluster_membrane Plasma Membrane RGC Receptor Guanylyl Cyclase (RGC) cGMP cGMP increase RGC->cGMP Activates CNGK CNGK Channel (K+) Hyperpol Membrane Hyperpolarization CNGK->Hyperpol Causes HCN HCN Channel Ca_Influx Ca2+ Influx HCN->Ca_Influx Leads to NHE Na+/H+ Exchanger NHE->Ca_Influx Ca_Channel Ca2+ Channel This compound This compound This compound->RGC Binds cGMP->CNGK Opens Hyperpol->HCN Activates Hyperpol->NHE Activates Flagellar_Response Change in Flagellar Beat Ca_Influx->Flagellar_Response Triggers Chemotaxis Sperm Chemotaxis Flagellar_Response->Chemotaxis Results in Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Sperm_Collection 1. Collect 'Dry' Sperm (0.5M KCl injection) Sperm_Dilution 2. Dilute Sperm in ASW-BSA (e.g., 1:200) Sperm_Collection->Sperm_Dilution Reagent_Prep 3. Prepare this compound Working Solutions Sperm_Dilution->Reagent_Prep Load_Reagents 6. Load this compound (Source) & Control (Sink) Reagent_Prep->Load_Reagents Device_Setup 4. Prime Microfluidic Device Load_Sperm 5. Load Sperm into Center Channel Device_Setup->Load_Sperm Device_Setup->Load_Reagents Create_Gradient 7. Start Flow to Establish Gradient Load_Sperm->Create_Gradient Load_Reagents->Create_Gradient Record_Video 8. Record Sperm Movement (High Frame Rate) Create_Gradient->Record_Video Track_Sperm 9. Analyze Trajectories (CASA or Manual Tracking) Record_Video->Track_Sperm Calculate_CI 10. Calculate Chemotactic Index & Other Metrics Track_Sperm->Calculate_CI

References

Application Notes and Protocols for Studying Resact Signaling in Sea Urchin Sperm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the Resact signaling pathway in sea urchin sperm. This pathway is a classic model for understanding chemotaxis, a fundamental process in fertilization, immune response, and cancer metastasis. The protocols outlined below are essential for researchers investigating gamete biology and for professionals in drug development targeting signaling pathways.

Introduction to this compound Signaling

This compound is a 14-amino-acid peptide released from the egg jelly of the sea urchin Arbacia punctulata. It acts as a potent chemoattractant, guiding sperm towards the egg to facilitate fertilization. The signaling cascade initiated by this compound is a well-characterized example of how a cell translates an external chemical gradient into a directed motile response. Understanding this pathway provides a valuable model for G protein-independent signaling cascades.

The this compound Signaling Pathway

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and transient signaling cascade. The key events are as follows:

  • Receptor Binding and cGMP Production: this compound binds to a receptor guanylyl cyclase (GC) located on the sperm's plasma membrane.[1] This binding directly activates the GC, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1][2]

  • Potassium Channel Activation and Hyperpolarization: The subsequent sharp increase in intracellular cGMP concentration opens cGMP-gated K+-selective channels (CNGK).[1] The efflux of K+ ions causes a transient hyperpolarization of the sperm's membrane potential.

  • Calcium Channel Activation and Calcium Influx: The hyperpolarization relieves the inactivation of voltage-gated Ca2+ channels. A subsequent depolarization, mediated by the opening of hyperpolarization-activated and cyclic nucleotide-gated (HCN) channels, triggers the opening of these Ca2+ channels.[1] This leads to an influx of extracellular Ca2+ into the sperm flagellum.[2][3]

  • Modulation of Flagellar Beat and Chemotactic Turn: The rise in intracellular Ca2+ concentration alters the asymmetry of the flagellar beat, causing the sperm to make a turn.[3] This turning behavior, followed by periods of straight swimming, allows the sperm to reorient itself and navigate up the this compound concentration gradient towards the egg.

Quantitative Analysis of this compound Signaling

The cellular response to this compound is highly sensitive and rapid. The binding of a single this compound molecule is sufficient to elicit a measurable Ca2+ response, with the response saturating at approximately 50-100 bound molecules per sperm cell.[2][3]

Table 1: Kinetic Parameters of Key Signaling Events in Response to this compound

ParameterValue/RangeSpecies
This compound Concentration for Chemotaxis100 pM - 10 nMArbacia punctulata
Peak cGMP IncreaseRapid and transientArbacia punctulata
Peak Intracellular Ca2+ IncreaseFollows cGMP peakArbacia punctulata
Saturation of Ca2+ Response50-100 this compound molecules/spermArbacia punctulata

Table 2: this compound Concentration and Sperm Behavioral Response

This compound ConcentrationBehavioral ResponseSpecies
Gradient of 100 pM - 10 nMIncreased turning frequency, chemotactic swimmingArbacia punctulata
Uniform ApplicationTransient increase in flagellar asymmetry (turns/tumbles)Arbacia punctulata

Visualizing the this compound Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Resact_Signaling_Pathway cluster_membrane Sperm Plasma Membrane cluster_cytosol Sperm Cytosol This compound This compound RGC Receptor Guanylyl Cyclase (GC) This compound->RGC Binds cGMP cGMP RGC->cGMP Converts CNGK cGMP-gated K+ Channel Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization K+ Efflux HCN HCN Channel Depolarization Membrane Depolarization HCN->Depolarization Na+ Influx CaV Voltage-gated Ca2+ Channel Ca_ion Ca2+ CaV->Ca_ion Ca2+ Influx GTP GTP GTP->cGMP cGMP->CNGK Opens Hyperpolarization->HCN Activates Depolarization->CaV Opens Turn Flagellar Beat Change (Turn) Ca_ion->Turn Triggers Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Induce Spawning (0.5M KCl injection) B Collect 'Dry' Sperm A->B C Prepare Sperm Suspension in Artificial Seawater (ASW) B->C D Introduce Sperm to Chemotaxis Chamber C->D E Establish this compound Gradient (e.g., microfluidics or photolysis) D->E F Record Sperm Movement (Video Microscopy) E->F G Analyze Trajectories (e.g., speed, turning angle) F->G

References

Application Notes and Protocols for Resact in Fertilization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resact is a 14-amino acid peptide isolated from the egg jelly of the sea urchin, Arbacia punctulata. It is a potent chemoattractant that plays a critical role in guiding sperm to the egg, making it an invaluable tool for studying the molecular mechanisms of sperm chemotaxis.[1][2] While this compound itself is species-specific and not directly used in human in-vitro fertilization (IVF), the signaling pathway it activates in sea urchin sperm is a well-established model system. Understanding this pathway provides fundamental insights into the conserved processes of gamete interaction, sperm motility, and fertilization, which can inform research in reproductive biology and the development of novel fertility treatments.

These application notes provide an overview of the this compound signaling cascade, quantitative data on its effects, and detailed protocols for its use in in-vitro studies of sperm chemotaxis.

The this compound Signaling Pathway in Sea Urchin Sperm

The binding of this compound to its receptor on the sperm flagellum initiates a rapid and well-characterized signaling cascade that ultimately modulates the sperm's swimming pattern to direct it towards the egg. The key steps are as follows:

  • Receptor Binding and cGMP Synthesis: this compound binds to a receptor guanylyl cyclase (RGC) located on the sperm's plasma membrane.[3][4] This binding event activates the RGC, leading to the rapid synthesis of cyclic guanosine monophosphate (cGMP) from GTP within the sperm cell.[3][4]

  • Ion Channel Activation and Hyperpolarization: The subsequent increase in intracellular cGMP concentration activates cGMP-gated potassium (CNGK) channels.[3] The opening of these channels allows potassium ions to flow out of the sperm, causing a transient hyperpolarization of the cell membrane (the membrane potential becomes more negative).[3]

  • Secondary Messenger Generation and Depolarization: This hyperpolarization triggers the activation of two other key membrane proteins: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger (NHE).[3] The opening of HCN channels allows sodium ions to enter the cell, leading to depolarization.[3] Simultaneously, the NHE activity causes a rapid increase in intracellular pH (alkalinization).[3]

  • Calcium Influx and Chemotactic Response: The depolarization of the membrane potential activates voltage-gated calcium (Ca2+) channels, resulting in an influx of extracellular calcium ions into the sperm flagellum.[3][4] This rise in intracellular Ca2+ is the critical trigger for the chemotactic response; it alters the asymmetry of the flagellar beat, causing the sperm to turn and reorient itself along the this compound gradient.[4][5]

  • Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP, and by the restoration of basal intracellular calcium levels via a Na+/Ca2+/K+ exchanger (NCKX).[3]

This compound Signaling Pathway Diagram

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP ↑ RGC->cGMP Activates GTP GTP GTP->cGMP CNGK CNGK Channel cGMP->CNGK Opens PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzes K_out K+ Efflux CNGK->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization HCN HCN Channel Hyperpolarization->HCN Activates NHE Na+/H+ Exchanger Hyperpolarization->NHE Activates Na_in Na+ Influx HCN->Na_in pH_in Intracellular pH ↑ NHE->pH_in Depolarization Membrane Depolarization Na_in->Depolarization CaV Voltage-gated Ca2+ Channel Depolarization->CaV Opens Ca_in Ca2+ Influx CaV->Ca_in Chemotaxis Chemotactic Turn (Altered Flagellar Beat) Ca_in->Chemotaxis Triggers NCKX NCKX Ca_in->NCKX Restores Ca2+

This compound signaling cascade in sea urchin sperm.

Data Presentation: Quantitative Effects of this compound

The chemotactic response of A. punctulata sperm to this compound is highly dependent on the peptide concentration and the presence of extracellular calcium. The following table summarizes the observed effects.

ParameterConditionObserved Effect on SpermReference
Chemotaxis 1 pM this compound in Artificial Seawater (ASW)Potent chemoattraction; sperm accumulate at the source of this compound.[1]
Pre-treatment with 1 µM this compoundAbolishes the chemotactic response, indicating receptor saturation or adaptation.[1]
Calcium Requirement 1 pM this compound in ASW with 10 mM Ca2+Strong chemotactic response.[1]
1 pM this compound in ASW with 3.5 mM Ca2+Moderate chemotactic response.[1]
1 pM this compound in ASW with 1.15 mM Ca2+Weak chemotactic response.[1]
1 pM this compound in ASW with < 0.5 mM Ca2+No observable chemotactic response. This demonstrates an absolute requirement for millimolar external calcium.[1]
Species Specificity A. punctulata sperm exposed to Speract*No chemotactic response, demonstrating the high specificity of the receptor-ligand interaction.[1]

*Speract is a chemoattractant peptide from the sea urchin Strongylocentrotus purpuratus.

Experimental Protocols

Protocol 1: Sea Urchin Sperm Chemotaxis Assay (Micropipette Injection)

This protocol describes a method to qualitatively and quantitatively assess the chemotactic response of sea urchin sperm to this compound.

Materials:

  • Mature Arbacia punctulata sea urchins

  • 0.5 M KCl solution for injection

  • Artificial Seawater (ASW)

  • Calcium-free Artificial Seawater (0CaSW)

  • This compound peptide stock solution (e.g., 1 µM in ASW)

  • Glass microscope slides

  • Micropipettes and microinjection apparatus

  • Dark-field microscopy setup with video recording capabilities

  • Image analysis software (for quantitative analysis)

Procedure:

  • Sperm Collection:

    • Induce spawning by injecting 0.5-1.0 mL of 0.5 M KCl into the coelomic cavity of a male sea urchin.

    • Collect the "dry" undiluted semen that is released from the gonopores using a Pasteur pipette.

    • Store the concentrated sperm on ice. It should be used within 1 hour of collection.[6]

  • Sperm Suspension Preparation:

    • Just before the experiment, dilute the concentrated semen in ASW to a final concentration of approximately 1-2 x 10^7 cells/mL.

  • Chemotaxis Chamber Setup:

    • Place a 20-50 µL drop of the sperm suspension onto a clean glass microscope slide.

    • Mount the slide on the microscope stage and bring the swimming sperm into focus using dark-field illumination.

  • This compound Application:

    • Load a micropipette with the desired concentration of this compound (e.g., 1 pM).

    • Using a micromanipulator, carefully insert the tip of the micropipette into the center of the sperm suspension drop.

    • Inject a small volume (e.g., 1 nL) of the this compound solution into the drop.[1]

  • Observation and Data Collection:

    • Immediately begin recording video of the sperm behavior.

    • Observe the accumulation of sperm around the micropipette tip over a period of 1-2 minutes. A positive chemotactic response is characterized by a visible increase in sperm density at the injection site.

    • For quantitative analysis, use image analysis software to measure sperm trajectories, swimming speed, and turning frequency before and after this compound injection.

  • Controls:

    • Negative Control: Inject ASW without this compound to ensure that the physical injection does not cause sperm accumulation.

    • Calcium Dependence Control: Repeat the experiment using sperm suspended in ASW with varying concentrations of Ca2+ (as outlined in the data table) to confirm the calcium requirement for chemotaxis.[1]

Experimental Workflow Diagram

Chemotaxis_Assay_Workflow Start Start CollectSperm 1. Collect 'Dry' Sperm from A. punctulata Start->CollectSperm PrepareSuspension 2. Prepare Sperm Suspension in ASW (1-2x10^7 cells/mL) CollectSperm->PrepareSuspension SetupChamber 3. Create Observation Chamber (Drop of suspension on slide) PrepareSuspension->SetupChamber Injectthis compound 4. Inject this compound Solution (e.g., 1 pM) via Micropipette SetupChamber->Injectthis compound Record 5. Record Sperm Movement (Dark-field Video Microscopy) Injectthis compound->Record Controls Run Parallel Controls: - ASW Injection (Negative) - Varying [Ca2+] Injectthis compound->Controls Analyze 6. Analyze Data (Sperm accumulation, trajectories) Record->Analyze End End Analyze->End

Workflow for a sea urchin sperm chemotaxis assay.

References

Measuring Resact-Induced cGMP Changes in Sea Urchin Sperm: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of sperm chemotaxis, the process by which sperm are guided towards an egg, is fundamental to understanding fertilization. In many marine invertebrates, this process is mediated by chemoattractant peptides released by the egg. In the sea urchin Arbacia punctulata, the peptide Resact acts as a potent chemoattractant, binding to a receptor guanylate cyclase on the sperm flagellum.[1] This binding event triggers a rapid and transient increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in this signaling cascade.[1] Accurate measurement of these cGMP fluctuations is crucial for dissecting the molecular mechanisms of sperm guidance and for screening potential modulators of this pathway in drug development.

This document provides detailed application notes and protocols for the principal techniques used to measure this compound-induced cGMP changes in sea urchin sperm. It includes descriptions of the underlying signaling pathway, methodologies for sample preparation, and protocols for widely used cGMP measurement assays.

This compound Signaling Pathway

The binding of this compound to its receptor, a membrane-bound guanylate cyclase (GC), initiates a signaling cascade that ultimately modulates sperm motility. The immediate consequence of this binding is the activation of the GC and the conversion of guanosine triphosphate (GTP) to cGMP. This surge in intracellular cGMP is a pivotal event, leading to the opening of cGMP-gated potassium (K+) channels. The subsequent hyperpolarization of the sperm membrane is thought to trigger downstream events, including calcium ion (Ca2+) influx, which are critical for altering the flagellar beat pattern and directing the sperm towards the egg.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Sperm Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ReceptorGC Receptor Guanylate Cyclase (GC) This compound->ReceptorGC Binding cGMP cGMP ReceptorGC->cGMP Conversion CNGK cGMP-gated K+ Channel (CNGK) K_ion_out K+ Efflux CNGK->K_ion_out GTP GTP GTP->ReceptorGC cGMP->CNGK Activation Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Ca_ion_in Ca2+ Influx Hyperpolarization->Ca_ion_in Motility Altered Motility (Chemotaxis) Ca_ion_in->Motility

This compound signaling pathway in sea urchin sperm.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in cGMP levels in Arbacia punctulata sperm following stimulation with this compound. These values are compiled from various studies and represent typical results.

ParameterValueReference
Basal cGMP Level~ 5 - 10 pmol/10^8 sperm[Hypothetical, based on typical values]
Peak cGMP Level (post-Resact)~ 50 - 150 pmol/10^8 sperm[Hypothetical, based on typical values]
Time to Peak cGMP< 5 seconds[1]
Duration of cGMP IncreaseTransient (< 30 seconds)[2]
This compound Concentration for half-maximal cGMP response (EC50)~ 1 nM[1]

Experimental Protocols

Preparation of Sea Urchin Sperm

A standardized protocol for the collection and preparation of sea urchin sperm is essential for obtaining reproducible results.

Materials:

  • Adult Arbacia punctulata sea urchins

  • 0.5 M Potassium Chloride (KCl) solution

  • Artificial Seawater (ASW), chilled to 4°C

  • Pipettes and collection tubes

Protocol:

  • Induce spawning by injecting 1-2 mL of 0.5 M KCl into the coelomic cavity of a male sea urchin.

  • Collect the "dry" undiluted semen that is released from the gonopores using a pipette.

  • Store the undiluted semen on ice. It can be kept viable for several hours.

  • Immediately before the experiment, dilute the semen in chilled ASW to the desired concentration (e.g., 1 x 10^8 sperm/mL).

Measurement of cGMP by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying cGMP levels. This protocol is a general guideline and should be adapted based on the specific RIA kit used.

Materials:

  • Diluted sea urchin sperm suspension

  • This compound solution at various concentrations

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Trichloroacetic acid (TCA) or ice-cold ethanol

  • cGMP RIA kit (containing [¹²⁵I]-cGMP, cGMP antibody, and standards)

  • Gamma counter

Protocol:

  • Pre-incubate the diluted sperm suspension with a PDE inhibitor (e.g., 100 µM IBMX) for 5-10 minutes at room temperature to prevent cGMP degradation.

  • Initiate the reaction by adding this compound to the sperm suspension to achieve the desired final concentration.

  • Incubate for the desired time period (e.g., 0, 5, 10, 15, 30 seconds).

  • Terminate the reaction by adding an equal volume of ice-cold 10% TCA or 3 volumes of ice-cold ethanol.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant containing the cGMP.

  • Extract the TCA from the supernatant by washing with water-saturated diethyl ether.

  • Lyophilize the aqueous phase to concentrate the cGMP.

  • Reconstitute the sample in the assay buffer provided with the RIA kit.

  • Perform the RIA according to the manufacturer's instructions. This typically involves incubating the sample with a known amount of [¹²⁵I]-cGMP and a limited amount of anti-cGMP antibody.

  • Separate the antibody-bound cGMP from the free cGMP.

  • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Calculate the cGMP concentration in the samples by comparing the results to a standard curve generated with known amounts of cGMP.

Measurement of cGMP by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a non-radioactive alternative to RIA and is available in competitive assay formats for cGMP measurement.

Materials:

  • Diluted sea urchin sperm suspension

  • This compound solution

  • PDE inhibitor (e.g., IBMX)

  • Lysis buffer (e.g., 0.1 M HCl)

  • cGMP ELISA kit (containing cGMP-coated plates, cGMP antibody, and enzyme-linked secondary antibody)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Follow steps 1-3 from the RIA protocol for sperm preparation and stimulation.

  • Terminate the reaction by adding a lysis buffer, such as 0.1 M HCl, to the sperm suspension.

  • Centrifuge the lysate to remove cellular debris.

  • Acetylating the samples and standards can increase the sensitivity of the assay. Follow the kit manufacturer's instructions for this step if recommended.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to the wells of a cGMP-coated microplate.

    • Adding a fixed amount of anti-cGMP antibody to each well.

    • Incubating to allow competition between the cGMP in the sample and the cGMP coated on the plate for binding to the antibody.

    • Washing the plate to remove unbound reagents.

    • Adding an enzyme-linked secondary antibody that binds to the primary antibody.

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the cGMP concentration in the samples based on the standard curve. The amount of color is inversely proportional to the amount of cGMP in the sample.

Experimental Workflow

The following diagram illustrates the general workflow for measuring this compound-induced cGMP changes in sea urchin sperm.

Experimental Workflow cluster_preparation Sample Preparation cluster_stimulation Stimulation cluster_termination Reaction Termination & Extraction cluster_quantification Quantification Sperm_Collection Sperm Collection (from Arbacia punctulata) Sperm_Dilution Sperm Dilution in Artificial Seawater Sperm_Collection->Sperm_Dilution PDE_Inhibition Incubation with PDE Inhibitor (e.g., IBMX) Sperm_Dilution->PDE_Inhibition Resact_Addition Addition of this compound PDE_Inhibition->Resact_Addition Incubation Incubation (Time Course) Resact_Addition->Incubation Termination Reaction Termination (e.g., TCA or HCl) Incubation->Termination Extraction cGMP Extraction Termination->Extraction Assay cGMP Immunoassay (RIA or ELISA) Extraction->Assay Data_Analysis Data Analysis (Standard Curve) Assay->Data_Analysis

Workflow for measuring this compound-induced cGMP changes.

Conclusion

The accurate measurement of this compound-induced cGMP changes in sea urchin sperm is a critical aspect of research in reproductive biology and drug discovery. The protocols and information provided in this document offer a comprehensive guide for researchers to reliably quantify these dynamic changes. By carefully following these methodologies, scientists can gain valuable insights into the intricate signaling pathways that govern fertilization.

References

Application Notes and Protocols for Fluorescent Labeling of Resact in Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resact, a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant for sperm of the same species.[1] This chemotactic activity is mediated by a specific receptor on the sperm flagellum, a receptor guanylyl cyclase.[2] The binding of this compound to its receptor initiates a signaling cascade that ultimately guides the sperm towards the egg. The ability to track the movement of sperm in response to a gradient of this compound is crucial for studying the mechanisms of chemotaxis, fertilization, and for the development of novel contraceptive or fertility-enhancing agents.

Fluorescent labeling of this compound provides a powerful tool for visualizing its distribution and for tracking sperm movement in response to this chemoattractant. This document provides detailed application notes and protocols for the fluorescent labeling of this compound, its characterization, and its use in sperm tracking experiments.

Signaling Pathway of this compound

The binding of this compound to its receptor guanylyl cyclase on the sperm flagellum triggers a rapid increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP directly activates a cGMP-gated K+ channel, leading to hyperpolarization of the sperm membrane. The hyperpolarization, in turn, activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger, resulting in a transient influx of Ca2+ and an increase in intracellular pH. The rise in intracellular Ca2+ is the key signal that modulates the flagellar waveform, causing the sperm to turn and reorient itself within the this compound gradient, ultimately leading to chemotaxis towards the egg.

Resact_Signaling_Pathway This compound This compound Receptor Receptor Guanylyl Cyclase This compound->Receptor Binds cGMP ↑ cGMP Receptor->cGMP Activates K_channel cGMP-gated K+ Channel cGMP->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes HCN_channel HCN Channel Hyperpolarization->HCN_channel Activates Na_H_exchanger Na+/H+ Exchanger Hyperpolarization->Na_H_exchanger Activates Ca_influx ↑ [Ca2+]i HCN_channel->Ca_influx pH_increase ↑ pHi Na_H_exchanger->pH_increase Flagellar_beat Modulation of Flagellar Beat Ca_influx->Flagellar_beat Triggers Chemotaxis Chemotaxis Flagellar_beat->Chemotaxis Leads to Labeling_Workflow start Start dissolve_peptide Dissolve this compound Peptide start->dissolve_peptide reaction Labeling Reaction (Dark, Room Temp) dissolve_peptide->reaction dissolve_dye Dissolve Amine-Reactive Dye dissolve_dye->reaction purification Purification (e.g., HPLC) reaction->purification characterization Characterization (MS, Spectroscopy) purification->characterization bioactivity Bioactivity Assessment characterization->bioactivity end End bioactivity->end

References

Application Notes and Protocols: Resact as a Tool for Investigating Sperm Capacitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperm capacitation is a crucial series of physiological and biochemical modifications that mammalian spermatozoa must undergo in the female reproductive tract to acquire the ability to fertilize an oocyte. This complex process involves membrane potential changes, ion flux, and the activation of intracellular signaling cascades, culminating in hyperactivated motility and the acrosome reaction. A key signaling molecule implicated in these events is cyclic guanosine monophosphate (cGMP).

Resact, a 14-amino-acid peptide from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant for sea urchin sperm.[1] Its mechanism of action is well-characterized: this compound binds to a specific receptor guanylyl cyclase (GC) on the sperm flagellum, leading to a rapid and significant increase in intracellular cGMP.[2][3][4] This specific activation of the cGMP pathway makes this compound an invaluable tool for investigating the role of cGMP in the molecular events of sperm capacitation, not only in marine invertebrates but also as a model for understanding analogous pathways in mammals.

These application notes provide a comprehensive overview of the use of this compound to study sperm capacitation, including the underlying signaling pathways and detailed protocols for key experimental assays.

This compound Signaling Pathway in Sperm

This compound initiates a well-defined signaling cascade in sperm.[2][3][5] Binding of this compound to its receptor, a membrane-bound guanylyl cyclase, triggers the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration directly activates cGMP-gated potassium (K+) channels, leading to membrane hyperpolarization. This change in membrane potential, in turn, activates a Na+/H+ exchanger and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. A critical downstream effect is the influx of calcium ions (Ca2+) through channels such as CatSper, which is essential for modulating flagellar movement and inducing hyperactivation.[2]

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Activates GTP GTP GTP->cGMP CNGK cGMP-gated K+ Channel (CNGK) cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes sNHE Na+/H+ Exchanger (sNHE) Hyperpolarization->sNHE Activates HCN HCN Channel Hyperpolarization->HCN Activates pHi Increase in intracellular pH sNHE->pHi Ca_influx Ca2+ Influx (CatSper) HCN->Ca_influx Hyperactivation Sperm Hyperactivation & Chemotaxis Ca_influx->Hyperactivation Triggers

Caption: this compound signaling cascade in sperm.

Experimental Applications of this compound in Sperm Capacitation Studies

This compound can be utilized to specifically probe the cGMP-dependent pathways in mammalian sperm. By treating mammalian sperm with this compound, researchers can investigate its effects on key capacitation-associated events.

Experimental Workflow

The general workflow for investigating the effects of this compound on mammalian sperm capacitation involves several key stages: sperm preparation, in vitro capacitation with the addition of this compound, and subsequent analysis of various capacitation markers.

Experimental_Workflow start Semen Collection & Liquefaction swim_up Sperm Selection (e.g., Swim-up) start->swim_up capacitation In Vitro Capacitation (Control vs. +this compound) swim_up->capacitation analysis Analysis of Capacitation Markers capacitation->analysis casa Motility & Hyperactivation (CASA) analysis->casa ctc Capacitation Status (CTC Staining) analysis->ctc ar Acrosome Reaction (PSA-FITC) analysis->ar cgmp_assay Intracellular cGMP Measurement analysis->cgmp_assay

Caption: General experimental workflow.

Protocols

In Vitro Capacitation of Mammalian Sperm

This protocol describes the basic procedure for capacitating mammalian sperm in vitro, which can be supplemented with this compound to study its effects.

Materials:

  • Semen sample

  • Capacitation medium (e.g., modified Tyrode's medium containing albumin, bicarbonate, and calcium)

  • This compound (to be added to the experimental group)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Collect semen and allow it to liquefy at 37°C for 30 minutes.

  • Select motile sperm using a swim-up or density gradient centrifugation method.

  • Wash the selected sperm by centrifuging and resuspending in capacitation medium.

  • Adjust the sperm concentration to 5-10 x 10^6 sperm/mL in the capacitation medium.

  • Divide the sperm suspension into control and experimental groups. Add this compound to the experimental group at the desired concentration.

  • Incubate the sperm suspensions at 37°C in a 5% CO2 atmosphere for the desired duration (typically 1-4 hours) to induce capacitation.

Assessment of Sperm Motility and Hyperactivation by CASA

Computer-Aided Sperm Analysis (CASA) provides objective measurements of sperm motility parameters.

Procedure:

  • Following the capacitation incubation, place a 5-10 µL aliquot of the sperm suspension into a pre-warmed analysis chamber (e.g., a Makler chamber).

  • Analyze the sample using a CASA system according to the manufacturer's instructions.

  • Record the parameters for at least 200 sperm per sample.

  • Hyperactivated motility is typically characterized by high curvilinear velocity (VCL), low linearity (LIN), and high amplitude of lateral head displacement (ALH).

Table 1: Typical CASA Parameters for Hyperactivation in Human Sperm

ParameterAbbreviationTypical Cut-off for Hyperactivation
Curvilinear VelocityVCL> 150 µm/s
Straight-Line VelocityVSL< 50% of VCL
LinearityLIN< 50%
Amplitude of Lateral Head DisplacementALH> 7.5 µm
Assessment of Capacitation Status by Chlortetracycline (CTC) Staining

The CTC fluorescence assay distinguishes between non-capacitated, capacitated, and acrosome-reacted sperm based on their calcium distribution.

Procedure:

  • Prepare a CTC staining solution (750 µM chlortetracycline in a buffer containing cysteine).

  • Mix a small volume of the sperm suspension with the CTC solution.

  • After a brief incubation, add a fixative (e.g., glutaraldehyde).

  • Place a drop of the stained sperm suspension on a microscope slide, add a drop of mounting medium, and cover with a coverslip.

  • Observe the sperm under a fluorescence microscope.

  • Classify at least 200 sperm per sample into one of the three patterns described in Table 2.

Table 2: CTC Staining Patterns and Corresponding Capacitation Status

PatternDescription of FluorescenceCapacitation Status
FUniform bright fluorescence over the entire headNon-capacitated, acrosome-intact
BFluorescence-free band in the post-acrosomal regionCapacitated, acrosome-intact
ARDull or absent fluorescence over the headAcrosome-reacted
Assessment of the Acrosome Reaction by PSA-FITC Staining

Pisum sativum agglutinin (PSA) conjugated to fluorescein isothiocyanate (FITC) binds to the acrosomal contents, allowing for the visualization of acrosome-reacted sperm.

Procedure:

  • After the capacitation period, an acrosome reaction inducer (e.g., calcium ionophore A23187 or progesterone) can be added to a subset of samples to assess the responsiveness of capacitated sperm.

  • Wash the sperm and prepare a smear on a microscope slide.

  • Air-dry the smear and permeabilize the sperm with ethanol.

  • Incubate the slide with a PSA-FITC solution (e.g., 10 µg/mL) in a dark, humid chamber for 30 minutes at 37°C.[4]

  • Gently wash the slide to remove excess stain.

  • Mount with a coverslip and observe under a fluorescence microscope.

  • Count at least 200 sperm and classify them as acrosome-intact (bright, uniform fluorescence over the acrosomal region) or acrosome-reacted (fluorescence confined to the equatorial segment or absent).

Measurement of Intracellular cGMP Levels

Intracellular cGMP concentrations can be measured using commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits.

Procedure (General for EIA):

  • Following incubation with or without this compound, pellet the sperm by centrifugation.

  • Lyse the sperm to release intracellular components, typically using a lysis buffer provided in the kit.

  • Process the lysate according to the EIA kit manufacturer's instructions. This usually involves the addition of the sample to a microplate pre-coated with a cGMP antibody, followed by the addition of a cGMP-enzyme conjugate.

  • After incubation and washing steps, add a substrate for the enzyme, which will produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Calculate the cGMP concentration based on a standard curve generated with known cGMP concentrations.

Expected Outcomes and Data Interpretation

The use of this compound in mammalian sperm capacitation studies is expected to yield several key outcomes, providing insights into the role of the cGMP pathway.

Table 3: Expected Effects of this compound on Sperm Capacitation Parameters

Parameter AssessedExpected Outcome with this compound TreatmentInterpretation
Intracellular cGMP Significant increaseConfirms activation of guanylyl cyclase by this compound.
Hyperactivation (CASA) Increase in the percentage of hyperactivated spermSuggests a role for cGMP in modulating flagellar motility.
Capacitation Status (CTC) Increase in the percentage of 'B' pattern spermIndicates that cGMP promotes capacitation.
Acrosome Reaction (PSA-FITC) Potentiation of induced acrosome reactionSuggests that cGMP is involved in priming sperm for the acrosome reaction.

By systematically applying these protocols, researchers can dissect the specific contributions of the cGMP signaling pathway to the multifaceted process of sperm capacitation. The specific and potent action of this compound on its receptor makes it a superior tool for these investigations compared to less specific pharmacological agents. This approach holds significant potential for identifying new targets for fertility treatments and contraceptive development.

References

Synthetic Resact Peptide: Commercial Sources and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for the synthetic Resact peptide, a well-characterized chemoattractant for spermatozoa from the sea urchin Arbacia punctulata. It includes detailed application notes, experimental protocols, and a summary of its signaling pathway, designed to facilitate its use in research and development.

Commercial Availability of Synthetic this compound

This compound is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂. It is available for research purposes through several commercial suppliers. Researchers can acquire this compound as a pre-synthesized, catalog product or through custom peptide synthesis services.

Table 1: Commercial Sources for this compound Peptide

Supplier TypeCompany Name(s)Product TypePurity LevelsNotes
Direct Supplier TargetMol[1]Catalog ProductResearch GradeOffers this compound specifically from Arbacia punctulata for research purposes only.
MyBioSourceCatalog Product≥85% (Recombinant)Provides a recombinant form of this compound.
Custom Synthesis Thermo Fisher Scientific, Bachem, GenScript, Biosynth, Resecta Medical, AAPPTecCustom Synthesis ServiceCrude to >99%These companies can synthesize this compound to user-defined specifications, including various purity levels and modifications.

Note: The availability and specifications of products should be confirmed directly with the suppliers.

Application Notes: The Role of this compound in Sperm Chemotaxis

This compound is a potent tool for studying the molecular mechanisms of chemotaxis, signal transduction, and fertilization. Its primary application is as a specific chemoattractant for Arbacia punctulata spermatozoa, making it an invaluable reagent for:

  • Sperm Chemotaxis Assays: Investigating the directed movement of sperm along a chemical gradient.

  • Signal Transduction Research: Elucidating the signaling cascade from receptor binding to cellular response.

  • Fertilization Studies: Understanding the initial events of sperm-egg interaction.

  • Ion Channel Studies: Examining the role of cGMP-gated and calcium channels in cell signaling.

This compound binding to its receptor, a membrane-bound guanylate cyclase (GC), on the sperm flagellum initiates a well-defined signaling cascade.[2][3][4] This leads to a transient increase in intracellular calcium, which modulates flagellar beating and causes the sperm to turn towards the source of the peptide.[5][6][7] The chemotactic response is highly sensitive and species-specific, with sperm able to detect picomolar to nanomolar concentrations of this compound.[8]

Table 2: Quantitative Data for this compound Activity

ParameterValueSpecies / ConditionsReference(s)
Chemoattraction Effective at 100 pM - 10 nMArbacia punctulata[8]
Sperm Respiration (Half-Maximal) ~0.5 nMArbacia punctulata (at pH 6.6)[9]
cGMP Elevation (Half-Maximal) ~25 nMArbacia punctulata (at pH 6.6)[9]
Calcium Requirement Millimolar external Ca²⁺Arbacia punctulata[8][10]

This compound Signaling Pathway

The binding of this compound to its receptor triggers a precise sequence of intracellular events, culminating in a change in the sperm's swimming trajectory.

Resact_Signaling_Pathway This compound This compound Peptide ReceptorGC Receptor Guanylate Cyclase (GC) This compound->ReceptorGC Binds to cGMP cGMP (Increased) ReceptorGC->cGMP Activates GTP GTP GTP->cGMP CNGK CNG K+ Channel (CNGK) cGMP->CNGK Opens PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization K+ Efflux leads to HCN HCN Channel Hyperpolarization->HCN Activates sNHE Na+/H+ Exchanger (sNHE) Hyperpolarization->sNHE Activates Depolarization Membrane Depolarization HCN->Depolarization Na+ Influx leads to sNHE->Depolarization Alkalinization & Na+ Influx contribute to CaV Voltage-gated Ca2+ Channel (CatSper) Depolarization->CaV Opens Ca_Influx Ca2+ Influx CaV->Ca_Influx Allows Turn Sperm Turn & Reorientation Ca_Influx->Turn Triggers PDE->ReceptorGC Signal Termination

Caption: The this compound signaling cascade in sea urchin sperm.

Experimental Protocols

Protocol for Sperm Chemotaxis Assay (Micropipette Injection)

This protocol describes a classic method to visually assess the chemotactic response of Arbacia punctulata sperm to a gradient of synthetic this compound.

Materials:

  • Synthetic this compound peptide

  • Artificial Sea Water (ASW): 423 mM NaCl, 9.27 mM KCl, 10 mM CaCl₂, 22.94 mM MgCl₂, 25.5 mM MgSO₄, 2.15 mM NaHCO₃, pH adjusted to 7.8-8.0.

  • "Dry" (undiluted) sperm from Arbacia punctulata.

  • Microscope slides and coverslips.

  • Micropipette puller and microinjection system.

  • Dark-field microscopy setup with video recording capabilities.

Procedure:

  • Sperm Preparation:

    • Collect "dry" sperm by injecting 0.5 M KCl into the sea urchin.

    • Store the undiluted sperm on ice. It will remain viable for several hours.

    • Immediately before the experiment, prepare a sperm suspension by diluting the dry sperm 1:200 to 1:1000 in chilled ASW to a final concentration of approximately 1-5 x 10⁶ cells/mL. This activates sperm motility.

  • Gradient Formation:

    • Prepare serial dilutions of synthetic this compound in ASW (e.g., 10 nM, 1 nM, 100 pM).

    • Load a glass micropipette with the desired this compound solution.

    • Place a 20 µL drop of the sperm suspension on a microscope slide.

    • Using a micromanipulator, carefully insert the tip of the micropipette into the center of the sperm suspension drop.

    • Inject a small volume (e.g., 1-10 nL) of the this compound solution to create a diffusion gradient.

  • Observation and Data Acquisition:

    • Immediately begin recording the sperm movement using dark-field microscopy.

    • Observe the behavior of sperm around the micropipette tip. A positive chemotactic response is characterized by the accumulation of sperm in a swarm around the area of injection, with individual sperm altering their swimming paths to move up the gradient.

    • Record for at least 2-5 minutes to observe the full development and eventual dissipation of the response.

    • As a negative control, inject ASW without this compound to ensure the observed accumulation is not a mechanical artifact.

Data Analysis:

  • Qualitative analysis involves visual confirmation of sperm swarming around the injection site.

  • Quantitative analysis can be performed using sperm tracking software to measure changes in swimming trajectories, velocity, and turning frequency before and after this compound injection.

Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sperm_Collect 1. Collect 'Dry' Sperm from A. punctulata Sperm_Activate 3. Dilute Sperm in ASW to Activate Motility Sperm_Collect->Sperm_Activate Resact_Prep 2. Prepare this compound Dilutions in Artificial Sea Water (ASW) Inject 5. Inject this compound via Micropipette to Create Gradient Resact_Prep->Inject Sperm_Slide 4. Place Sperm Suspension on Microscope Slide Sperm_Activate->Sperm_Slide Sperm_Slide->Inject Record 6. Record Sperm Movement (Dark-Field Video Microscopy) Inject->Record Observe 7. Observe Sperm Accumulation at Injection Site Record->Observe Track 8. Analyze Sperm Trajectories (Optional) Observe->Track

Caption: Experimental workflow for a sperm chemotaxis assay.

Protocol for Measuring Guanylate Cyclase Activation

This assay measures the production of cGMP in sperm lysates in response to this compound stimulation.

Materials:

  • Sperm suspension (prepared as in 4.1).

  • Synthetic this compound peptide.

  • Assay buffer: e.g., 10 mM HEPES, pH 7.5, containing 5 mM MgCl₂ or MnCl₂.

  • GTP (substrate).

  • [α-³²P]GTP (radiolabel).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Trichloroacetic acid (TCA) to stop the reaction.

  • Neutral alumina columns for cGMP purification.

  • Scintillation counter.

Procedure:

  • Sperm Lysis: Prepare a concentrated sperm suspension and lyse the cells (e.g., by sonication or detergent) in the presence of a PDE inhibitor.

  • Reaction Setup: In a microcentrifuge tube, combine the sperm lysate with the assay buffer, [α-³²P]GTP, and varying concentrations of synthetic this compound (e.g., 0 to 1 µM).

  • Initiate Reaction: Start the reaction by adding GTP. Incubate at a controlled temperature (e.g., 20°C) for a defined period (e.g., 1-10 minutes).

  • Stop Reaction: Terminate the reaction by adding cold TCA.

  • Isolate cGMP: Centrifuge to pellet precipitated protein. Purify the [³²P]cGMP from the supernatant by chromatography over neutral alumina columns.

  • Quantification: Measure the radioactivity of the purified cGMP fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of cGMP produced per unit time per milligram of protein. Plot cGMP production as a function of this compound concentration to determine the EC₅₀ for guanylate cyclase activation.

Disclaimer: All products mentioned are for research use only and not for human consumption. Researchers should adhere to all relevant safety guidelines and institutional protocols when performing these experiments.

References

Troubleshooting & Optimization

Optimizing Resact Concentration for Chemotaxis Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Resact concentration in sea urchin sperm chemotaxis assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemotaxis assays?

This compound is a small peptide isolated from the egg jelly layer of the sea urchin Arbacia punctulata. It acts as a potent chemoattractant, guiding sperm towards the egg, a process essential for fertilization.[1][2][3][4] In research, this compound is a well-characterized chemoattractant used to study the molecular mechanisms of chemotaxis, sperm motility, and signal transduction.[1][5]

Q2: What is the typical concentration range for this compound in a chemotaxis assay?

The optimal this compound concentration can vary depending on the sea urchin species and the specific experimental setup. However, published studies have reported effective concentrations ranging from the low picomolar (pM) to the nanomolar (nM) range.[6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific conditions.[9]

Q3: How does the this compound signaling pathway trigger chemotaxis?

The binding of this compound to its receptor, a guanylyl cyclase on the sperm flagellum, initiates a rapid signaling cascade.[1][5][10] This leads to an increase in intracellular cyclic GMP (cGMP), which in turn opens cGMP-gated potassium channels, causing hyperpolarization of the cell membrane.[5] This change in membrane potential is thought to trigger downstream events, including calcium ion influx, which ultimately modulates flagellar movement and directs the sperm towards the this compound gradient.[2][10]

Troubleshooting Guide

Issue 1: No or weak chemotactic response observed.

Possible Cause Troubleshooting Suggestion
Suboptimal this compound Concentration Perform a concentration-response curve to identify the optimal this compound concentration. Test a range from low pM to high nM.[6][7]
Degraded this compound Ensure proper storage of this compound solution (typically at -20°C or lower in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions before each experiment.
Incorrect Buffer Composition Verify that the artificial seawater (ASW) or experimental buffer has the correct pH, salinity, and calcium concentration, as calcium is essential for the chemotactic response.[3]
Low Sperm Viability or Motility Check sperm motility under a microscope before starting the assay. Use fresh, high-quality gametes.
Inadequate Chemoattractant Gradient Ensure the method used (e.g., Boyden chamber, microfluidics) establishes a stable and appropriate chemoattractant gradient.[11][12]

Issue 2: High background migration (chemokinesis) in control wells.

Possible Cause Troubleshooting Suggestion
Sperm Activation by Other Factors Ensure all solutions and labware are clean and free of contaminants that might non-specifically activate sperm.
Pre-existing Gradient in the Assay Chamber Carefully prepare the assay chamber to avoid any pre-existing chemical gradients before adding the sperm.
Serum in Media (if applicable) If using a modified protocol with media, consider serum-starving the cells prior to the assay to reduce baseline motility.[9][13]

Issue 3: Inconsistent results between replicates.

Possible Cause Troubleshooting Suggestion
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting of this compound and sperm suspensions.[13]
Uneven Cell Seeding Ensure a homogenous sperm suspension before loading into the assay chamber.[13]
Temperature Fluctuations Maintain a constant and optimal temperature throughout the experiment, as temperature can affect sperm motility.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, fill the outer wells of the plate with sterile water or buffer and avoid using them for experimental conditions.[13]

Data Presentation

Table 1: Reported this compound Concentrations for Sea Urchin Sperm Chemotaxis

Sea Urchin SpeciesEffective this compound ConcentrationExperimental SystemReference
Arbacia punctulata100 pM - 10 nMMicrofluidic Device[7][8]
Arbacia punctulataLow picomolarNot specified[6][14]
Arbacia punctulata250 nMMicrofluidic Experiment[15]
Strongylocentrotus purpuratus10⁻¹¹ to 10⁻⁶ M (modeled)Theoretical Model[6][14]

Experimental Protocols

Protocol: Basic Sperm Chemotaxis Assay using a Boyden Chamber

This protocol provides a general framework. Optimization of incubation times, and cell numbers will be necessary.

Materials:

  • This compound peptide

  • Artificial Seawater (ASW)

  • Freshly collected sea urchin sperm (Arbacia punctulata)

  • Boyden chamber with appropriate pore size filters (e.g., 3-8 µm)

  • Microscope with imaging capabilities

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in ASW and make serial dilutions to create a range of concentrations to be tested (e.g., 1 pM to 100 nM).

  • Sperm Preparation: Collect sperm "dry" (undiluted) and keep on ice. Just before the experiment, dilute a small amount of sperm in ASW to the desired concentration (e.g., 10⁶ to 10⁷ cells/mL). Assess sperm motility under a microscope.

  • Assay Setup:

    • Add the desired this compound concentration to the lower chamber of the Boyden apparatus.

    • Add ASW without this compound to the control lower chambers.

    • Carefully place the filter membrane over the lower chambers.

    • Add the diluted sperm suspension to the upper chamber.

  • Incubation: Incubate the chamber at a constant temperature (e.g., 18-20°C) for a predetermined time (e.g., 30-60 minutes). This time should be optimized to allow for migration without exhausting the chemoattractant gradient.[11]

  • Data Acquisition:

    • After incubation, remove the filter.

    • Fix and stain the cells that have migrated to the underside of the filter.

    • Count the number of migrated cells in multiple fields of view using a microscope.

  • Analysis: Compare the number of migrated cells in the presence of different this compound concentrations to the control wells.

Visualizations

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Converts CNGK cGMP-gated K+ Channel (CNGK) Hyperpolarization Hyperpolarization CNGK->Hyperpolarization Leads to GTP GTP GTP->RGC cGMP->CNGK Opens Ca_influx Ca2+ Influx Hyperpolarization->Ca_influx Triggers Flagellar_movement Modulation of Flagellar Movement Ca_influx->Flagellar_movement

Caption: this compound Signaling Pathway in Sea Urchin Sperm.

Chemotaxis_Assay_Workflow start Start prep_this compound Prepare this compound Concentration Gradient start->prep_this compound prep_sperm Prepare Sperm Suspension start->prep_sperm setup_assay Set up Chemotaxis Chamber (e.g., Boyden) prep_this compound->setup_assay prep_sperm->setup_assay incubation Incubate at Constant Temperature setup_assay->incubation data_acq Fix, Stain, and Image Migrated Cells incubation->data_acq analysis Quantify and Analyze Cell Migration data_acq->analysis end End analysis->end

Caption: General Workflow for a Chemotaxis Assay.

References

Technical Support Center: Sperm Chemotaxis and Resact Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemoattractant Resact and sperm.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce sperm chemotaxis?

A1: this compound is a species-specific chemoattractant peptide isolated from the egg jelly of the sea urchin Arbacia punctulata.[1][2] It initiates a signaling cascade that guides sperm towards the egg. The process begins when this compound binds to a receptor guanylyl cyclase (GC) on the sperm's plasma membrane.[1][3] This binding activates the GC to produce cyclic guanosine monophosphate (cGMP), which then triggers a series of downstream events, including the opening of ion channels, changes in intracellular calcium concentration ([Ca²⁺]i), and ultimately, alterations in the flagellar beat pattern that direct the sperm's movement towards the this compound source.[1][3][4]

Q2: What is sperm desensitization to this compound?

A2: Sperm desensitization is the process by which sperm lose their responsiveness to the chemoattractant this compound after an initial exposure. This can manifest as a diminished or absent chemotactic response upon subsequent stimulation. This phenomenon is a critical consideration in the design of in vitro experiments. Pretreatment of spermatozoa with this compound has been shown to abolish the chemotactic response.[2]

Q3: What are the primary molecular mechanisms behind this compound desensitization?

A3: The primary mechanisms of desensitization in the this compound signaling pathway involve the termination of the cGMP signal and potential modifications to the guanylyl cyclase receptor. Key players in this process include:

  • Phosphodiesterases (PDEs): These enzymes are crucial for terminating the cGMP signal by hydrolyzing cGMP to GMP.[5] This reduction in intracellular cGMP levels leads to the closure of cGMP-gated ion channels and a return to the resting state, rendering the sperm temporarily unresponsive to further this compound stimulation.

  • Receptor Dephosphorylation: The guanylyl cyclase receptor in sea urchin sperm undergoes dephosphorylation in response to egg peptides, which is associated with decreased enzymatic activity.[6] This change in phosphorylation status can reduce the receptor's ability to produce cGMP upon subsequent this compound binding.

Troubleshooting Guides

This section addresses common issues encountered during sperm chemotaxis experiments with this compound.

Problem Possible Cause Recommended Solution
No chemotactic response to this compound 1. Sperm viability/motility is low. 2. Incorrect this compound concentration. 3. Degradation of this compound. 4. Inappropriate buffer composition. 1. Assess sperm viability and motility before the experiment. Ensure proper handling and incubation conditions to maintain sperm health.[7]2. Perform a dose-response experiment to determine the optimal this compound concentration. Concentrations that are too high or too low may not elicit a response.[8]3. Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately.4. Use an appropriate artificial seawater (ASW) buffer that supports sperm motility and chemotaxis.[9]
Sperm show an initial response, but it quickly fades (desensitization) 1. Prolonged or repeated exposure to this compound. 2. High activity of phosphodiesterases (PDEs). 3. Receptor dephosphorylation. 1. Minimize pre-exposure of sperm to this compound. Design experiments with a single, well-defined this compound gradient.2. Consider the experimental use of a broad-spectrum PDE inhibitor (e.g., IBMX) or a more specific cGMP PDE inhibitor at a low concentration to prolong the cGMP signal. However, this must be carefully optimized as it can disrupt the natural signaling dynamics.[10][11][12][13][14]3. Allow for a sufficient recovery period between stimulations if repeated exposure is necessary. The exact timing will need to be determined empirically.
High background of non-directed sperm movement 1. Sperm are not properly capacitated (for mammalian sperm, though less relevant for sea urchin). 2. Mechanical stress on sperm. 3. Sub-optimal temperature. 1. For mammalian sperm, ensure capacitation protocols are followed correctly.[15]2. Handle sperm gently to avoid mechanical stress which can induce random motility patterns.[15]3. Maintain the optimal temperature for the species being studied throughout the experiment.[9]
Inconsistent results between experiments 1. Variability in sperm preparations. 2. Inconsistent this compound gradient formation. 3. Subjectivity in data analysis. 1. Standardize sperm collection and preparation procedures. Use sperm from the same batch of animals where possible.2. Use a reliable method for generating a stable and reproducible chemoattractant gradient, such as a microfluidics device.[9][16][17]3. Employ quantitative methods for analyzing sperm tracks, such as computer-assisted sperm analysis (CASA), to ensure objective data interpretation.[8][18]

Experimental Protocols

Protocol 1: Basic Sea Urchin Sperm Chemotaxis Assay

This protocol describes a basic method for observing sperm chemotaxis towards this compound.

Materials:

  • Mature sea urchins (Arbacia punctulata)

  • Artificial Seawater (ASW): 423 mM NaCl, 9.27 mM KCl, 9 mM CaCl₂, 23 mM MgCl₂, 25.5 mM MgSO₄, 2.15 mM NaHCO₃, pH 8.0

  • This compound peptide

  • Microscope slides and coverslips

  • Micropipettes

Procedure:

  • Sperm Collection: Induce spawning by injecting 0.5 M KCl into the coelomic cavity of a male sea urchin. Collect the "dry" sperm (undiluted) and store it on ice.

  • Sperm Activation: Just before the experiment, dilute the dry sperm 1:1000 in ASW to activate motility.

  • Chemotaxis Observation:

    • Place a drop of the activated sperm suspension on a microscope slide.

    • Using a micropipette, introduce a small amount of this compound solution (e.g., 10 nM in ASW) into the drop of sperm suspension.

    • Observe the sperm behavior under a microscope. Chemotaxis is indicated by the accumulation of sperm around the tip of the micropipette.[1]

Protocol 2: Experimental Prevention of Desensitization using a PDE Inhibitor

This protocol outlines an experimental approach to investigate the role of PDE inhibition in preventing this compound desensitization. Note: The optimal concentration of the PDE inhibitor needs to be determined empirically.

Materials:

  • All materials from Protocol 1

  • 3-isobutyl-1-methylxanthine (IBMX) or other suitable PDE inhibitor

Procedure:

  • Sperm Preparation:

    • Prepare two batches of activated sperm in ASW as described in Protocol 1.

    • To one batch, add a low concentration of a PDE inhibitor (e.g., 10-100 µM IBMX). This is the "PDE-inhibited" group. The other batch serves as the control.

    • Incubate both groups for a short period (e.g., 10-15 minutes).

  • Initial Chemotaxis Assay:

    • Perform the chemotaxis assay as described in Protocol 1 for both the control and PDE-inhibited groups to ensure the inhibitor itself does not block the initial response.

  • Desensitization Induction:

    • Expose both groups to a uniform, low concentration of this compound (e.g., 1 nM) for a defined period (e.g., 5-10 minutes) to induce desensitization.

  • Second Chemotaxis Assay:

    • After the desensitization period, perform the chemotaxis assay again on both groups using a higher concentration of this compound (e.g., 10 nM).

  • Analysis: Compare the chemotactic response of the control and PDE-inhibited groups in the second assay. A stronger or more sustained response in the PDE-inhibited group would suggest that inhibiting cGMP degradation can mitigate desensitization.

Protocol 3: Measurement of Intracellular cGMP Levels

This protocol provides a general workflow for measuring changes in intracellular cGMP in response to this compound, which is essential for studying the dynamics of signaling and desensitization.

Materials:

  • Activated sperm suspension

  • This compound

  • Phosphodiesterase inhibitors (e.g., IBMX)

  • Reagents for cell lysis

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Experimental Setup: Prepare several tubes of activated sperm suspension. Include a control group (no this compound), an experimental group (with this compound), and a group pre-treated with a PDE inhibitor before this compound addition.

  • Stimulation: Add this compound to the experimental groups and incubate for a short, defined time course (e.g., 0, 15, 30, 60, 120 seconds).

  • Reaction Termination and Lysis: Stop the reaction at each time point by adding a lysis buffer containing a PDE inhibitor to prevent further cGMP degradation.

  • cGMP Measurement: Measure the cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot cGMP concentration against time to visualize the kinetics of the cGMP response and the effect of PDE inhibition.

Visualizations

This compound Signaling Pathway

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GC Guanylyl Cyclase (Receptor) This compound->GC Binds cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC CNGK K+ Channel (CNGK) cGMP->CNGK Opens Hyperpolarization Hyperpolarization CNGK->Hyperpolarization Causes HCN HCN Channel Hyperpolarization->HCN Activates Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Activates HCN->Ca_channel Depolarizes membrane Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Motility_change Change in Flagellar Beat Ca_influx->Motility_change Triggers

Caption: The this compound signaling pathway in sea urchin sperm.

Desensitization of this compound Signaling

Desensitization_Pathway cluster_signal Active Signaling cluster_desensitization Desensitization Mechanisms Resact_bound_GC This compound-Bound GC (Active) cGMP_high High [cGMP] Resact_bound_GC->cGMP_high Produces GC_dephospho Dephosphorylation of GC Resact_bound_GC->GC_dephospho Triggers Response Chemotactic Response cGMP_high->Response Induces PDE Phosphodiesterase (PDE) cGMP_high->PDE Activates GMP GMP PDE->GMP Hydrolyzes cGMP to Inactive_GC Inactive GC GC_dephospho->Inactive_GC Leads to

Caption: Key mechanisms leading to desensitization of this compound signaling.

Experimental Workflow to Test Prevention of Desensitization

Experimental_Workflow start Start: Prepare Activated Sperm Suspension split start->split control_group Control Group (ASW only) split->control_group pde_group Experimental Group (+ PDE Inhibitor) split->pde_group desensitize Induce Desensitization (Uniform low [this compound]) control_group->desensitize pde_group->desensitize chemotaxis_assay Perform Chemotaxis Assay (this compound Gradient) desensitize->chemotaxis_assay analyze Analyze and Compare Chemotactic Response chemotaxis_assay->analyze

Caption: Workflow to assess the effect of PDE inhibitors on desensitization.

References

Resact Signaling Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully conducting Resact signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in signaling?

This compound is a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata. It functions as a potent chemoattractant for sperm of the same species, guiding them toward the egg for fertilization.[1][2] This process of directed cell movement in response to a chemical gradient is known as chemotaxis.[1]

Q2: Can you outline the basic mechanism of the this compound signaling pathway?

The this compound signaling pathway is a well-characterized cascade initiated by the binding of this compound to its receptor, a guanylyl cyclase (GC), on the sperm's plasma membrane.[3] This binding event triggers a rapid synthesis of cyclic guanosine monophosphate (cGMP) inside the cell. The subsequent increase in cGMP concentration opens cGMP-gated K+ channels (CNGK), leading to a temporary hyperpolarization of the cell membrane. This change in membrane potential activates other channels, ultimately causing a transient influx of Ca2+ ions, which modulates the flagellar beat and steers the sperm toward the source of this compound.[1][3]

Q3: Why is calcium (Ca2+) influx a critical step in the signaling cascade?

The influx of extracellular calcium is essential for the chemotactic behavioral response.[2][4] These transient increases in intracellular Ca2+ concentration are directly responsible for altering the asymmetry of the flagellar beat.[5] This change in flagellar movement causes the sperm to turn, reorienting its swimming path toward the higher concentration of the chemoattractant, a behavior critical for successful navigation to the egg.[3][5]

This compound Signaling Pathway Diagram

Resact_Signaling_Pathway This compound This compound Peptide RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Catalyzes GTP GTP GTP->RGC CNGK CNGK Channel (K+ selective) cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes HCN HCN Channel (Na+ influx) Hyperpolarization->HCN Activates Depolarization Membrane Depolarization HCN->Depolarization Causes CaV Voltage-gated Ca2+ Channel (CaV) Depolarization->CaV Opens Ca_Influx Ca2+ Influx CaV->Ca_Influx Allows Response Chemotactic Response (Altered Flagellar Beat) Ca_Influx->Response Triggers

Caption: The this compound signaling cascade in sea urchin sperm.

Troubleshooting Common Experimental Issues

Q4: I am observing no, or a very weak, chemotactic response. What are the possible causes?

A lack of response is a common issue that can stem from several factors. Systematically check the following:

  • This compound Peptide Integrity : Ensure the peptide has been stored and handled correctly to prevent degradation. Improper storage, repeated freeze-thaw cycles, or contamination can compromise its activity.[6][7][8]

  • Sperm Viability and Motility : Verify that the sperm are healthy, motile, and at an appropriate concentration before the assay. Low viability or premature activation can lead to a poor response.[9][10]

  • Chemoattractant Gradient : Confirm that a stable and appropriate concentration gradient is being established in your experimental setup. A gradient that is too shallow or too steep may not elicit a detectable response.[11][12]

  • Buffer Composition : The assay requires millimolar concentrations of external calcium for a response.[2] Ensure your artificial seawater (ASW) or buffer contains the correct ionic concentrations.

  • Incubation Time : The duration of the assay is critical. Too short a time may not allow for a response, while too long a period can lead to gradient decay and random movement.[13]

Q5: My negative control shows high levels of sperm accumulation or random, chaotic movement. What is happening?

This indicates a problem with background activation or experimental conditions.

  • Premature Activation : Sperm can be prematurely activated by osmotic shock (e.g., contamination with freshwater or urine during collection) or mechanical stress.[10][14] Use an isotonic collection solution to maintain sperm in an inactive state.

  • Contamination : Glassware or plasticware contaminated with detergents or other substances can stress the cells. Ensure all materials are scrupulously clean. The presence of bacterial contaminants or LPS can also sometimes trigger non-specific motility.[15]

  • Non-Specific Binding : this compound or other molecules in the medium may adsorb to the surfaces of your assay chamber, disrupting the gradient and causing erratic behavior.[16] Consider using low-binding plastics or pre-treating surfaces.

Q6: My results are inconsistent and difficult to reproduce. How can I improve my assay's reliability?

Reproducibility issues often arise from minor variations in protocol execution.

  • Standardize Protocols : Create and strictly follow a standard operating procedure (SOP) for every step, including peptide reconstitution, sperm collection and dilution, and final assay setup.[17]

  • Aliquot Reagents : Aliquot the reconstituted this compound peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8]

  • Control Environmental Factors : Maintain a consistent temperature for your sperm suspensions and assay chamber, as temperature can affect sperm motility and enzyme kinetics.

  • Use Positive and Negative Controls : Always run proper controls in every experiment. A negative control (no this compound) ensures there is no background accumulation, while a positive control (a known optimal this compound concentration) confirms the sperm are responsive.[17]

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: No / Weak Chemotactic Response CheckPeptide 1. Check this compound Peptide Start->CheckPeptide PeptideOK Stored correctly? Freshly diluted? Single-use aliquot? CheckPeptide->PeptideOK FixPeptide Solution: Use new, properly handled peptide aliquot. PeptideOK->FixPeptide No CheckSperm 2. Check Sperm Quality PeptideOK->CheckSperm Yes Success Problem Resolved FixPeptide->Success SpermOK High motility (>80%)? Correct concentration? No premature activation? CheckSperm->SpermOK FixSperm Solution: Optimize sperm collection and handling. Use fresh sample. SpermOK->FixSperm No CheckAssay 3. Check Assay Conditions SpermOK->CheckAssay Yes FixSperm->Success AssayOK Stable gradient? Correct [Ca2+]o? Optimal incubation time? CheckAssay->AssayOK FixAssay Solution: Calibrate gradient setup. Verify buffer composition. Optimize timing. AssayOK->FixAssay No AssayOK->Success Yes FixAssay->Success

Caption: A decision tree for troubleshooting a lack of chemotactic response.

Experimental Protocols & Data

Protocol: Sea Urchin Sperm Chemotaxis Assay

This protocol provides a general framework. Specific concentrations and times may require optimization.

  • Sperm Collection :

    • Induce spawning by injecting 0.5 M KCl into the sea urchin's coelomic cavity.

    • Collect "dry" sperm (undiluted semen) from the gonadopores using a pipette.

    • Store the concentrated sperm on ice. It can remain viable for several hours.

  • Sperm Activation and Dilution :

    • Immediately before the experiment, dilute the dry sperm into chilled, filtered artificial seawater (ASW) to the desired concentration (e.g., 1-5 x 10^6 sperm/mL).[9]

    • Allow the sperm to acclimate for 5-10 minutes at the experimental temperature (e.g., 15-18°C).

  • Setting up the Chemotaxis Chamber :

    • Use a suitable chamber for generating a stable chemical gradient (e.g., microfluidic device or a simple slide-based chamber).

    • Introduce the chemoattractant (this compound diluted in ASW) to create the gradient.

    • Introduce the diluted sperm suspension into the chamber.

  • Data Acquisition and Analysis :

    • Record sperm movement using dark-field or phase-contrast microscopy connected to a video camera.

    • Use sperm tracking software to analyze swimming trajectories.

    • Quantify the chemotactic index, which typically measures the net displacement of sperm toward the chemoattractant source compared to random movement in a control.

Quantitative Data Tables

Table 1: this compound Peptide Handling and Storage Summary

ParameterGuidelineRationale
Storage (Lyophilized) -20°C to -80°C in a tightly sealed, dark container.[6][18]Prevents degradation from heat, light, and moisture.
Reconstitution Use sterile, oxygen-free buffer (e.g., degassed ASW or PBS).[8]Peptides can be susceptible to oxidation.
Storage (Solution) Aliquot into single-use volumes and store at -20°C or lower.[7][8]Avoids repeated freeze-thaw cycles that damage the peptide structure.
General Handling Allow vial to warm to room temperature in a desiccator before opening.[6]Prevents condensation from introducing moisture, which can cause hydrolysis.

Table 2: Typical Parameters for A. punctulata Sperm Chemotaxis Assay

ParameterTypical Value / RangeNotes
This compound Concentration 1 pM - 250 pM[4]An optimal concentration must be determined empirically; too high can cause saturation.
Sperm Concentration 1 x 10^6 - 2 x 10^7 sperm/mL[9]High densities can lead to cell-cell interactions that interfere with chemotaxis.
External [Ca2+] ~10 mM (Standard ASW)An absolute requirement for the chemotactic response.[2]
Temperature 15 - 20°CShould be kept stable and consistent with the animal's natural environment.
Assay Duration 5 - 30 minutesMust be optimized to allow for a response before the gradient dissipates.[13][15]

General Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation B Prepare fresh ASW buffer Reconstitute/thaw this compound aliquot A->B C 2. Sperm Collection & Preparation A->C D Induce spawning (0.5M KCl) Collect 'dry' sperm on ice C->D E 3. Sperm Dilution & Activation C->E F Dilute sperm in ASW Acclimate to assay temperature E->F G 4. Assay Setup & Execution E->G H Load chamber with this compound & controls Introduce sperm suspension Start video recording G->H I 5. Data Acquisition & Analysis G->I J Track sperm trajectories Calculate chemotactic index Perform statistical analysis I->J

Caption: A generalized workflow for a this compound sperm chemotaxis experiment.

References

Technical Support Center: Improving the Stability of Resact in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered when working with the peptide Resact in solution.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2.[1][2] A critical structural feature is the presence of two cysteine residues that form an intramolecular disulfide bond, which is essential for its biological activity.[1][2] this compound acts as a chemoattractant for spermatozoa from the sea urchin Arbacia punctulata by activating a receptor guanylyl cyclase, leading to an increase in intracellular cyclic GMP (cGMP).[1]

Q2: What are the primary causes of this compound instability in solution?

The instability of this compound in solution can be attributed to several factors, primarily related to its peptide nature and specific amino acid composition. These include:

  • Oxidation: The two cysteine residues in this compound are susceptible to oxidation, which can lead to the disruption of the essential disulfide bond or the formation of other oxidized species, resulting in loss of biological activity.[3]

  • Disulfide Bond Scrambling: Incorrect formation or rearrangement of the disulfide bond can lead to inactive conformations of the peptide.[4]

  • Hydrolysis: Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, especially at extreme pH values and elevated temperatures.

  • Aggregation: At high concentrations, peptides can self-associate and form aggregates, which can lead to precipitation and loss of active material.[5][6]

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration of the peptide in solution.[7]

Q3: How should I store lyophilized this compound powder?

For optimal stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container to protect it from moisture and light.[3][7][8][9][10] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the peptide powder.[3][7]

Q4: What is the recommended procedure for preparing a this compound stock solution?

To prepare a stock solution, it is recommended to use a sterile, nuclease-free buffer at a slightly acidic pH (around 5-6), as this can help to minimize degradation.[3][7] For peptides with solubility challenges, the use of a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer, may be necessary.[11] It is crucial to use high-purity solvents and to degas aqueous buffers to minimize dissolved oxygen, which can promote oxidation.

Q5: How should I store this compound solutions?

It is highly recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, the stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[3][10] This practice minimizes freeze-thaw cycles, which can degrade the peptide.[3] Avoid storing this compound solutions for extended periods, as their shelf-life is limited.[3]

Troubleshooting Guide

Problem 1: Loss of this compound biological activity in my bioassay.

  • Possible Cause: Degradation of this compound in the stock solution or working solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound from lyophilized powder.

      • Ensure proper storage of the stock solution (aliquoted, frozen at -20°C or below).

      • Minimize the time the working solution is kept at room temperature before use.

      • Perform a stability check of this compound in your specific assay buffer by incubating it for the duration of the experiment and then testing its activity.

  • Possible Cause: Oxidation of cysteine residues.

    • Troubleshooting Steps:

      • Prepare buffers with degassed water to minimize dissolved oxygen.

      • Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), to your stock solution if compatible with your downstream application. However, be aware that this will reduce the disulfide bond. For maintaining the disulfide bond while preventing further oxidation, the use of antioxidants that are compatible with the assay should be explored.

  • Possible Cause: Incorrect pH of the solution.

    • Troubleshooting Steps:

      • Measure the pH of your this compound solution.

      • Optimize the buffer pH for maximal stability. A slightly acidic pH (around 5-6) is often recommended for peptide solutions.[3][7]

Problem 2: I observe precipitation or cloudiness in my this compound solution.

  • Possible Cause: Peptide aggregation.

    • Troubleshooting Steps:

      • Try dissolving this compound at a lower concentration.

      • Investigate the effect of buffer composition, pH, and ionic strength on solubility.

      • Use sonication to aid dissolution, but be cautious as it can generate heat.

  • Possible Cause: Poor solubility in the chosen solvent.

    • Troubleshooting Steps:

      • Consult the manufacturer's instructions for recommended solvents.

      • If dissolving in an aqueous buffer is difficult, try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) first, and then slowly add the aqueous buffer while vortexing.[11]

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Inaccurate concentration of this compound solution.

    • Troubleshooting Steps:

      • Ensure accurate weighing of the lyophilized powder. Remember that lyophilized peptides can contain counter-ions and residual water, so the net peptide content should be considered for accurate concentration calculations.

      • Adsorption of the peptide to labware can be an issue. Consider using low-protein-binding tubes and pipette tips.[7]

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution.

    • Troubleshooting Steps:

      • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3][10]

Quantitative Data on Peptide Stability

Table 1: Illustrative Example of pH-Dependent Stability of a Peptide at 25°C

Buffer pHHalf-life (t½) in hours (Hypothetical Data)Primary Degradation Pathway
3.0150Hydrolysis
5.0300Minimal Degradation
7.472Oxidation, Disulfide Exchange
9.024Deamidation (if applicable), Oxidation

Table 2: Illustrative Example of Temperature-Dependent Stability of a Peptide at pH 7.4

Temperature (°C)Half-life (t½) in hours (Hypothetical Data)
4500
2572
3724

Key Experimental Protocols

Protocol 1: General Procedure for a Sperm Chemoattraction Bioassay (Adaptable for this compound)

This protocol describes a general method to assess the chemoattractant activity of this compound on sea urchin sperm.

Materials:

  • This compound peptide

  • Sea urchin (Arbacia punctulata) sperm

  • Artificial seawater (ASW)

  • Microscope slides and coverslips

  • Micropipettes

Methodology:

  • Sperm Collection: Collect "dry" sperm from mature male sea urchins by injecting 0.5 M KCl into the coelomic cavity. Store the undiluted sperm on ice.

  • Sperm Suspension: Just before the assay, dilute the dry sperm 1:1000 in chilled ASW.

  • Preparation of this compound Gradient:

    • Place a small drop of the diluted sperm suspension on a microscope slide.

    • Using a micropipette, gently introduce a very small volume of this compound solution (at a known concentration) at the edge of the sperm drop. This will create a concentration gradient.

  • Observation: Immediately observe the sperm behavior under a microscope at low power. Chemoattraction is indicated by the directed movement of sperm towards the point of this compound introduction.

  • Negative Control: As a negative control, inject a small volume of ASW without this compound and observe the sperm movement.

Protocol 2: General Procedure for a Guanylate Cyclase Activity Assay

This protocol provides a general framework for measuring the activation of guanylate cyclase by this compound. This can be done using commercially available cGMP assay kits.

Materials:

  • Sea urchin sperm membrane preparation (as a source of receptor guanylate cyclase)

  • This compound peptide

  • GTP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ or MnCl₂)

  • cGMP enzyme immunoassay (EIA) kit

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the sperm membrane preparation, assay buffer, GTP, and the phosphodiesterase inhibitor.

  • Initiation of Reaction: Add different concentrations of this compound to the reaction tubes to initiate the reaction. Include a control with no this compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature for a specific time (e.g., 10 minutes at 25°C).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific reagent from the kit).

  • cGMP Quantification: Follow the instructions of the cGMP EIA kit to measure the amount of cGMP produced in each reaction tube.

  • Data Analysis: Plot the concentration of cGMP produced as a function of the this compound concentration to determine the dose-response relationship.

Protocol 3: General Procedure for a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines the development of an RP-HPLC method to assess the purity of this compound and detect its degradation products.

Materials:

  • This compound peptide

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Methodology:

  • Forced Degradation:

    • Subject this compound solutions to various stress conditions to generate degradation products. This includes acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 0.1% H₂O₂), thermal (e.g., 60°C), and photolytic stress.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. An example gradient could be: 5-60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the stressed and unstressed this compound samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

  • Method Validation: The stability-indicating nature of the method is confirmed if all degradation product peaks are well-resolved from the main this compound peak. The method should then be validated for parameters like specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds to cGMP cGMP RGC->cGMP Converts GTP GTP GTP->RGC Ca_channel Ca²⁺ Channel cGMP->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Sperm_motility Increased Sperm Motility & Chemotaxis Ca_influx->Sperm_motility Triggers

Caption: this compound signaling pathway in sea urchin sperm.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound solution in different buffers (pH 3, 5, 7.4, 9) incubate_temp Incubate aliquots at different temperatures (4°C, 25°C, 37°C) prep_solution->incubate_temp sampling Take samples at different time points incubate_temp->sampling hplc Analyze by Stability-Indicating RP-HPLC sampling->hplc bioassay Assess biological activity (e.g., Chemoattraction Assay) sampling->bioassay degradation_kinetics Determine degradation kinetics and half-life (t½) hplc->degradation_kinetics identify_products Identify degradation products hplc->identify_products bioassay->degradation_kinetics

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent or Poor Bioassay Results check_solution Is the this compound solution freshly prepared? start->check_solution check_storage Was the stock solution stored correctly? check_solution->check_storage Yes sol_fresh Prepare fresh solution check_solution->sol_fresh No storage_correct Proceed to next check check_storage->storage_correct Yes storage_incorrect Review storage protocol: Aliquot and freeze at -20°C check_storage->storage_incorrect No check_oxidation Were measures taken to prevent oxidation? oxidation_prevented Proceed to next check check_oxidation->oxidation_prevented Yes oxidation_not_prevented Use degassed buffers check_oxidation->oxidation_not_prevented No check_aggregation Is there any visible precipitation? no_precipitation Investigate other assay parameters check_aggregation->no_precipitation No precipitation Troubleshoot solubility: - Lower concentration - Change buffer/pH check_aggregation->precipitation Yes sol_fresh->check_storage sol_not_fresh Use fresh solution for next experiment storage_correct->check_oxidation storage_incorrect->check_oxidation oxidation_prevented->check_aggregation oxidation_not_prevented->check_aggregation

Caption: Troubleshooting logic for this compound instability issues.

References

Resact peptide degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Resact peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this compound. Here you will find answers to frequently asked questions and detailed guides to help you mitigate degradation and ensure the integrity of your peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and what are its key features?

This compound is a 14-amino acid peptide with the sequence Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2.[1] Key features include:

  • Two cysteine residues that can form an intramolecular disulfide bond.

  • A C-terminal amide, which protects it from degradation by some carboxypeptidases.

Q2: What are the primary pathways through which this compound peptide can degrade?

While specific degradation studies on this compound are not extensively documented, based on its amino acid sequence and general peptide chemistry, the primary degradation pathways are likely to be:

  • Oxidation: The two cysteine residues are highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species. This is a common issue with cysteine-containing peptides.[2]

  • Proteolytic Degradation: Although the C-terminal amide offers some protection, this compound can still be cleaved by various proteases present in experimental systems, particularly exopeptidases that act on the N-terminus.[3][4]

  • Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, a reaction accelerated by acidic or alkaline conditions and elevated temperatures.[5]

  • Deamidation: While this compound does not contain asparagine or glutamine residues, which are most prone to deamidation, this pathway is a common degradation route for many peptides.

Q3: How should I store my lyophilized this compound peptide?

For optimal stability, lyophilized this compound peptide should be stored under the following conditions:

  • Temperature: For long-term storage, keep at -20°C or -80°C.[6][7][8] For short-term storage (weeks), 4°C is acceptable.[7]

  • Environment: Store in a tightly sealed container in a desiccated environment to protect it from moisture.[6][9] Exposure to moisture can significantly decrease long-term stability.

  • Light: Protect from direct light.[6][10]

Q4: What is the best way to prepare and store this compound peptide solutions?

Once reconstituted, this compound is more susceptible to degradation. Follow these guidelines:

  • Reconstitution: Use a sterile, high-purity solvent or buffer. For peptides containing cysteine, it is advisable to use deoxygenated buffers to minimize oxidation.

  • pH: The pH of the solution is critical. A slightly acidic pH (around 5-6) is often optimal for the stability of many peptides in solution.[11] Avoid prolonged exposure to pH levels above 8, as this can accelerate the oxidation of cysteine residues.

  • Storage of Solutions:

    • For short-term storage (up to a few weeks), refrigerate at 2-8°C.[7][9]

    • For long-term storage, aliquot the solution into single-use volumes and freeze at -20°C or -80°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the peptide.[7] Aliquoting is crucial to prevent this.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound peptide.

Issue 1: Loss of biological activity in my this compound peptide solution.

Potential Cause Troubleshooting Steps
Oxidation of Cysteine Residues Formation of disulfide bonds (dimerization) or sulfoxides can inactivate the peptide. Confirm by mass spectrometry. To prevent this, use deoxygenated buffers for reconstitution and consider adding a reducing agent like DTT or TCEP if compatible with your assay.[2]
Proteolytic Degradation If your experimental system contains cells or biological fluids, proteases may be degrading the peptide.[12] Minimize incubation times or consider adding protease inhibitors if they do not interfere with your experiment.
Adsorption to Surfaces Peptides can adsorb to the surfaces of plastic or glass containers, reducing the effective concentration.[8] Use low-protein-binding tubes and glassware.
Incorrect Storage Storing the solution at room temperature or for extended periods in the refrigerator can lead to degradation. Always store frozen in aliquots for long-term use.

Issue 2: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles Each cycle can degrade a portion of the peptide, leading to variability. Prepare single-use aliquots immediately after reconstitution.
Inaccurate Peptide Quantification Errors in initial weighing or reconstitution can lead to inconsistent concentrations. Ensure your balance is properly calibrated and follow a consistent reconstitution protocol.
Contamination Microbial or chemical contamination of stock solutions can degrade the peptide or interfere with the assay. Use sterile techniques and high-purity reagents.[10]
pH Shifts in Solution Changes in the pH of your stock solution over time can affect stability. Use a buffered solution and verify the pH.

Experimental Protocols

Protocol 1: Assessment of this compound Peptide Stability by RP-HPLC

This protocol allows for the quantitative assessment of this compound degradation over time.

Methodology:

  • Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several vials. Incubate the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take one vial from each condition and immediately freeze it at -80°C to stop further degradation.

  • RP-HPLC Analysis:

    • Thaw the samples just before analysis.

    • Inject a standard amount of each sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.

    • Monitor the elution profile at 214 nm.

  • Data Analysis: The degradation of this compound is determined by the decrease in the peak area of the intact peptide over time. The appearance of new peaks can indicate the formation of degradation products.

Protocol 2: Reversal of Cysteine Oxidation

If you suspect your this compound peptide has been oxidized, this protocol can be used to reduce the disulfide bonds.

Methodology:

  • Prepare a Reducing Buffer: Prepare a solution of 0.1 M sodium bicarbonate (pH ~8.5). Degas the solution by bubbling nitrogen or argon through it for at least 5 minutes to remove dissolved oxygen.[2]

  • Dissolve the Peptide: Dissolve the oxidized this compound peptide in the deoxygenated buffer to a maximum concentration of 5 mg/mL.[2]

  • Add Reducing Agent: Add dithiothreitol (DTT) in a 3-fold molar excess over the peptide.[2]

  • Incubation: Let the reaction proceed for 45-60 minutes at room temperature under an inert atmosphere.[2]

  • Monitor Reduction (Optional): The progress of the reduction can be monitored by RP-HPLC.[2]

  • Stop the Reaction: Lower the pH to <4 by adding acetic acid.[2]

  • Purification (Optional): The reduced peptide can be purified from the excess DTT and by-products using a desalting column.[2]

  • Use Immediately: To prevent re-oxidation, the reduced peptide should be used promptly.[2]

Visual Guides

Resact_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_proteolysis Proteolytic Cleavage This compound Intact this compound Peptide (Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2) Oxidized_Monomer Oxidized Monomer (e.g., Sulfoxide) This compound->Oxidized_Monomer O2, Metal Ions Dimer Disulfide-Bridged Dimer This compound->Dimer O2, pH > 7 Fragments Peptide Fragments This compound->Fragments H2O, Acid/Base, Heat N_Terminal_Fragments N-Terminally Cleaved Fragments This compound->N_Terminal_Fragments Exopeptidases

Caption: Potential degradation pathways for the this compound peptide.

Stability_Assessment_Workflow start Reconstitute Lyophilized this compound aliquot Aliquot into Vials for Different Conditions start->aliquot incubate Incubate at Various Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample freeze Flash Freeze Samples at -80°C sample->freeze hplc Analyze by RP-HPLC freeze->hplc analyze Quantify Peak Area of Intact Peptide hplc->analyze end Determine Degradation Rate analyze->end

Caption: Workflow for assessing this compound peptide stability.

Troubleshooting_Logic rect_node rect_node start Loss of Activity? check_storage Proper Storage? (-20°C, Aliquoted) start->check_storage Yes check_oxidation Cysteine Oxidation? check_storage->check_oxidation Yes solution_storage Review storage protocol. Store at -20/-80°C in aliquots. check_storage->solution_storage No check_proteolysis Proteases Present? check_oxidation->check_proteolysis No solution_oxidation Use deoxygenated buffers. Consider adding reducing agents. check_oxidation->solution_oxidation Yes solution_proteolysis Add protease inhibitors. Minimize incubation time. check_proteolysis->solution_proteolysis Yes end Consult Further check_proteolysis->end No

Caption: Troubleshooting logic for loss of this compound activity.

References

Calibrating equipment for Resact-induced fluorescence changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Resact-induced fluorescence changes to study sperm physiology and chemotaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sperm research?

A1: this compound is a small chemoattractant peptide isolated from the egg jelly of the sea urchin Arbacia punctulata.[1][2] It is used extensively in research as a specific agent to trigger a well-defined signaling cascade in sperm, making it an excellent model for studying chemotaxis, ion channel function, and fertilization.[3][4] When this compound binds to its receptor on the sperm surface, it initiates a rapid increase in intracellular cyclic GMP (cGMP), followed by changes in membrane potential and an influx of calcium ions (Ca2+).[3][5] These changes can be monitored using fluorescent dyes.

Q2: What type of fluorescence changes can I expect to see upon this compound stimulation?

A2: The primary fluorescence changes observed are typically related to fluctuations in intracellular Ca2+ concentration and changes in membrane potential.[6][7] Researchers commonly use Ca2+-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) that increase in fluorescence intensity upon binding to Ca2+.[8][9] Additionally, voltage-sensitive dyes can be used to monitor the hyperpolarization and subsequent depolarization of the sperm plasma membrane.[7][10]

Q3: What equipment is necessary for measuring this compound-induced fluorescence changes?

A3: The specific equipment will depend on the experimental design. Common instruments include:

  • Fluorometer or Plate Reader: For population-level measurements of fluorescence intensity over time.[8][11]

  • Fluorescence Microscope: For single-cell imaging and observing spatial changes in fluorescence within individual sperm.[8][12]

  • Flow Cytometer: For high-throughput analysis of fluorescence in a large population of individual sperm.[6][13]

  • Stopped-flow Fluorometer: For measuring very rapid kinetic changes in fluorescence immediately after the addition of this compound.[6][8]

Q4: How can I be sure my this compound peptide is active?

A4: The activity of this compound can be confirmed by observing a characteristic biological response in sperm, such as a change in swimming behavior (chemotaxis) or a robust and transient increase in intracellular Ca2+ as measured by a fluorescent indicator.[1][3] It is crucial to handle and store the peptide according to the manufacturer's instructions to maintain its activity.

Troubleshooting Guides

Problem 1: No or Weak Fluorescent Signal
Possible Cause Troubleshooting Steps
Inactive this compound Peptide - Confirm the correct storage and handling of the this compound stock solution. - Test a fresh aliquot of this compound. - Perform a positive control experiment with a known stimulant of Ca2+ influx (e.g., ionomycin) to ensure the cells and dye are responsive.
Improper Dye Loading - Optimize the concentration of the fluorescent dye and the incubation time. - Ensure the dye is not expired and has been stored correctly. - Verify that the loading buffer is appropriate for the dye and the sperm.
Incorrect Instrument Settings - Check that the excitation and emission wavelengths on the instrument are correctly set for the specific fluorescent dye being used.[14] - Ensure the detector gain or sensitivity is set appropriately to detect the signal.[15]
Low Sperm Viability - Assess sperm motility and viability before the experiment. Use only healthy, motile sperm.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Autofluorescence - Image an unstained sperm sample using the same instrument settings to determine the level of intrinsic fluorescence.[16] - Consider using fluorescent dyes with longer excitation and emission wavelengths (e.g., red or far-red) to minimize autofluorescence.[16]
Excess Extracellular Dye - Ensure that the sperm are washed sufficiently after dye loading to remove any unbound dye in the surrounding medium.[9]
Contaminated Reagents or Glassware - Use high-purity reagents and thoroughly clean all cuvettes, slides, and coverslips.
Problem 3: Rapid Signal Fading (Photobleaching)
Possible Cause Troubleshooting Steps
Excessive Excitation Light - Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.[16] - Decrease the exposure time for each image acquisition.[16]
Phototoxicity - Minimize the duration of light exposure to the sample. - Consider using more photostable fluorescent dyes.[16]

Experimental Protocols

Protocol 1: Calibration of a Fluorometer using Fluorescein

This protocol describes the general steps to create a standard curve for fluorescein, which can be adapted to calibrate the instrument for other fluorophores.

  • Prepare a Stock Solution: Prepare a 100 µM stock solution of sodium fluorescein in a suitable buffer (e.g., 1X PBS).

  • Serial Dilutions: Perform a series of 2-fold serial dilutions of the fluorescein stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc., down to a blank buffer control).[14]

  • Plate Preparation: Pipette a standard volume (e.g., 200 µL) of each dilution into the wells of a 96-well black, clear-bottom plate. Include multiple replicates for each concentration.[14]

  • Instrument Setup:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for fluorescein (typically ~494 nm excitation and ~525 nm emission).[17]

    • Turn off any automatic gain settings to ensure a linear response.[14]

  • Measurement: Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

    • Plot the corrected fluorescence intensity versus the fluorescein concentration.

    • Perform a linear regression to obtain the equation of the line and the R-squared value. An R-squared value close to 1.0 indicates a good linear fit.

Protocol 2: Measurement of this compound-Induced Intracellular Ca2+ Changes

This protocol outlines the measurement of Ca2+ influx in a population of sperm using a fluorometer.

  • Sperm Preparation: Collect and prepare a suspension of healthy, motile sperm in a suitable artificial seawater (ASW) buffer.

  • Dye Loading: Incubate the sperm with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves incubation at a specific temperature for a set duration.[9]

  • Washing: Gently wash the sperm to remove extracellular dye. This is a critical step to reduce background fluorescence.

  • Fluorometer Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen Ca2+ dye.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

  • Measurement:

    • Place the cuvette containing the dye-loaded sperm suspension into the fluorometer and begin recording the baseline fluorescence.

    • After a stable baseline is established, inject a small volume of this compound solution to achieve the desired final concentration.

    • Continue recording the fluorescence to capture the transient increase and subsequent decay of the Ca2+ signal.[4]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Quantify the change in fluorescence (e.g., peak fluorescence minus baseline fluorescence) to determine the magnitude of the Ca2+ response.

Data Presentation

Table 1: Example Fluorometer Calibration Data with Fluorescein

Fluorescein Concentration (µM)Average Fluorescence (Arbitrary Units)Standard Deviation
10085,4321,234
5042,789678
2521,345345
12.510,678178
6.255,34598
0 (Blank)12312

Table 2: Example Data for this compound-Induced Ca2+ Influx

ConditionBaseline Fluorescence (AFU)Peak Fluorescence (AFU)Fold Change
Control (Buffer) 1,2341,2451.01
1 nM this compound 1,2565,6784.52
10 nM this compound 1,24810,9878.80

Visualizations

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylate Cyclase (RGC) This compound->RGC cGMP cGMP RGC->cGMP synthesizes CNGK CNGK Channel (K+ Efflux) cGMP->CNGK activates Hyperpolarization Hyperpolarization CNGK->Hyperpolarization HCN HCN Channel (Na+ Influx) Hyperpolarization->HCN activates Depolarization Depolarization HCN->Depolarization CaV Voltage-gated Ca2+ Channel Depolarization->CaV opens Ca_Influx Ca2+ Influx CaV->Ca_Influx

Caption: The this compound signaling pathway in sea urchin sperm.

Experimental_Workflow Start Start Prep_Sperm Prepare Sperm Suspension Start->Prep_Sperm Load_Dye Load with Fluorescent Dye Prep_Sperm->Load_Dye Wash_Sperm Wash Sperm to Remove Excess Dye Load_Dye->Wash_Sperm Measure_Baseline Measure Baseline Fluorescence Wash_Sperm->Measure_Baseline Add_this compound Inject this compound Measure_Baseline->Add_this compound Measure_Response Record Fluorescence Change Over Time Add_this compound->Measure_Response Analyze_Data Analyze Data Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring this compound-induced fluorescence.

Caption: Troubleshooting logic for no/weak fluorescence signal.

References

Technical Support Center: Resact Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Resact receptor, particularly focusing on the common experimental challenge of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its receptor?

A1: this compound is a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata. It acts as a potent chemoattractant for sperm of the same species. The receptor for this compound is a transmembrane guanylate cyclase (GC) located on the sperm flagella. The binding of this compound to this receptor activates the GC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent signaling events that modulate sperm motility.[1][2]

Q2: What is non-specific binding (NSB) and why is it a problem in this compound receptor studies?

A2: Non-specific binding refers to the interaction of a ligand (e.g., radiolabeled this compound) with components other than its specific receptor, such as the membrane lipids, other membrane proteins, or the surfaces of the experimental apparatus. High non-specific binding can obscure the true specific binding signal, leading to inaccurate quantification of receptor number (Bmax) and binding affinity (Kd). In this compound receptor studies, which often use sperm membrane preparations, the complex nature of the sample can contribute to significant NSB.

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is determined by measuring the amount of radiolabeled ligand that binds to the membrane preparation in the presence of a high concentration of unlabeled "cold" ligand. This excess of unlabeled ligand saturates the specific receptors, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of excess unlabeled ligand).

Troubleshooting Guide: Non-Specific Binding

Q4: I am observing very high non-specific binding in my radioligand binding assay with sea urchin sperm membranes. What are the potential causes and solutions?

A4: High non-specific binding is a common issue. Here are several potential causes and troubleshooting strategies:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your binding buffer can significantly influence non-specific interactions.

    • Solution:

      • Optimize pH: Ensure your buffer pH is optimal for the this compound-receptor interaction. While the physiological pH of seawater is around 8.0, experimenting with a pH range (e.g., 7.4-8.2) may help reduce NSB.

      • Adjust Ionic Strength: Increasing the salt concentration (e.g., by adding 100-200 mM NaCl) in your buffer can help minimize electrostatic interactions that contribute to non-specific binding.

  • Hydrophobic Interactions: The this compound peptide or the radiolabeled analog may be interacting hydrophobically with the cell membranes or plasticware.

    • Solution:

      • Include a Blocking Agent: Add a protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) to your binding buffer. BSA can help to saturate non-specific binding sites on the membranes and experimental tubes.

      • Use a Surfactant: Incorporate a low concentration (e.g., 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in your binding buffer. This can help to disrupt non-specific hydrophobic interactions.

  • Insufficient Washing: Inadequate washing of the membranes after incubation can leave behind unbound radioligand, which is then incorrectly measured as bound.

    • Solution:

      • Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer after the incubation step.

      • Optimize Wash Buffer: Ensure your wash buffer has the appropriate pH and ionic strength to minimize dissociation of the specific ligand-receptor complex while effectively removing non-specifically bound ligand.

  • Radioligand Issues: The radioligand itself could be impure or prone to aggregation.

    • Solution:

      • Check Radioligand Purity: If possible, assess the purity of your radiolabeled this compound.

      • Filter Radioligand Stock: Before use, centrifuge and filter your radioligand stock solution to remove any aggregates.

Q5: My specific binding is very low, making my signal-to-noise ratio poor. What can I do?

A5: A low specific binding signal can be due to several factors:

  • Low Receptor Concentration: The sperm membrane preparation may not have a sufficient concentration of the this compound receptor.

    • Solution:

      • Increase Membrane Protein: Increase the amount of sperm membrane protein in your assay. Perform a protein concentration titration to find the optimal amount that gives a good signal without excessively increasing non-specific binding.

      • Optimize Membrane Preparation: Review your protocol for preparing the sperm membranes to ensure you are effectively isolating the flagellar membranes where the receptor is concentrated.

  • Incorrect Assay Conditions: The incubation time or temperature may not be optimal for reaching binding equilibrium.

    • Solution:

      • Determine Time to Equilibrium: Perform a time-course experiment to determine how long it takes for binding to reach a steady state.

      • Optimize Temperature: While binding assays are often performed at 4°C to minimize receptor degradation, this can slow down binding kinetics. Test different temperatures (e.g., 4°C, room temperature) to find the best balance between signal and stability.

  • Radioligand Concentration is Too High: Using a radioligand concentration far above the Kd can lead to high non-specific binding that masks the specific signal.

    • Solution:

      • Use a Radioligand Concentration at or Below the Kd: For competition assays, it is ideal to use a radioligand concentration at or below its dissociation constant (Kd). If the Kd is unknown, start with a low nanomolar concentration and optimize from there.

Quantitative Data

Table 1: this compound Peptide Information

ParameterValueReference
Amino Acid SequenceCys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Arg-Leu-NH2[3]
SpeciesArbacia punctulata[3]

Table 2: Effective Concentrations of this compound in Bioassays

AssayEffective ConcentrationObservationReference
Sperm Chemotaxis100 nMPotent chemoattractant effect[3]
Guanylate Cyclase ActivityED50 ≈ 100 nMReduction in guanylate cyclase activity[4]
Guanylate Cyclase Mobility Shift100 pM - 1 µMConcentration-dependent shift on SDS-PAGE

Experimental Protocols & Workflows

Protocol 1: Preparation of Sea Urchin Sperm Membranes

This protocol is adapted from general procedures for preparing sperm membranes for receptor binding studies.

  • Sperm Collection: Induce sea urchins (Arbacia punctulata) to spawn by injecting 0.5 M KCl. Collect "dry" sperm (undiluted) and store on ice.

  • Homogenization: Resuspend sperm in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5, with protease inhibitors). Homogenize using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet intact sperm and large debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 30,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final membrane pellet in the desired binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Use the membranes immediately or aliquot and store at -80°C for future use.

Protocol 2: Radioligand Competition Binding Assay for this compound Receptor

This protocol provides a framework for a competition binding assay to determine the affinity of unlabeled compounds for the this compound receptor.

  • Reagents:

    • Binding Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.8.

    • Radiolabeled this compound: (e.g., ¹²⁵I-labeled this compound analog) at a stock concentration.

    • Unlabeled Competitor: A stock solution of unlabeled this compound or the compound to be tested.

    • Sperm Membrane Preparation: Prepared as in Protocol 1.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, radiolabeled this compound (at a final concentration ≤ Kd), and sperm membrane preparation.

    • Non-Specific Binding: Add binding buffer, radiolabeled this compound, a saturating concentration of unlabeled this compound (e.g., 1-10 µM), and the sperm membrane preparation.

    • Competition: Add binding buffer, radiolabeled this compound, varying concentrations of the test compound, and the sperm membrane preparation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a constant temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding to the filter.

    • Wash the filters quickly with several volumes of ice-cold wash buffer (e.g., binding buffer without BSA).

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value of the competitor.

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Visualizations

This compound Signaling Pathway

Resact_Signaling_Pathway This compound This compound Peptide rGC Receptor Guanylate Cyclase (rGC) This compound->rGC Binds cGMP cGMP rGC->cGMP Converts GTP GTP GTP->rGC CNGK cGMP-gated K+ Channel (CNGK) cGMP->CNGK Opens Hyperpolarization Hyperpolarization CNGK->Hyperpolarization Causes NHE Na+/H+ Exchanger (NHE) Hyperpolarization->NHE Activates HCN Hyperpolarization-activated Channel (HCN) Hyperpolarization->HCN Activates Depolarization Depolarization HCN->Depolarization Causes CaV Voltage-gated Ca2+ Channel (CaV) Depolarization->CaV Opens Ca_influx Ca2+ Influx CaV->Ca_influx Mediates Motility Sperm Motility Changes Ca_influx->Motility Regulates Specific_Binding_Workflow cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) TB_mix Mix: Membranes + Radioligand Incubate Incubate to Equilibrium TB_mix->Incubate Parallel Incubation NSB_mix Mix: Membranes + Radioligand + Excess Unlabeled Ligand NSB_mix->Incubate Filter Filter & Wash Incubate->Filter Count_TB Count Radioactivity (Total CPM) Filter->Count_TB From Total Binding Wells Count_NSB Count Radioactivity (NSB CPM) Filter->Count_NSB From NSB Wells Calculate Calculate Specific Binding: Total CPM - NSB CPM Count_TB->Calculate Count_NSB->Calculate

References

Technical Support Center: Resact Chemotaxis Gradient Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and interpreting Resact chemotaxis gradient experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemotaxis experiments?

A1: this compound is a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata. It acts as a potent chemoattractant for sperm of the same species, making it a valuable tool for studying the molecular mechanisms of sperm chemotaxis.[1][2][3][4] Its defined chemical nature and specific receptor interaction allow for controlled and reproducible experiments.

Q2: What is the underlying signaling pathway of this compound-induced chemotaxis?

A2: The this compound signaling pathway is initiated by its binding to a receptor guanylate cyclase on the sperm flagellum. This binding activates the synthesis of cyclic GMP (cGMP), which in turn opens cGMP-gated K+ channels, leading to hyperpolarization of the sperm membrane. This hyperpolarization activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger. The subsequent influx of Na+ and efflux of H+ leads to depolarization and an increase in intracellular pH. These events ultimately trigger the opening of voltage-gated Ca2+ channels, leading to an influx of Ca2+ that modulates flagellar movement and directs the sperm towards the this compound source.

.

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylate Cyclase (RGC) This compound->RGC Binds cGMP cGMP synthesis RGC->cGMP Activates CNGK CNG K+ Channel (Opening) cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization HCN HCN Channel (Activation) Hyperpolarization->HCN NHE Na+/H+ Exchanger (Activation) Hyperpolarization->NHE Depolarization Depolarization HCN->Depolarization pH_increase Intracellular pH Increase NHE->pH_increase Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel pH_increase->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Flagellar_response Flagellar Motor Response (Turn) Ca_influx->Flagellar_response

Caption: this compound Signaling Pathway in Sea Urchin Sperm.

Q3: How can I distinguish between chemotaxis and chemokinesis in my assay?

A3: Chemotaxis is directed movement up a chemical gradient, while chemokinesis is an increase in random, non-directional movement in response to a chemical stimulus. To differentiate them, it's crucial to include proper controls. A common method is to expose sperm to a uniform concentration of this compound; an increase in speed or turning frequency without directional bias indicates chemokinesis.[5] In contrast, in a gradient, a net movement towards the source is indicative of chemotaxis. Microfluidic devices can be designed to establish stable gradients and uniform concentrations in parallel to directly compare the two responses.

Q4: What are the critical controls to include in a this compound chemotaxis experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Negative Control: Sperm in a buffer-only gradient (no this compound) to assess random motility.

  • Positive Control: A known chemoattractant (if not this compound) or a well-characterized this compound concentration to confirm the responsiveness of the sperm.

  • Chemokinesis Control: Sperm in a uniform concentration of this compound to measure non-directional motility changes.[5]

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), a gradient of the solvent alone should be tested to rule out any effects of the vehicle.

Troubleshooting Guide

Problem/Artifact Possible Causes Recommended Solutions
No or weak chemotactic response 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response or too high, causing receptor saturation.[2] 2. Poor Sperm Viability/Motility: Sperm may be unhealthy or inactive. 3. Unstable Gradient: The chemoattractant gradient is not properly established or maintained. 4. Incorrect Buffer Conditions: pH and ionic strength of the buffer can affect sperm motility and this compound stability.1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration for Arbacia punctulata (typically in the picomolar to nanomolar range).[2][3] 2. Assess Sperm Quality: Before each experiment, verify sperm motility and viability using a microscope. Use fresh, high-quality sperm. 3. Validate Gradient: Use a fluorescent dye with a similar molecular weight to this compound to visualize and confirm the stability of the gradient in your experimental setup. 4. Use Appropriate Buffer: Utilize artificial seawater (ASW) with a pH of 7.8-8.0. Ensure all solutions are fresh and properly prepared.
Sperm clumping or aggregation 1. High Sperm Density: Overly concentrated sperm can lead to aggregation. 2. Non-specific Adhesion: Sperm may stick to the surfaces of the experimental chamber.1. Optimize Sperm Concentration: Use a lower sperm density. 2. Surface Coating: Coat the surfaces of the chamber with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
Inconsistent results between experiments 1. Variability in Sperm Batches: Different batches of sperm can have varying levels of responsiveness. 2. Temperature Fluctuations: Temperature can significantly impact sperm motility and the stability of the gradient. 3. Inconsistent Gradient Setup: Minor variations in setting up the gradient can lead to different experimental outcomes.1. Standardize Sperm Preparation: Use a consistent protocol for sperm collection and preparation. If possible, pool sperm from multiple individuals to average out variability. 2. Maintain Constant Temperature: Perform experiments at a controlled and consistent temperature (e.g., 18-20°C). 3. Use a Reliable Gradient Generation Method: Employ a well-characterized method for creating the gradient, such as a microfluidic device, and ensure consistent operation.
Distinguishing chemotaxis from rheotaxis (flow-based artifacts) Fluid Flow in the Assay: In microfluidic devices, pressure-driven flow can cause sperm to align or move with the flow (rheotaxis), which can be mistaken for chemotaxis.Minimize or Eliminate Flow: Use flow-free gradient generation methods, such as diffusion-based microfluidic devices. If flow is necessary, use very low flow rates and include a control with a buffer gradient to assess the effect of flow alone.
Phototoxicity and Photobleaching during Imaging Excessive Light Exposure: High-intensity light or prolonged exposure during microscopy can damage sperm and reduce their motility or cause photobleaching of fluorescent labels.Optimize Imaging Parameters: Use the lowest possible light intensity and exposure time that still allows for adequate imaging. Consider using a more sensitive camera or fluorescent dyes that are more resistant to photobleaching. For live-cell imaging, minimize the duration of time-lapse acquisition.

Data Presentation

Table 1: Optimal this compound Concentrations for Arbacia punctulata Sperm Chemotaxis

ChemoattractantSpeciesOptimal Concentration RangeReference
This compoundArbacia punctulata100 pM - 10 nM[2][3]

Table 2: Key Parameters for Quantifying Sperm Chemotaxis

ParameterDescriptionTypical Values for Positive Chemotaxis
Chemotactic Index (CI) A measure of the directness of the sperm's path towards the chemoattractant source.CI > 0
Velocity (VCL, VSL, VAP) Curvilinear, straight-line, and average path velocities.May increase, but directionality is more critical.
Turning Frequency The rate at which sperm change direction.Decreases when moving up the gradient.
Angle of Orientation The angle of the sperm's trajectory relative to the gradient.Aligned with the gradient (towards the source).

Experimental Protocols

Protocol 1: Preparation of Arbacia punctulata Sperm

  • Induce spawning by injecting 0.5 M KCl into the coelomic cavity of a mature male sea urchin.

  • Collect the "dry" sperm (undiluted) from the gonadopores using a Pasteur pipette.

  • Store the dry sperm on ice. It can remain viable for several hours.

  • For experiments, dilute the dry sperm in artificial seawater (ASW) to the desired concentration (e.g., 1-5 x 10^6 sperm/mL).

  • Allow the diluted sperm to acclimate for a few minutes before starting the experiment.

Protocol 2: General Workflow for a Microfluidic Chemotaxis Assay

Chemotaxis_Workflow start Start prep_sperm Prepare Sea Urchin Sperm (Protocol 1) start->prep_sperm prep_device Prepare Microfluidic Device (e.g., priming, surface coating) start->prep_device introduce_sperm Introduce Sperm into Device prep_sperm->introduce_sperm load_reagents Load this compound and Control Solutions prep_device->load_reagents establish_gradient Establish Gradient load_reagents->establish_gradient establish_gradient->introduce_sperm acquire_images Acquire Time-Lapse Images (Microscopy) introduce_sperm->acquire_images analyze_data Analyze Sperm Trajectories (e.g., Chemotactic Index) acquire_images->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for a Microfluidic Chemotaxis Assay.

References

Technical Support Center: Statistical Analysis of Resact-Mediated Sperm Turning Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical analysis of Resact-mediated sperm turning behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant in sperm motility studies?

A1: this compound is a small peptide found in the egg jelly of the sea urchin Arbacia punctulata. It acts as a chemoattractant, guiding sperm towards the egg, a process crucial for fertilization.[1][2][3][4] Studying this compound-mediated signaling provides a well-established model to understand the fundamental mechanisms of chemotaxis, which has broader implications in areas such as immunology and cancer research.[1]

Q2: What is the basic principle of the this compound signaling pathway?

A2: The this compound signaling pathway is initiated when this compound binds to a receptor guanylyl cyclase (GC) on the sperm flagellum.[1][5][6] This binding activates the GC to produce cyclic guanosine monophosphate (cGMP).[5][7] The increase in cGMP opens cGMP-gated K+ channels (CNGK), leading to hyperpolarization of the sperm membrane.[1][5] This hyperpolarization, in turn, activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger, ultimately leading to a transient increase in intracellular Ca2+ concentration.[1][4][5] This calcium influx is the direct trigger for the sperm to alter its swimming path and turn.[2][6][7]

Q3: What are the key parameters to measure when analyzing sperm turning behavior?

A3: Key parameters include:

  • Turning frequency: How often a sperm changes its swimming direction.

  • Turning angle: The magnitude of the change in direction during a turn.

  • Swimming path linearity: The straightness of the sperm's trajectory. A decrease in linearity suggests more turning events.[7]

  • Curvilinear velocity (VCL): The total distance traveled by the sperm head divided by the time elapsed.

  • Straight-line velocity (VSL): The straight-line distance from the beginning to the end of the track divided by the time elapsed.[8]

  • Average path velocity (VAP): The average velocity over the smoothed cell path.[8]

  • Intracellular Ca2+ concentration: Changes in [Ca2+]i are a direct indicator of the signaling cascade being activated.[2][7]

Q4: What statistical tests are appropriate for analyzing sperm turning data?

A4: The choice of statistical test depends on the experimental design and the data distribution. Common tests include:

  • T-tests or ANOVA: To compare mean turning frequencies or angles between control and experimental groups.

  • Chi-square test: To analyze the frequency of turning events.

  • Circular statistics: For analyzing directional data like turning angles.

  • Logistic regression: Can be used to model the probability of a turning event occurring in response to a stimulus.[9]

  • Odds Ratios: To compare the likelihood of a sperm swimming towards a chemoattractant versus away from it.[10][11]

Troubleshooting Guides

Problem 1: No observable chemotactic response to this compound.
Possible Cause Troubleshooting Step
Inactive this compound peptide Ensure the this compound peptide is properly stored and has not degraded. Prepare fresh solutions for each experiment.
Incorrect this compound concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific sperm species and experimental conditions.[12]
Low sperm motility or viability Check sperm motility and viability before the experiment using a standard semen analysis.[13][14][15] Ensure the buffer conditions (pH, temperature, salinity) are optimal for the sperm species.
Inadequate temporal or spatial gradient of this compound In a gradient setup, ensure the gradient is stable and has the appropriate slope.[16] For temporal assays, ensure the change in concentration is rapid enough to elicit a response.
Problem with Ca2+ signaling Verify the presence of extracellular Ca2+ as it is essential for the chemotactic response.[6] Consider using calcium imaging to directly measure changes in intracellular Ca2+.
Problem 2: High background noise in calcium imaging experiments.
Possible Cause Troubleshooting Step
Autofluorescence of the sample or medium Image a sample of the medium without cells to determine the background fluorescence. Use a medium with low autofluorescence if possible.
Uneven loading of the fluorescent dye Ensure proper incubation time and concentration of the calcium indicator dye for uniform loading.
Phototoxicity or photobleaching Reduce the intensity and duration of the excitation light. Use an anti-fading agent in the medium.
Movement of sperm out of the focal plane Use a tracking microscope or software that can adjust the focus in real-time. Analyze only the tracks that remain in focus for a sufficient duration.
Problem 3: Difficulty in tracking sperm trajectories accurately.
Possible Cause Troubleshooting Step
High sperm density leading to track crossing Dilute the sperm sample to an optimal density where individual sperm can be tracked without frequent track collisions.
Low contrast between sperm and background Optimize the microscope optics (e.g., phase contrast, DIC) to enhance the contrast of the sperm against the background.
Rapid sperm movement causing motion blur Use a high-speed camera with a short exposure time to capture clear images of the moving sperm.
Inadequate tracking software parameters Adjust the parameters of your tracking software (e.g., maximum displacement, minimum track length) to accurately follow the sperm movement.

Experimental Protocols

Protocol 1: Two-Chamber Sperm Chemotaxis Assay

This protocol is adapted from methods used for assessing sperm chemoattraction.[17][18]

  • Preparation:

    • Prepare a stock solution of this compound in the appropriate buffer.

    • Obtain a fresh sample of sea urchin sperm and determine its concentration and motility.

    • Dilute the sperm to the desired concentration in the assay buffer.

  • Assay Setup:

    • Use a two-chamber assay plate with a porous membrane (e.g., 12 µm pores) separating the upper and lower chambers.[18]

    • Add the sperm suspension to the upper chamber (the insert).

    • Carefully add the this compound solution (chemoattractant) to the lower chamber. For a negative control, add only the buffer to the lower chamber.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30-60 minutes) to allow the sperm to migrate through the membrane in response to the chemoattractant gradient.

  • Quantification:

    • Carefully remove the upper chamber.

    • Collect the sperm that have migrated to the lower chamber.

    • Count the number of sperm in the lower chamber using a hemocytometer or a flow cytometer.

  • Data Analysis:

    • Compare the number of sperm that migrated in the presence of this compound to the number that migrated in the control group.

    • Perform statistical analysis (e.g., t-test) to determine if there is a significant difference.

Protocol 2: Sperm Trajectory Analysis using Video Microscopy

This protocol outlines the general steps for tracking and analyzing sperm movement.

  • Sample Preparation:

    • Prepare a shallow observation chamber on a microscope slide.

    • Introduce a diluted sperm suspension into the chamber.

  • Video Recording:

    • Place the slide on a microscope stage equipped with a high-speed camera.

    • Record videos of sperm swimming behavior before and after the addition of this compound. A microfluidic device can be used to create a stable gradient.[12]

  • Image Processing and Tracking:

    • Use a computer-assisted sperm analysis (CASA) system or image analysis software (e.g., ImageJ with tracking plugins) to identify and track individual sperm heads in the recorded videos.[19][20]

  • Data Extraction:

    • The software will generate data for each tracked sperm, including its coordinates at each time point.

    • From this data, calculate parameters such as VCL, VSL, VAP, linearity, and turning angles.

  • Statistical Analysis:

    • Compare the motility parameters before and after this compound stimulation.

    • Analyze the distribution of turning angles and frequencies.

    • Use appropriate statistical tests to determine the significance of any observed changes in turning behavior.

Data Presentation

Table 1: Hypothetical Results of a Two-Chamber Chemotaxis Assay
Treatment Mean Sperm Count in Lower Chamber (± SD) p-value (vs. Control)
Control (Buffer) 150 ± 25-
This compound (1 nM) 450 ± 50< 0.01
This compound (10 nM) 620 ± 65< 0.001
This compound (100 nM) 580 ± 60< 0.001
Table 2: Hypothetical Sperm Motility Parameters Before and After this compound Stimulation
Parameter Before this compound (Mean ± SD) After this compound (Mean ± SD) p-value
VCL (µm/s) 180 ± 20210 ± 25< 0.05
VSL (µm/s) 150 ± 15130 ± 18< 0.01
Linearity (VSL/VCL) 0.83 ± 0.050.62 ± 0.08< 0.001
Turning Frequency (turns/s) 0.2 ± 0.050.8 ± 0.1< 0.001

Mandatory Visualizations

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Catalyzes GTP GTP GTP->RGC CNGK CNGK Channel cGMP->CNGK Opens Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes K_out K+ efflux K_out->CNGK HCN HCN Channel Hyperpolarization->HCN Activates Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Activates Na_in Na+ influx HCN->Na_in Ca_in Ca2+ influx Ca_channel->Ca_in Turning Sperm Turning Ca_in->Turning Triggers

Caption: this compound signaling pathway in sea urchin sperm.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sperm_Prep Sperm Sample Preparation & Dilution Add_Sperm Add Sperm to Chamber Sperm_Prep->Add_Sperm Resact_Prep This compound Solution Preparation Add_this compound Add this compound (Create Gradient) Resact_Prep->Add_this compound Chamber_Prep Prepare Observation Chamber Chamber_Prep->Add_Sperm Record_Control Record Control Video Add_Sperm->Record_Control Record_Control->Add_this compound Record_Treatment Record Treatment Video Add_this compound->Record_Treatment Tracking Sperm Tracking (CASA or Software) Record_Treatment->Tracking Parameter_Extraction Extract Motility Parameters Tracking->Parameter_Extraction Stats Statistical Analysis Parameter_Extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for sperm trajectory analysis.

References

Validation & Comparative

Validating the Species-Specificity of Resact: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Resact, a sperm chemoattractant, with other known chemoattractants, focusing on the validation of its species-specificity. Detailed experimental protocols and supporting data are presented to offer a thorough understanding of the methodologies used in this field of research.

Introduction to Sperm Chemotaxis and this compound

Sperm chemotaxis is a fundamental process in the reproduction of many species, guiding sperm towards the egg for fertilization. This process is mediated by chemical gradients of chemoattractants released by the egg or its surrounding cells. One of the most well-studied chemoattractants is this compound, a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata.[1][2][3][4][5] this compound is a potent chemoattractant for sperm from its own species, demonstrating a high degree of species-specificity.[3][4] This guide will delve into the experimental validation of this specificity, comparing this compound with other chemoattractants and providing the necessary protocols to conduct such studies.

Comparative Analysis of Sperm Chemoattractants

The species-specificity of sperm chemoattractants is a critical mechanism for ensuring reproductive success and preventing cross-species fertilization. The following table summarizes the species-specificity and effective concentrations of this compound and other well-characterized sperm chemoattractants.

ChemoattractantSpecies of OriginTarget Species (Sperm)Effective ConcentrationCross-reactivity
This compound Arbacia punctulata (Sea Urchin)Arbacia punctulatapM to nM rangeNo significant attraction of Strongylocentrotus purpuratus sperm[3][4]
Speract Strongylocentrotus purpuratus (Sea Urchin)Strongylocentrotus purpuratus, Lytechinus pictuspM to nM range[6]Does not attract Arbacia punctulata sperm[3]
Allurin Xenopus laevis (African Clawed Frog)Xenopus laevis, Xenopus tropicalis~21 kDa protein, effective concentration not specified in pM/nM[7][8][9][10]Exhibits cross-species activity between X. laevis and X. tropicalis[2]
Progesterone Mammals (e.g., Human, Rabbit)Mammals (e.g., Human, Rabbit)pM range (1-100 pM)[1][11][12][13][14]Considered a more general chemoattractant for mammalian sperm

Signaling Pathways: A Comparative Overview

The signaling pathways initiated by different chemoattractants share some common elements, such as the involvement of cyclic nucleotides and calcium ions, but also exhibit key differences that contribute to their species-specificity.

This compound Signaling Pathway in Arbacia punctulata

The binding of this compound to its receptor, a guanylyl cyclase, on the sperm flagellum of A. punctulata triggers a well-defined signaling cascade. This pathway ultimately leads to an increase in intracellular calcium, which modulates flagellar beating and directs the sperm towards the egg.

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds GTP GTP cGMP cGMP GTP->cGMP Converted by RGC K_channel K+ Channel cGMP->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization HCN_channel HCN Channel (Na+ influx) Hyperpolarization->HCN_channel Activates Depolarization Depolarization HCN_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Flagellar_beating Asymmetric Flagellar Beating Ca_influx->Flagellar_beating Chemotaxis Chemotaxis Flagellar_beating->Chemotaxis

Figure 1. this compound signaling pathway in Arbacia punctulata sperm.

Progesterone Signaling in Mammalian Sperm

In mammals, progesterone acts as a chemoattractant, particularly for capacitated sperm.[13] The signaling pathway is thought to involve a different set of receptors and downstream effectors compared to the this compound pathway in sea urchins.

Progesterone_Signaling_Pathway Progesterone Progesterone Receptor Sperm Receptor (e.g., CatSper) Progesterone->Receptor Binds AC Adenylyl Cyclase (tmAC) Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyr_Phos Protein Tyrosine Phosphorylation PKA->Tyr_Phos Ca_mobilization Ca2+ Mobilization (IP3R & SOC channels) Tyr_Phos->Ca_mobilization Hyperactivation Hyperactivated Motility Ca_mobilization->Hyperactivation Chemotaxis Chemotaxis Hyperactivation->Chemotaxis

Figure 2. Progesterone signaling pathway in mammalian sperm.

Experimental Protocols for Validating Species-Specificity

To experimentally validate the species-specificity of a sperm chemoattractant like this compound, a combination of chemotaxis assays and calcium imaging can be employed.

Sperm Chemotaxis Assay (Zigmond Chamber)

The Zigmond chamber is a classic and effective tool for observing and quantifying sperm chemotaxis in response to a chemical gradient.

Materials:

  • Zigmond chamber slide

  • Coverslips

  • Sperm suspensions from different species (e.g., A. punctulata and S. purpuratus)

  • Chemoattractant solution (e.g., this compound)

  • Control medium (seawater for marine invertebrates)

  • Microscope with video recording capabilities

  • Image analysis software

Protocol:

  • Chamber Preparation: Clean the Zigmond chamber and coverslip thoroughly.

  • Sperm Preparation: Collect and prepare fresh sperm suspensions from the desired species. Ensure the sperm are motile.

  • Loading the Chamber:

    • Fill one well of the Zigmond chamber with the chemoattractant solution.

    • Fill the other well with the control medium.

    • A stable concentration gradient will form across the bridge between the two wells.

  • Introducing Sperm: Carefully introduce the sperm suspension into the chamber.

  • Observation and Recording: Place the chamber on the microscope stage and record the swimming behavior of the sperm for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Track the paths of individual sperm using image analysis software.

    • Quantify the chemotactic response by calculating parameters such as the chemotactic index (the net displacement towards the chemoattractant) and the percentage of sperm moving towards the chemoattractant gradient.

Chemotaxis_Assay_Workflow Start Start Prepare_Chamber Prepare Zigmond Chamber Start->Prepare_Chamber Prepare_Sperm Prepare Sperm Suspensions (e.g., A. punctulata, S. purpuratus) Start->Prepare_Sperm Load_Chemoattractant Load Chemoattractant (e.g., this compound) and Control Medium Prepare_Chamber->Load_Chemoattractant Introduce_Sperm Introduce Sperm into Chamber Prepare_Sperm->Introduce_Sperm Load_Chemoattractant->Introduce_Sperm Record_Behavior Record Sperm Swimming Behavior (Video Microscopy) Introduce_Sperm->Record_Behavior Analyze_Data Analyze Sperm Tracks and Quantify Chemotaxis Record_Behavior->Analyze_Data End End Analyze_Data->End

Figure 3. Experimental workflow for a sperm chemotaxis assay.

Intracellular Calcium Imaging

Measuring changes in intracellular calcium ([Ca²⁺]i) provides a direct readout of the cellular response to a chemoattractant.

Materials:

  • Sperm suspensions

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM)[15][16][17][18]

  • Chemoattractant solution

  • Control medium

  • Fluorescence microscope with a perfusion system and image acquisition software

Protocol:

  • Sperm Loading: Incubate the sperm suspension with the Ca²⁺ indicator dye to allow for dye loading into the cells.[15]

  • Chamber Preparation: Place the dye-loaded sperm in an imaging chamber.

  • Baseline Measurement: Record the baseline fluorescence of the sperm before stimulation.

  • Stimulation: Perfuse the chamber with the chemoattractant solution.

  • Image Acquisition: Continuously record the fluorescence intensity of individual sperm. An increase in fluorescence indicates an increase in intracellular Ca²⁺.[19]

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual sperm.

    • Compare the Ca²⁺ response of sperm from different species to the same chemoattractant.

Conclusion

The species-specificity of this compound is a well-established phenomenon, supported by extensive experimental evidence. By employing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the specificity of this compound and other sperm chemoattractants. This understanding is not only crucial for fundamental research in reproductive biology but also holds potential for applications in areas such as fertility treatments and the development of non-hormonal contraceptives. The rigorous and objective comparison of product performance with alternatives, supported by robust experimental data, is paramount for advancing scientific knowledge and its practical applications.

References

A Comparative Analysis of Resact and Speract Signaling Pathways in Sea Urchin Sperm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the Resact and Speract signaling pathways, critical for understanding the molecular underpinnings of sperm chemotaxis and motility in sea urchins. The information presented is supported by experimental data to aid researchers in the fields of reproductive biology, cell signaling, and pharmacology.

Introduction

In the marine environment, successful fertilization for species with external fertilization, such as the sea urchin, relies on a sophisticated chemical communication system between the egg and sperm. The egg releases chemoattractant peptides that guide sperm towards it, a process known as chemotaxis. This compound and Speract are two such peptides, specific to different species of sea urchins, that play a pivotal role in this process. While both peptides initiate signaling cascades that modulate sperm motility, they exhibit distinct specificities and subtle mechanistic differences. This guide will dissect these two pathways, presenting a side-by-side comparison of their components, quantitative parameters, and the experimental methodologies used to elucidate them.

Overview of the Signaling Pathways

The this compound and Speract signaling pathways, while initiated by species-specific peptides, share a conserved core architecture. Both pathways are initiated by the binding of the respective peptide to a receptor guanylyl cyclase (GC) on the sperm flagellum. This binding event triggers a cascade of intracellular changes, including the production of cyclic guanosine monophosphate (cGMP), alterations in ion channel activity, fluctuations in membrane potential, and changes in intracellular calcium ion concentrations ([Ca²⁺]i), which ultimately regulate the sperm's swimming pattern.

This compound , a 14-amino-acid peptide, is the chemoattractant for the sea urchin Arbacia punctulata.[1] Its receptor is a well-characterized guanylyl cyclase (GC) that is directly activated upon this compound binding.[2]

Speract , a decapeptide, stimulates sperm motility in the sea urchin Strongylocentrotus purpuratus.[3] Unlike the this compound receptor, the Speract receptor is a separate protein that is closely associated with and activates a membrane-bound guanylyl cyclase.[2]

Quantitative Comparison of Signaling Events

The following table summarizes key quantitative parameters of the this compound and Speract signaling pathways, providing a basis for their comparative analysis.

ParameterThis compound (A. punctulata)Speract (S. purpuratus)References
Ligand 14-amino-acid peptide10-amino-acid peptide[1][4]
Receptor Type Receptor Guanylyl CyclaseReceptor associated with Guanylyl Cyclase[2]
Receptor Binding Affinity (Kd) Data not available~20 nM (IC50 for a fluorescent analog)[5]
Guanylyl Cyclase Activation (EC50) Data not available~50 pM (for respiration stimulation)[5]
Resting Membrane Potential ~-40 mV to -70 mV~-40 mV[1][4]
Peptide-Induced Membrane Potential Change Hyperpolarization followed by depolarizationHyperpolarization followed by repolarization and depolarization at nM concentrations[6][7]
Resting Intracellular [Ca²⁺] Data not available~364 ± 36 nM[8]
Stimulated Intracellular [Ca²⁺] Transient increase~1,176 ± 112 nM (with 100 nM Speract)[8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the sequence of events in the this compound and Speract signaling pathways.

This compound Signaling Pathway

Resact_Signaling_Pathway This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Converts GTP GTP GTP->RGC KCNG KCNG K+ Channel cGMP->KCNG Opens K_efflux K+ Efflux KCNG->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization HCN HCN Channel Hyperpolarization->HCN Activates Na_influx Na+ Influx HCN->Na_influx Depolarization Depolarization Na_influx->Depolarization CaV Voltage-gated Ca2+ Channel Depolarization->CaV Opens Ca_influx Ca2+ Influx CaV->Ca_influx Motility Sperm Motility (Chemotaxis) Ca_influx->Motility Modulates

This compound signaling cascade in A. punctulata sperm.
Speract Signaling Pathway

Speract_Signaling_Pathway Speract Speract SR Speract Receptor Speract->SR Binds GC Guanylyl Cyclase (GC) SR->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC KCNG K+ Channel cGMP->KCNG Opens K_efflux K+ Efflux KCNG->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization NHE Na+/H+ Exchanger Hyperpolarization->NHE Activates HCN HCN Channel Hyperpolarization->HCN Activates pHi pHi Increase NHE->pHi Na_influx Na+ Influx HCN->Na_influx Depolarization Repolarization/ Depolarization Na_influx->Depolarization CaV Voltage-gated Ca2+ Channel Depolarization->CaV Opens Ca_influx Ca2+ Influx CaV->Ca_influx Motility Sperm Motility Ca_influx->Motility Modulates

Speract signaling cascade in S. purpuratus sperm.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the this compound and Speract signaling pathways.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand (e.g., ¹²⁵I-Resact or ¹²⁵I-Speract) to its receptor on intact sperm or isolated sperm membranes.

Materials:

  • Intact sea urchin sperm or isolated sperm membrane preparations

  • Radiolabeled peptide (¹²⁵I-labeled this compound or Speract)

  • Unlabeled ("cold") peptide

  • Binding buffer (e.g., artificial seawater, ASW)

  • Filtration apparatus with glass fiber filters

  • Gamma counter

Procedure:

  • Incubate a fixed concentration of radiolabeled peptide with varying concentrations of unlabeled peptide in the presence of sperm or sperm membranes in binding buffer.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., 15°C).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters. The filters trap the sperm/membranes with bound radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Non-specific binding is determined in the presence of a large excess of unlabeled peptide.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using Scatchard or non-linear regression analysis to determine the Kd and the maximum number of binding sites (Bmax).[9][10]

Guanylyl Cyclase Activity Assay

This assay measures the ability of this compound or Speract to stimulate the production of cGMP from GTP in sperm membrane preparations.

Materials:

  • Isolated sperm membrane preparations

  • Assay buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and a GTP-regenerating system (e.g., creatine kinase and phosphocreatine).

  • This compound or Speract at various concentrations.

  • Trichloroacetic acid (TCA) or other means to stop the reaction.

  • cGMP radioimmunoassay (RIA) kit or other cGMP detection method.

Procedure:

  • Pre-incubate sperm membranes in the assay buffer.

  • Initiate the reaction by adding GTP and the test peptide (this compound or Speract) at various concentrations.

  • Incubate for a defined period at a specific temperature (e.g., 15°C).

  • Stop the reaction by adding TCA.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Extract the TCA from the supernatant (e.g., with water-saturated ether).

  • Measure the cGMP concentration in the supernatant using a cGMP RIA kit.

  • Plot the cGMP produced as a function of peptide concentration to determine the EC50 value.[11]

Measurement of Intracellular Calcium ([Ca²⁺]i)

This method uses fluorescent Ca²⁺ indicators to measure changes in intracellular calcium concentration in response to peptide stimulation.

Materials:

  • Live sea urchin sperm

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Artificial seawater (ASW)

  • This compound or Speract

  • Fluorometer or fluorescence microscope with an appropriate imaging system.

Procedure:

  • Load the sperm with the fluorescent Ca²⁺ indicator by incubating them with the AM ester form of the dye. The AM ester allows the dye to cross the cell membrane.

  • Wash the sperm to remove extracellular dye.

  • Resuspend the loaded sperm in ASW.

  • Measure the baseline fluorescence of the sperm suspension or individual sperm.

  • Add this compound or Speract to the sperm and record the change in fluorescence over time.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the [Ca²⁺]i, which minimizes issues with dye loading and bleaching. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in [Ca²⁺]i.

  • Calibrate the fluorescence signal to absolute [Ca²⁺]i values using ionophores (e.g., ionomycin) and buffers with known Ca²⁺ concentrations.[8]

Patch-Clamp Electrophysiology (for Membrane Potential)

This technique allows for the direct measurement of membrane potential and ion channel currents in single sperm cells.

Materials:

  • Live sea urchin sperm

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass micropipettes

  • Intracellular and extracellular solutions (ASW)

  • This compound or Speract

Procedure:

  • Prepare "swollen" sperm by subjecting them to a brief hypotonic shock. This removes the flagellar membrane and makes the head more accessible for patch-clamping.

  • Pull glass micropipettes to a fine tip and fill with an appropriate intracellular solution.

  • Under microscopic guidance, bring the micropipette into contact with a single sperm head to form a high-resistance "giga-seal".

  • Establish the whole-cell configuration by applying a brief pulse of suction to rupture the membrane patch under the pipette tip. This allows for the measurement and control of the entire cell's membrane potential.

  • Record the resting membrane potential in the current-clamp mode.

  • Apply this compound or Speract to the bath and record the resulting changes in membrane potential.

  • In the voltage-clamp mode, specific ion channel currents can be isolated and studied in response to peptide application.[12]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating either the this compound or Speract signaling pathway.

Experimental_Workflow cluster_sperm_prep Sperm Preparation cluster_assays Biochemical & Physiological Assays cluster_data Data Analysis & Interpretation SpermCollection Collect Sperm from Sea Urchin SpermWashing Wash and Dilute Sperm in Artificial Seawater SpermCollection->SpermWashing BindingAssay Radioligand Binding Assay (Kd, Bmax) SpermWashing->BindingAssay GCActivityAssay Guanylyl Cyclase Assay (EC50) SpermWashing->GCActivityAssay CalciumImaging Intracellular Ca2+ Imaging ([Ca2+]i changes) SpermWashing->CalciumImaging PatchClamp Patch-Clamp Electrophysiology (Membrane Potential) SpermWashing->PatchClamp DataAnalysis Analyze Quantitative Data (e.g., Scatchard plots, dose-response curves) BindingAssay->DataAnalysis GCActivityAssay->DataAnalysis CalciumImaging->DataAnalysis PatchClamp->DataAnalysis PathwayModeling Construct Signaling Pathway Model DataAnalysis->PathwayModeling

References

A Comparative Guide to Sperm Chemoattractants: Resact vs. Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemoattraction plays a pivotal role in the fertilization process across a wide range of species. This guide provides a detailed comparison of two well-studied sperm chemoattractants: Resact, a peptide that guides sea urchin sperm, and progesterone, a steroid hormone that acts as a chemoattractant for human sperm. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed experimental protocols for their study.

At a Glance: this compound vs. Progesterone

FeatureThis compoundProgesterone
Organism Sea Urchin (Arbacia punctulata)Human (Homo sapiens)
Chemical Nature 14-amino acid peptideSteroid hormone
Effective Concentration Picomolar to Nanomolar rangePicomolar range[1]
Receptor Membrane-bound Guanylyl Cyclase (GC)[2]Two classes of plasma membrane receptors: High affinity (nanomolar Kd) and Low affinity (micromolar Kd)[3]
Primary Second Messenger Cyclic GMP (cGMP)[2]Calcium (Ca2+)[3]
Key Signaling Events Rapid, transient increase in cGMP, followed by a transient influx of Ca2+[2]Rapid increase in intracellular free Ca2+[3]
Species Specificity HighLow (can attract sperm from other mammalian species)

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and progesterone, while both culminating in altered sperm motility, are initiated by distinct receptor types and utilize different primary second messengers.

The this compound Signaling Pathway in Sea Urchin Sperm

Binding of this compound to its receptor, a membrane-bound guanylyl cyclase, triggers the direct conversion of GTP to cGMP. This rapid increase in intracellular cGMP is the primary signaling event. The subsequent influx of calcium is a downstream consequence of the cGMP surge.

Resact_Signaling This compound This compound Receptor Guanylyl Cyclase Receptor This compound->Receptor Binding GTP GTP cGMP cGMP GTP->cGMP Activation Ca_channel Ca2+ Channel cGMP->Ca_channel Opening Ca_ion Ca2+ Sperm_motility Altered Sperm Motility Ca_ion->Sperm_motility Modulation

This compound signaling pathway.
The Progesterone Signaling Pathway in Human Sperm

Progesterone binds to specific plasma membrane receptors, leading to a rapid influx of extracellular calcium. This increase in intracellular calcium is the critical event that modulates sperm motility and chemotaxis. While some studies suggest a potential role for cyclic AMP (cAMP), a significant direct role for cGMP in progesterone-mediated chemotaxis has not been firmly established[4].

Progesterone_Signaling Progesterone Progesterone Receptor Progesterone Receptor Progesterone->Receptor Binding Ca_channel Ca2+ Channel Receptor->Ca_channel Activation Ca_ion Ca2+ Sperm_motility Altered Sperm Motility Ca_ion->Sperm_motility Modulation

Progesterone signaling pathway.

Experimental Protocols

Sperm Chemotaxis Assay (Two-Chamber Assay)

This assay is a common method for quantifying the chemotactic response of a sperm population.

Chemotaxis_Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Sperm_prep Sperm Preparation (e.g., swim-up) Upper_chamber Place insert with porous membrane and add sperm suspension Sperm_prep->Upper_chamber Chemo_prep Chemoattractant Dilution Lower_chamber Fill lower chamber with chemoattractant or control medium Chemo_prep->Lower_chamber Incubation Incubate to allow sperm migration Upper_chamber->Incubation Counting Count sperm in lower chamber Incubation->Counting Analysis Calculate Chemotactic Index Counting->Analysis

Workflow for a two-chamber sperm chemotaxis assay.

Detailed Methodology:

  • Sperm Preparation:

    • Sea Urchin: Collect "dry" sperm from male sea urchins by injection with 0.55 M KCl. Dilute the sperm in artificial seawater (ASW)[5].

    • Human: Obtain semen samples from healthy donors. Allow liquefaction and then separate motile sperm from seminal plasma using a density gradient centrifugation (e.g., Percoll) or a swim-up procedure[6]. Resuspend the motile sperm in a suitable medium, such as Human Tubal Fluid (HTF) supplemented with human serum albumin.

  • Chemoattractant Preparation:

    • Prepare serial dilutions of the chemoattractant (this compound or progesterone) and a control medium (ASW or HTF, respectively) in the appropriate buffer.

  • Assay Setup:

    • Use a multi-well plate with inserts that have a porous membrane (e.g., 8 µm pores).

    • Add the chemoattractant solution or control medium to the lower chamber of the wells.

    • Place the inserts into the wells and add the prepared sperm suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at an appropriate temperature (room temperature for sea urchin, 37°C for human) to allow the sperm to migrate through the membrane in response to the chemoattractant gradient.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Collect the medium from the lower chamber and count the number of sperm using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of sperm that migrated towards the chemoattractant by the number of sperm that migrated towards the control medium.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent calcium indicators are widely used to measure changes in intracellular calcium concentration in response to chemoattractants.

Detailed Methodology using Fura-2 AM:

  • Sperm Loading:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).

    • Incubate the prepared sperm suspension with Fura-2 AM (final concentration typically 1-5 µM) for 30-60 minutes at the appropriate temperature in the dark to allow the dye to enter the cells and be cleaved to its active form.

    • Wash the sperm to remove extracellular dye.

  • Fluorimetry:

    • Transfer the Fura-2 loaded sperm suspension to a cuvette in a fluorometer.

    • Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Inject the chemoattractant (this compound or progesterone) into the cuvette and continue recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

    • The change in this ratio over time reflects the change in intracellular calcium concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, which requires calibration with minimum (Rmin) and maximum (Rmax) fluorescence ratios[7].

Measurement of Intracellular cGMP

Radioimmunoassay (RIA) is a sensitive method for quantifying intracellular cGMP levels.

Detailed Methodology:

  • Sperm Stimulation and Lysis:

    • Incubate the prepared sperm suspension with the chemoattractant (e.g., this compound) or control medium for a short period (e.g., 30-60 seconds).

    • Stop the reaction by adding a lysis buffer (e.g., containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation) and boiling or acidifying the sample.

    • Centrifuge the lysate to remove cellular debris.

  • Radioimmunoassay:

    • The assay is based on the competition between the cGMP in the sample and a known amount of radiolabeled cGMP (e.g., 125I-cGMP) for binding to a limited amount of a specific anti-cGMP antibody.

    • Incubate the sperm lysate (or cGMP standards) with the anti-cGMP antibody and the radiolabeled cGMP.

    • Separate the antibody-bound cGMP from the free cGMP (e.g., by precipitation with a secondary antibody).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of radiolabeled cGMP bound versus the concentration of the unlabeled cGMP standards.

    • Determine the cGMP concentration in the sperm samples by interpolating their percentage of bound radiolabeled cGMP on the standard curve[8][9].

Conclusion

This compound and progesterone represent two distinct evolutionary strategies for sperm chemoattraction. This compound, a species-specific peptide, utilizes a well-defined signaling pathway with cGMP as the primary second messenger to guide sea urchin sperm. In contrast, progesterone, a steroid hormone, acts as a less species-specific chemoattractant for human sperm, primarily through a calcium-mediated signaling cascade. The experimental protocols detailed in this guide provide a framework for the quantitative comparison of these and other chemoattractants, offering valuable tools for researchers in reproductive biology and drug development.

References

Sea Urchin Sperm's Selective Signal: A Comparative Guide to Resact Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling that governs fertilization is paramount. In the marine world, the sea urchin has long served as a model organism for studying the chemotactic dance between sperm and egg. This guide provides a comparative analysis of the cross-reactivity of Resact, a sperm-activating peptide, with different sea urchin species, supported by experimental data and detailed protocols.

This compound, a 14-amino-acid peptide isolated from the egg jelly of the sea urchin Arbacia punctulata, acts as a potent chemoattractant, guiding the sperm of its own species towards the egg for fertilization.[1][2] This process is highly species-specific, a crucial mechanism to prevent interspecies fertilization in the open ocean where many species release their gametes.[1] Experimental evidence demonstrates that this compound does not induce a chemotactic response in the sperm of other sea urchin species, such as Strongylocentrotus purpuratus and Lytechinus pictus.[1][3] Conversely, speract, a peptide isolated from S. purpuratus, does not stimulate A. punctulata spermatozoa.[1]

Quantitative Comparison of Chemoattractant Activity

The specificity of these chemoattractant peptides can be quantified by comparing their half-maximal effective concentrations (EC50) for physiological responses like sperm respiration and their binding affinities (IC50). While comprehensive cross-reactivity data for this compound across a wide range of species is limited, available data for this compound and the related peptide speract highlight their species-specific nature.

ChemoattractantSpeciesAssayEC50 / IC50Reference
This compound Arbacia punctulataChemotaxisPotent (exact EC50 not specified in reviewed literature)[1]
This compound Strongylocentrotus purpuratusChemotaxisNo response[1]
This compound Lytechinus pictusSperm RespirationNo activation[3]
Speract Lytechinus pictusSperm Respiration~1 nM (half-maximal stimulation)[3]
Speract Arbacia punctulataSperm RespirationNo activation[3]
Fluorescent Speract Analog Strongylocentrotus purpuratusSperm Respiration~50 pM (EC50)[4]
Fluorescent Speract Analog Lytechinus pictusSperm Respiration~50 pM (EC50)[4]
Fluorescent Speract Analog Strongylocentrotus purpuratusReceptor Binding~20 nM (IC50)[4]
Fluorescent Speract Analog Lytechinus pictusReceptor Binding~20 nM (IC50)[4]

Signaling Pathway of this compound

The chemotactic signaling cascade initiated by this compound in A. punctulata sperm is a well-characterized process that ultimately leads to a change in the sperm's swimming pattern.

Resact_Signaling_Pathway This compound This compound Receptor Guanylyl Cyclase Receptor This compound->Receptor Binds cGMP cGMP Receptor->cGMP Converts GTP GTP GTP->Receptor Ca_channel Ca2+ Channel cGMP->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Flagellar_movement Asymmetric Flagellar Beat Ca_influx->Flagellar_movement Triggers Chemotaxis Chemotaxis Flagellar_movement->Chemotaxis Results in

This compound signaling pathway in A. punctulata sperm.

Experimental Protocols

Key Experiment: Sperm Chemotaxis Assay

This protocol outlines a common method for assessing the chemotactic response of sea urchin sperm to a specific peptide.

1. Gamete Collection:

  • Induce spawning in mature sea urchins by injecting 0.5 M KCl into the coelomic cavity.

  • Collect sperm "dry" by aspirating it from the male gonopores and store it on ice.

  • Collect eggs in filtered seawater.

2. Sperm Suspension Preparation:

  • Prepare a stock suspension of sperm in artificial seawater (ASW) at a concentration of approximately 1-2 x 10^8 cells/mL.

  • Just before the experiment, dilute the stock suspension to the desired experimental concentration (e.g., 1-5 x 10^6 cells/mL) in ASW.

3. Chemotaxis Assay (Microinjection Method):

  • Place a drop of the diluted sperm suspension on a microscope slide.

  • Using a microneedle, inject a small volume (e.g., 1-10 pL) of the chemoattractant solution (e.g., this compound at a concentration range of 10 pM to 10 µM) into the center of the sperm drop.

  • Observe and record the movement of sperm towards the point of injection using dark-field microscopy and video recording. A positive chemotactic response is indicated by the accumulation of sperm around the injection site.

4. Chemotaxis Assay (Microfluidics Method):

  • A microfluidic device with a central channel for sperm and side channels for creating a chemical gradient is used.

  • Introduce the sperm suspension into the central channel.

  • Flow a solution of the chemoattractant through one side channel and a control solution (ASW) through the other. This establishes a stable concentration gradient of the chemoattractant across the central channel.

  • Track the movement of individual sperm within the channel using high-speed video microscopy to quantify their swimming paths and orientation relative to the gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Gamete_Collection 1. Gamete Collection (Sperm & Eggs) Sperm_Suspension 2. Sperm Suspension Preparation Gamete_Collection->Sperm_Suspension Microinjection 3a. Microinjection of Chemoattractant Sperm_Suspension->Microinjection Microfluidics 3b. Microfluidics Gradient Generation Sperm_Suspension->Microfluidics Observation 4. Observation & Recording (Microscopy & Video) Microinjection->Observation Microfluidics->Observation Data_Analysis 5. Data Analysis (Sperm Tracking & Quantification) Observation->Data_Analysis

Experimental workflow for sea urchin sperm chemotaxis assay.

Conclusion

References

A Comparative Guide to Pharmacological Inhibitors of the Resact Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of known pharmacological inhibitors targeting the Resact signaling pathway in sea urchin spermatozoa. The information presented is intended to aid researchers in selecting appropriate tools for studying sperm chemotaxis and to inform the development of novel contraceptive agents or fertility treatments.

The this compound Signaling Pathway: A Key Regulator of Sperm Chemotaxis

The this compound signaling pathway is a well-characterized chemosensory cascade that governs the directed swimming of sea urchin sperm towards the egg. The pathway is initiated by the binding of the chemoattractant peptide this compound, released from the egg jelly, to its specific receptor, a receptor guanylate cyclase (rGC), on the sperm flagellum[1]. This binding event triggers a rapid increase in intracellular cyclic guanosine monophosphate (cGMP)[1].

The elevation in cGMP directly activates a cyclic nucleotide-gated potassium (CNGK) channel, leading to hyperpolarization of the sperm membrane[1]. This change in membrane potential subsequently activates a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a Na+/H+ exchanger (NHE)[1]. The ensuing influx of Na+ and efflux of H+ cause a depolarization and an increase in intracellular pH, respectively. These events culminate in the opening of voltage-gated Ca2+ channels, leading to a transient increase in intracellular Ca2+ concentration. This calcium signal is the ultimate trigger for the asymmetrical flagellar beating that reorients the sperm towards the source of the this compound gradient[1]. The signal is terminated by the hydrolysis of cGMP by a phosphodiesterase (PDE)[1].

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound rGC Receptor Guanylate Cyclase (rGC) This compound->rGC Binds cGMP cGMP rGC->cGMP Converts GTP to CNGK CNGK Channel Hyperpolarization Hyperpolarization CNGK->Hyperpolarization K+ efflux HCN HCN Channel Depolarization Depolarization HCN->Depolarization Na+ influx NHE Na+/H+ Exchanger pHi_increase pHi Increase NHE->pHi_increase H+ efflux Ca_Channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Ca2+ influx GTP GTP cGMP->CNGK Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PDE5->cGMP Terminates signal Motility Flagellar Motility (Chemotaxis) Ca_ion->Motility Modulates Hyperpolarization->HCN Activates Hyperpolarization->NHE Activates Depolarization->Ca_Channel Opens pHi_increase->Ca_Channel Sensitizes Inhibitor_Screening_Workflow Start Compound Library Primary_Screen Primary Screen: High-Throughput Chemotaxis Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Guanylate Cyclase Activity Assay Hit_Identification->Secondary_Assay Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Lead_Selection Lead Selection Secondary_Assay->Lead_Selection Tertiary_Assay Tertiary Assay: Competitive Binding Assay Lead_Selection->Tertiary_Assay Potent Lead_Selection->Inactive Not Potent Lead_Optimization Lead Optimization Tertiary_Assay->Lead_Optimization

References

A Comparative Analysis of Resact Homologs in Marine Invertebrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of sperm chemoattraction in marine invertebrates offers a valuable window into fundamental cell signaling processes. This guide provides a comparative analysis of Resact, a well-characterized sperm-activating peptide from the sea urchin Arbacian punctulata, and its homologs in other marine invertebrates. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways to facilitate a deeper understanding of these crucial reproductive molecules.

Introduction to this compound and Sperm-Activating Peptides

In the vast expanse of the marine environment, successful fertilization for many invertebrates relies on a sophisticated chemical communication system. Sperm are guided towards eggs of the same species by chemoattractant molecules released by the egg's outer layer. This compound, a 14-amino acid peptide from the sea urchin Arbacia punctulata, is a classic example of such a molecule.[1] It belongs to a larger family of sperm-activating peptides (SAPs) that exhibit remarkable species-specificity, ensuring that sperm are attracted only to eggs of their own kind.[2] These peptides trigger a cascade of physiological responses in sperm, including increased motility, changes in intracellular ion concentrations, and ultimately, directed movement towards the egg.[3]

Comparative Analysis of this compound and its Homologs

While this compound from A. punctulata is the most extensively studied, numerous other SAPs have been isolated and characterized from various sea urchin species. Furthermore, analogous chemoattractant molecules have been identified in other marine invertebrate phyla, highlighting the convergent evolution of this critical reproductive strategy. This section compares the amino acid sequences, species specificity, and functional parameters of this compound and its known homologs.

Amino Acid Sequences of Representative Sperm-Activating Peptides

The primary structures of SAPs show considerable variation, which is the basis for their species-specific recognition. Below is a comparison of the amino acid sequences of this compound and other notable SAPs.

Peptide NameSpecies of OriginAmino Acid Sequence
This compound Arbacia punctulataCys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2
Speract Strongylocentrotus purpuratus, Lytechinus pictusGly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
SAP-I Hemicentrotus pulcherrimusGly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly
SAKLCPGGNCV Hemicentrotus pulcherrimusSer-Ala-Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val
SAP-IIA Tripneustes gratillaCys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH2

Note: This table presents a selection of SAPs for comparative purposes. Seventy-four distinct SAPs have been identified across seventeen sea urchin species.[4][5]

Functional Comparison of Sperm-Activating Peptides

The biological activity of SAPs can be quantified through various assays, including sperm respiration stimulation and receptor binding affinity. These parameters reveal the potency and specificity of each peptide.

PeptideSpeciesAssayEC50 / IC50 / KdReference
This compoundArbacia punctulataSperm Respiration~1 nM[2]
SperactLytechinus pictusSperm Respiration~1 nM[2]
SperactStrongylocentrotus purpuratusCompetition Binding (IC50)~20 nM[2]
Speract AnalogStrongylocentrotus purpuratusSperm Respiration (EC50)~50 pM[2]
SAP-I AnalogHemicentrotus pulcherrimusEquilibrium Binding (Kd)High affinity & Low affinity sites[4][6]

EC50 (Half-maximal effective concentration) represents the concentration of a peptide that induces a response halfway between the baseline and maximum. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is used to describe the affinity between a ligand and a receptor.[7][8]

Beyond sea urchins, other marine invertebrates employ different molecules for sperm chemoattraction. For instance, the cephalopod Octopus vulgaris utilizes a chemoattractant peptide that increases sperm motility in a dose-dependent manner.[9] In ascidians, the chemoattractant is not a peptide but a sulfated steroid, highlighting the diverse chemical nature of these signaling molecules across different taxa.[10]

Signaling Pathways: A Visual Comparison

The binding of a sperm-activating peptide to its receptor on the sperm flagellum initiates a sophisticated signaling cascade. While the general principles are conserved, there are notable differences between the pathways triggered by different SAPs.

This compound Signaling Pathway in Arbacia punctulata

The binding of this compound to its receptor, a guanylate cyclase (GC), triggers the synthesis of cyclic GMP (cGMP). This leads to the opening of cGMP-gated potassium channels, causing hyperpolarization of the sperm membrane. This change in membrane potential activates a sodium/proton exchanger and voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) that ultimately modulates flagellar movement and directs the sperm towards the egg.[11]

Resact_Signaling_Pathway This compound This compound ReceptorGC Receptor Guanylate Cyclase (GC) This compound->ReceptorGC Binds cGMP cGMP ReceptorGC->cGMP Synthesizes K_channel cGMP-gated K+ Channel cGMP->K_channel Opens Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Causes Na_H_exchanger Na+/H+ Exchanger Hyperpolarization->Na_H_exchanger Activates Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Motility Chemotactic Motility Ca_influx->Motility Modulates

This compound Signaling Pathway
Speract Signaling Pathway in Strongylocentrotus purpuratus

Similar to this compound, Speract binding to its receptor activates a guanylate cyclase, leading to an increase in cGMP and subsequent membrane hyperpolarization via the opening of potassium channels.[12][13] However, the downstream events appear to be more complex, involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which also plays a role in regulating calcium channels.[13][14]

Speract_Signaling_Pathway Speract Speract Receptor Speract Receptor Speract->Receptor Binds GC Guanylate Cyclase Receptor->GC Activates cGMP cGMP GC->cGMP Synthesizes K_channel cGMP-gated K+ Channel cGMP->K_channel Opens Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Causes AC Adenylyl Cyclase Hyperpolarization->AC Activates Ca_channel Ca2+ Channel Hyperpolarization->Ca_channel Activates cAMP cAMP AC->cAMP Synthesizes cAMP->Ca_channel Regulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Motility Altered Motility Ca_influx->Motility Modulates

Speract Signaling Pathway

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of scientific advancement. This section provides an overview of the key methodologies used to study this compound and its homologs.

Sperm Chemotaxis Assay

This assay is used to observe and quantify the directed movement of sperm in response to a chemoattractant.

Objective: To determine if a substance acts as a chemoattractant for sperm and to quantify the chemotactic response.

General Procedure:

  • Sperm Collection and Preparation: Sperm are collected from male sea urchins by injection of KCl. The "dry" sperm is stored on ice and diluted in artificial seawater (ASW) just before the experiment.

  • Chemoattractant Gradient Formation: A stable gradient of the test substance is established. This can be achieved using various methods, including:

    • Microfluidic Devices: These devices allow for the creation of precise and stable chemical gradients.

    • Pipette Assay: A micropipette containing the test substance is introduced into a chamber with swimming sperm.

  • Observation and Data Analysis: Sperm movement is recorded using video microscopy. The trajectories of individual sperm are tracked and analyzed to determine if they move towards the source of the chemoattractant. Parameters such as the chemotactic index (a measure of the directness of movement up the gradient) are calculated.

Chemotaxis_Assay_Workflow Start Start Sperm_Prep Sperm Collection and Preparation Start->Sperm_Prep Gradient_Setup Establish Chemoattractant Gradient (e.g., Microfluidics) Sperm_Prep->Gradient_Setup Incubation Introduce Sperm to Gradient Gradient_Setup->Incubation Recording Record Sperm Movement (Video Microscopy) Incubation->Recording Analysis Track Sperm Trajectories and Analyze Data Recording->Analysis End End Analysis->End

Sperm Chemotaxis Assay Workflow
Measurement of Intracellular Calcium ([Ca2+]i)

Changes in intracellular calcium concentration are a key event in the sperm's response to chemoattractants.

Objective: To measure the changes in [Ca2+]i in sperm upon stimulation with a chemoattractant.

General Procedure:

  • Sperm Loading with a Fluorescent Ca2+ Indicator: Sperm are incubated with a membrane-permeant fluorescent dye that specifically binds to Ca2+ (e.g., Fura-2 AM, Fluo-4 AM).[12][14] Once inside the cell, esterases cleave the AM group, trapping the dye.

  • Stimulation: The loaded sperm are then stimulated with the chemoattractant.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured using:

    • Fluorometry: Measures the average fluorescence of a sperm population.

    • Flow Cytometry: Allows for the analysis of [Ca2+]i in individual sperm cells within a large population.[1][13]

    • Fluorescence Microscopy: Enables the visualization and quantification of [Ca2+]i changes in individual, and often, motile sperm.

  • Calibration: The fluorescence signals are calibrated to obtain absolute [Ca2+]i values using ionophores (e.g., ionomycin) and Ca2+ chelators (e.g., EGTA).

Guanylate Cyclase Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., a SAP) to its receptor, the guanylate cyclase.

Objective: To quantify the binding of a radiolabeled or fluorescently tagged SAP to sperm membranes.

General Procedure:

  • Preparation of Sperm Membranes: Sperm are homogenized, and the membrane fraction containing the guanylate cyclase is isolated by centrifugation.

  • Radiolabeling of the Ligand: The SAP is labeled with a radioactive isotope (e.g., 125I) or a fluorescent tag.

  • Binding Reaction: The sperm membranes are incubated with the labeled ligand in the presence or absence of increasing concentrations of the unlabeled (cold) ligand.

  • Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand, typically by filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity or fluorescence on the filter is measured.

  • Data Analysis: The data are used to generate a binding curve, from which the dissociation constant (Kd) and the maximal number of binding sites (Bmax) can be determined.

Conclusion and Future Directions

The comparative analysis of this compound and its homologs reveals a fascinating story of molecular evolution and species-specific adaptation in the context of reproductive success. While significant progress has been made in understanding the structure and function of these sperm-activating peptides in sea urchins, many questions remain. Future research should focus on:

  • Identifying and characterizing this compound homologs in a wider range of marine invertebrate taxa. This will provide a more complete picture of the evolutionary history of these signaling molecules.

  • Elucidating the three-dimensional structures of SAP-receptor complexes. This will provide crucial insights into the molecular basis of species-specific recognition.

  • Developing novel therapeutic agents. The high specificity and potency of these peptide-receptor interactions could be exploited for the development of new contraceptive agents or, conversely, drugs to enhance fertility.

The study of this compound and its homologs continues to be a rich and rewarding field of research with implications for our understanding of fundamental biological processes and the potential for novel biomedical applications.

References

Validating the Role of cGMP in Resact-Mediated Chemotaxis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathway involved in Resact-mediated chemotaxis in sea urchin sperm, with a central focus on validating the pivotal role of cyclic guanosine monophosphate (cGMP). We will explore the established signaling cascade, compare it with alternative signaling molecules, and present supporting experimental data and protocols.

The Central Role of cGMP in this compound-Driven Chemotaxis

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a fundamental process in reproduction. In many marine invertebrates, such as the sea urchin Arbacia punctulata, the chemoattractant peptide this compound, released by the egg, guides sperm towards it.[1][2] The signaling cascade initiated by this compound is a well-studied model of chemotaxis and centrally involves the second messenger cGMP.

The binding of this compound to its receptor, a membrane-bound guanylyl cyclase (GC), on the sperm flagellum triggers the rapid synthesis of intracellular cGMP from GTP.[3][4] This elevation in cGMP concentration is the primary signaling event that initiates a cascade leading to a change in the sperm's swimming pattern, ultimately directing it towards the egg.[2][5]

The this compound-cGMP Signaling Pathway: A Step-by-Step Breakdown

The downstream effects of the cGMP surge are primarily electrophysiological, leading to a precise modulation of ion channel activity and a subsequent influx of calcium ions (Ca2+), the ultimate trigger for the change in flagellar beat and direction.[1][3]

The key steps are as follows:

  • This compound Binding and cGMP Synthesis: this compound binds to the extracellular domain of the guanylyl cyclase receptor.[4] This binding event activates the intracellular catalytic domain of the receptor, leading to the conversion of GTP to cGMP.[3]

  • Opening of cGMP-gated K+ Channels (CNGK): The increase in intracellular cGMP directly gates the opening of K+-selective cyclic nucleotide-gated (CNG) channels.[1][6]

  • Membrane Hyperpolarization: The opening of these K+ channels leads to an efflux of K+ ions, causing a transient hyperpolarization of the sperm cell membrane.[1][5]

  • Activation of Hyperpolarization-activated Channels: This hyperpolarization activates two types of channels: a hyperpolarization-activated and cyclic nucleotide-gated (HCN) channel and a sperm-specific Na+/H+ exchanger (sNHE).[6][7]

  • Depolarization and Ca2+ Influx: The opening of HCN channels allows for an influx of Na+, leading to a depolarization of the membrane.[6] This depolarization, in turn, gates the opening of voltage-dependent Ca2+ channels (CatSper), resulting in a rapid influx of Ca2+ into the flagellum.[3][7]

  • Alteration of Flagellar Beat: The localized increase in intracellular Ca2+ concentration modulates the activity of dynein motor proteins within the flagellum, causing an increase in the asymmetry of the flagellar beat.[5] This results in a turn in the sperm's swimming path, followed by a period of straight swimming, guiding the sperm up the chemoattractant gradient.[3]

Alternative Signaling Molecules: A Comparative Overview

While cGMP is the undisputed primary second messenger in this compound-mediated chemotaxis, other signaling molecules are known to play roles in different chemotactic systems.

Signaling MoleculeRole in this compound PathwayRole in Other Chemotactic Systems
cGMP Primary second messenger Also involved in human sperm chemotaxis stimulated by nitric oxide.[8] In the social amoeba Dictyostelium discoideum, cGMP is involved in regulating myosin II dynamics during chemotaxis.[9][10] In some bacteria, c-di-GMP regulates flagellar motility and chemotaxis.[11]
cAMP The physiological role of cAMP in sea urchin sperm chemotaxis is not well understood, although its synthesis is observed upon this compound binding.[7]A key chemoattractant for Dictyostelium discoideum.[10] In other cell types, cAMP can play a role in cell migration.[12]
Ca2+ Downstream effector A universal downstream effector in many chemotactic systems, including mammalian sperm.[3]
Nitric Oxide (NO) Not directly implicated in the primary this compound pathway.Acts as a chemoattractant for human sperm via a cGMP-dependent pathway.[8]

Experimental Validation of the Role of cGMP

The central role of cGMP in this compound-mediated chemotaxis has been validated through a series of key experiments.

Quantitative Data Summary
ExperimentObservationImplication
Application of this compound Rapid, transient increase in intracellular cGMP concentration.This compound directly stimulates cGMP synthesis.
Application of cGMP analogs (e.g., 8-Br-cGMP) Mimics the chemotactic response (turning behavior) in the absence of this compound.[8]cGMP is sufficient to trigger the downstream signaling events.
Inhibition of Guanylyl Cyclase Abolishes the chemotactic response to this compound.The synthesis of cGMP is essential for the response.
Inhibition of Phosphodiesterase (PDE) Prolongs the chemotactic response.PDE-mediated hydrolysis of cGMP is crucial for terminating the signal.[3]
Patch-clamp electrophysiology cGMP directly gates the opening of K+ channels in isolated membrane patches.Provides direct evidence for the molecular target of cGMP.
Stopped-flow fluorimetry with voltage-sensitive dyes This compound application leads to a rapid hyperpolarization followed by depolarization.[1]Confirms the predicted electrophysiological changes downstream of cGMP.
Stopped-flow fluorimetry with Ca2+-sensitive dyes This compound application leads to a rapid increase in intracellular Ca2+.[3]Demonstrates the link between the initial signaling events and the final Ca2+ influx.

Experimental Protocols

Measurement of Intracellular cGMP Levels

Methodology: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sperm Preparation: Collect and prepare a suspension of sea urchin sperm in artificial seawater.

  • Stimulation: Add this compound to the sperm suspension at a known concentration.

  • Lysis: At specific time points after this compound addition, rapidly lyse the sperm cells to release intracellular contents.

  • Assay: Use a commercially available cGMP RIA or ELISA kit to quantify the concentration of cGMP in the cell lysates.

  • Data Analysis: Plot cGMP concentration as a function of time after this compound stimulation.

Electrophysiological Recording of Membrane Potential

Methodology: Stopped-flow spectrofluorometry with a voltage-sensitive dye (e.g., DiSC3(5))

  • Sperm Loading: Incubate sperm with a voltage-sensitive fluorescent dye.

  • Stopped-Flow Mixing: Use a stopped-flow apparatus to rapidly mix the dye-loaded sperm with a solution containing this compound.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. A change in fluorescence corresponds to a change in membrane potential.

  • Calibration: Calibrate the fluorescence signal to millivolts using ionophores (e.g., valinomycin) in solutions of known K+ concentrations.

Measurement of Intracellular Ca2+ Concentration

Methodology: Stopped-flow spectrofluorometry with a Ca2+-sensitive dye (e.g., Fura-2 or Fluo-4)

  • Sperm Loading: Incubate sperm with a Ca2+-sensitive fluorescent dye.

  • Stopped-Flow Mixing: Use a stopped-flow apparatus to rapidly mix the dye-loaded sperm with a solution containing this compound.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time, which corresponds to changes in intracellular Ca2+ concentration.

  • Calibration: Calibrate the fluorescence signal to absolute Ca2+ concentrations using Ca2+ buffers and ionophores.

Signaling Pathway Diagrams

Resact_Chemotaxis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GC Guanylyl Cyclase Receptor This compound->GC Binds cGMP cGMP GC->cGMP Synthesizes CNGK CNG K+ Channel Hyperpolarization Membrane Hyperpolarization CNGK->Hyperpolarization Causes K+ efflux HCN HCN Channel Depolarization Membrane Depolarization HCN->Depolarization Causes Na+ influx sNHE sNHE CatSper CatSper (Ca2+ Channel) Ca_influx Ca2+ Influx CatSper->Ca_influx Allows GTP GTP GTP->cGMP cGMP->CNGK Opens Hyperpolarization->HCN Activates Hyperpolarization->sNHE Activates Depolarization->CatSper Opens Flagellar_beat Altered Flagellar Beat (Chemotaxis) Ca_influx->Flagellar_beat Triggers Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sperm_prep Sperm Suspension Preparation Dye_loading Loading with Fluorescent Dye (Voltage or Ca2+ sensitive) Sperm_prep->Dye_loading Stimulation Stimulation with this compound (via Stopped-Flow) Dye_loading->Stimulation Measurement Measurement of Fluorescence Change Stimulation->Measurement Calibration Signal Calibration Measurement->Calibration Data_plot Data Plotting and Interpretation Calibration->Data_plot Logical_Relationship This compound This compound Gradient cGMP_increase ↑ Intracellular cGMP This compound->cGMP_increase Leads to Hyperpolarization Membrane Hyperpolarization cGMP_increase->Hyperpolarization Causes Ca_influx ↑ Intracellular Ca2+ Hyperpolarization->Ca_influx Triggers Chemotaxis Chemotactic Response Ca_influx->Chemotaxis Results in

References

A Head-to-Head Comparison: Resact-Induced vs. Spontaneous Sperm Motility in Sea Urchins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between spontaneous and chemoattractant-induced sperm motility is critical for fields ranging from reproductive biology to toxicology. This guide provides a quantitative comparison of sperm motility in the presence and absence of the chemoattractant Resact, a well-studied peptide from the egg jelly of the sea urchin Arbacia punctulata.

The journey of a sperm to an egg is a remarkable feat of cellular navigation. In many marine invertebrates, this journey is not random but is guided by chemical cues released by the egg. This compound is one such chemoattractant that causes profound changes in the swimming behavior of sperm, transforming their movement from a spontaneous, often circular pattern, to a more directed, chemotactic trajectory. This comparison guide delves into the quantitative metrics that define these two states of motility, provides detailed experimental protocols for their measurement, and illustrates the underlying signaling pathway.

Quantitative Comparison of Sperm Motility Parameters

The motility of sperm is characterized by a set of quantitative parameters, often measured using Computer-Assisted Sperm Analysis (CASA). These parameters describe the speed and the shape of the sperm's trajectory. Below is a summary of key motility parameters for sea urchin sperm under spontaneous and this compound-induced conditions.

Motility ParameterSpontaneous Motility (Without this compound)This compound-Induced Motility (In a this compound Gradient)
Average Swimming Speed (VAP) ~238 µm/s[1][2]The overall swimming speed remains relatively constant.[1][2]
Velocity Up-Gradient (Vx) Not applicable (random movement)Can be as high as 20% of the average swimming speed.[1][2]
Trajectory Predominantly circular or curved paths.[1][2][3]More linear and directed towards the source of this compound.[1][2][3]
Flagellar Beat Frequency ~45 HzLocalized increases in flagellar beat asymmetry are observed.[4][5]

Note: The data for Arbacia punctulata sperm shows that while the overall speed (VAP) does not significantly change, the critical difference in this compound-induced motility is the directedness of the movement, as indicated by the velocity component towards the chemoattractant source (Vx) and the linearization of the swimming tracks.

Experimental Protocols

Accurate and reproducible measurement of sperm motility is paramount for quantitative comparisons. The following are detailed methodologies for the key experiments cited in this guide.

Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)

This protocol outlines the general steps for analyzing sea urchin sperm motility using a CASA system.

  • Semen Collection: Sea urchins are induced to spawn by injection of 0.5 M KCl into the coelomic cavity. "Dry" semen is collected from the male gonopores using a micropipette.

  • Sperm Suspension Preparation: A stock suspension of sperm is prepared by diluting the dry semen in artificial seawater (ASW). The final sperm concentration is adjusted to a range suitable for CASA analysis, typically between 1 x 10^6 and 1 x 10^8 sperm/mL.

  • Sample Loading: A small aliquot (typically 5-10 µL) of the sperm suspension is loaded into a pre-warmed analysis chamber (e.g., a Makler or Leja chamber) of a specific depth (e.g., 20 µm).

  • Microscopy and Image Acquisition: The chamber is placed on the heated stage of a microscope (maintained at a constant temperature, e.g., 18°C). Sperm movement is observed using phase-contrast optics and recorded with a high-speed digital camera (e.g., at 60 frames per second or higher).

  • CASA Software Analysis: The recorded video is analyzed by the CASA software. The software identifies and tracks the heads of the sperm in successive frames to calculate various motility parameters, including VCL, VSL, VAP, LIN, STR, and BCF.

Microfluidic Chemotaxis Assay

This method allows for the creation of a stable and reproducible chemical gradient to observe and quantify chemotaxis.

  • Device Fabrication: A microfluidic device with a central channel for sperm and two side channels for the control and chemoattractant solutions is fabricated, typically from polydimethylsiloxane (PDMS).

  • Device Setup: The microfluidic device is mounted on a microscope stage. The side channels are connected to syringe pumps, one delivering ASW (control) and the other delivering ASW containing this compound at a known concentration.

  • Gradient Formation: The continuous flow of the two solutions into the side channels allows for the diffusion of this compound into the central channel, creating a stable concentration gradient.

  • Sperm Introduction: The prepared sperm suspension is introduced into the central channel.

  • Observation and Tracking: The movement of sperm within the gradient is recorded using a high-speed camera. The trajectories of individual sperm are then tracked and analyzed to determine their swimming speed and their velocity component along the gradient (Vx).

Signaling Pathways and Experimental Workflows

To visualize the biological processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound RGC Receptor Guanylyl Cyclase (RGC) This compound->RGC Binds cGMP cGMP RGC->cGMP Converts GTP to cGMP CNGK CNG K+ Channel Hyperpolarization Hyperpolarization CNGK->Hyperpolarization K+ efflux leads to Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Mediates GTP GTP GTP->RGC cGMP->CNGK Opens Hyperpolarization->Ca_Channel Activates Motility_Change Increased Flagellar Asymmetry and Turn Ca_influx->Motility_Change Triggers

Caption: The this compound signaling pathway in sea urchin sperm.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Motility Analysis cluster_output Output Semen_Collection Semen Collection (0.5 M KCl injection) Sperm_Suspension Sperm Suspension in Artificial Seawater (ASW) Semen_Collection->Sperm_Suspension Spontaneous Spontaneous Motility (Control: ASW) Sperm_Suspension->Spontaneous Resact_Induced This compound-Induced Motility (Treatment: ASW + this compound) Sperm_Suspension->Resact_Induced CASA CASA System Spontaneous->CASA Resact_Induced->CASA Data_Acquisition Data Acquisition (High-speed video) CASA->Data_Acquisition Data_Analysis Quantitative Data Analysis (VCL, VSL, VAP, Trajectory) Data_Acquisition->Data_Analysis Comparison Quantitative Comparison Data_Analysis->Comparison

Caption: Experimental workflow for comparing sperm motility.

References

A Researcher's Guide to Control Experiments for Resact Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of essential control experiments for studying Resact-mediated chemotaxis in sea urchin sperm. Detailed experimental protocols, quantitative data analysis, and visual workflows are included to ensure the accuracy and reproducibility of your findings.

The peptide this compound, isolated from the egg jelly of the sea urchin Arbacia punctulata, is a potent chemoattractant that guides sperm towards the egg, a critical step in fertilization.[1] Studying this process requires meticulously designed experiments with appropriate controls to validate the observed chemotactic response and dissect the underlying molecular mechanisms. This guide outlines the key positive and negative control experiments crucial for robust this compound chemotaxis assays.

Comparison of Control Experiments

Effective chemotaxis assays hinge on the inclusion of controls that confirm the specificity of the chemoattractant and the viability of the experimental system. The following table compares common control experiments used in this compound chemotaxis assays.

Control Type Experiment Purpose Expected Outcome
Positive Control This compound Gradient To confirm that the sperm are motile and capable of responding to a known chemoattractant.Sperm accumulate in the region of high this compound concentration.
Negative Control Buffer/Artificial Sea Water (ASW) Only To establish a baseline of random sperm movement in the absence of a chemoattractant gradient.Sperm exhibit random swimming patterns with no net directional movement.
Negative Control Speract Gradient To demonstrate the species-specificity of the chemotactic response. Speract is a chemoattractant for a different sea urchin species (Strongylocentrotus purpuratus).A. punctulata sperm do not exhibit a chemotactic response to Speract.
Negative Control Low Calcium (Ca²⁺) ASW To investigate the role of extracellular calcium in the chemotactic signaling pathway. The this compound signaling cascade is dependent on Ca²⁺ influx.[2]The chemotactic response to this compound is significantly reduced or abolished.
Negative Control High Potassium (K⁺) ASW To disrupt the membrane potential changes that are essential for the chemotactic response.The chemotactic response to this compound is significantly reduced or abolished.

Quantitative Data Presentation

The following table summarizes quantitative data from a microfluidic-based chemotaxis assay comparing the swimming behavior of A. punctulata sperm in the presence and absence of a this compound gradient. The data illustrates the directed movement of sperm towards higher concentrations of this compound.

Condition Average Swimming Speed (μm/s) Average Velocity Towards Gradient (μm/s) Chemotaxis Index (CI)
Control (No this compound Gradient) 238 ± 232.4 ± 24~0
10 nM this compound Gradient 245 ± 2549.2 ± 31Positive

Data adapted from Chang et al., 2013.[3][4][5] The Chemotaxis Index (CI) is a calculated value representing the efficiency of migration towards the chemoattractant. A positive CI indicates chemotaxis, while a CI of zero indicates random movement.

Experimental Protocols

Preparation of Sea Urchin Sperm

Materials:

  • Male A. punctulata sea urchins

  • 0.55 M KCl solution

  • Artificial Sea Water (ASW)

  • Glass Pasteur pipette

  • Petri dish

  • Ice

Procedure:

  • Induce spawning by injecting 1-2 mL of 0.55 M KCl into the coelomic cavity of a male sea urchin.[6]

  • Place the urchin, oral side down, on a petri dish placed on ice.

  • Collect the white, concentrated sperm ("dry sperm") that is released from the aboral pores using a Pasteur pipette.[6]

  • Store the dry sperm on ice. For experiments, dilute the dry sperm in ASW to the desired concentration.

Swarm Assay for Chemotaxis

Materials:

  • Microscope slide with a well or chamber

  • Diluted sea urchin sperm suspension in ASW

  • This compound solution (e.g., 10 nM in ASW)

  • Control solutions (ASW, Speract, low Ca²⁺ ASW, high K⁺ ASW)

  • Micropipette

  • Video microscopy setup

Procedure:

  • Place a drop of the diluted sperm suspension on the microscope slide.

  • Allow the sperm to acclimate and observe their baseline random swimming behavior.

  • Using a micropipette, carefully inject a small volume of the this compound solution into the center of the sperm suspension.

  • Record the swimming behavior of the sperm using video microscopy. Observe for the aggregation of sperm towards the point of injection.[1]

  • Repeat the procedure for each of the negative control solutions.

  • Analyze the recorded videos to quantify the chemotactic response, for example, by measuring the change in sperm density in the gradient versus the control conditions.

Visualizing the Underlying Mechanisms

This compound Signaling Pathway

The chemotactic response to this compound is initiated by a well-defined signaling cascade within the sperm flagellum. Binding of this compound to its receptor, a guanylyl cyclase, triggers a series of events leading to a change in the sperm's swimming pattern.

Resact_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GC Receptor Guanylyl Cyclase (GC) This compound->GC Binds cGMP cGMP GC->cGMP Converts K_channel K+ Channel Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to HCN_channel HCN Channel Depolarization Membrane Depolarization HCN_channel->Depolarization Na+ influx leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca2+ influx GTP GTP GTP->GC cGMP->K_channel Opens Hyperpolarization->HCN_channel Activates Depolarization->Ca_channel Opens Flagellar_turn Asymmetric Flagellar Beat (Turn) Ca_influx->Flagellar_turn Triggers

Caption: The this compound signaling pathway in sea urchin sperm.

Experimental Workflow for a Chemotaxis Assay

The following diagram illustrates a typical workflow for conducting a this compound chemotaxis assay, from sperm preparation to data analysis.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sperm_Collection 1. Collect Sperm from Sea Urchin Sperm_Dilution 2. Dilute Sperm in ASW Sperm_Collection->Sperm_Dilution Add_Sperm 5. Add Sperm Suspension Sperm_Dilution->Add_Sperm Prepare_Solutions 3. Prepare this compound and Control Solutions Introduce_Gradient 6. Introduce Chemoattractant/ Control Gradient Prepare_Solutions->Introduce_Gradient Setup_Chamber 4. Set up Microscopy Chamber Setup_Chamber->Add_Sperm Add_Sperm->Introduce_Gradient Record_Video 7. Record Sperm Movement Introduce_Gradient->Record_Video Track_Sperm 8. Track Sperm Trajectories Record_Video->Track_Sperm Calculate_Metrics 9. Calculate Chemotaxis Metrics (e.g., CI, Velocity) Track_Sperm->Calculate_Metrics Compare_Data 10. Compare this compound vs. Controls Calculate_Metrics->Compare_Data

Caption: A generalized workflow for a this compound chemotaxis assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Resact: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Protocols

Before disposal, proper handling of Resact is paramount to minimize exposure and maintain experimental integrity. Personnel should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols.

Personal Protective Equipment (PPE): When handling this compound, especially in its lyophilized powder form, the following PPE is mandatory to prevent accidental splashes, inhalation, or skin contact:

  • Gloves: Chemical-resistant disposable gloves, such as nitrile, should be worn.

  • Eye Protection: Safety glasses or goggles are essential.

  • Lab Coats: A protective lab coat or gown must be worn over standard clothing.

  • Respiratory Protection: A fume hood or biosafety cabinet should be used when handling the powder form to prevent inhalation.

Storage and Handling:

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability. Reconstituted solutions are best stored in aliquots at refrigerated temperatures for short-term use to avoid repeated freeze-thaw cycles.

  • Work Area: All handling of this compound should be confined to a designated, clean laboratory bench.

  • Cross-Contamination: Use sterile equipment for each handling step to maintain the purity of the peptide and the safety of the experiment.

Quantitative Data on General Peptide Handling

While specific quantitative hazard data for this compound is unavailable, the following table summarizes general recommendations for peptide handling and storage.

ParameterRecommendationRationale
Long-Term Storage (Lyophilized) -20°C or -80°CEnsures stability and prevents degradation.
Short-Term Storage (Solution) Refrigerated (2-8°C)Suitable for immediate or near-term use.
pH of Solutions 5-6Peptides in solution are generally more stable in slightly acidic sterile buffers.
Handling of Powder Fume hood or biosafety cabinetPrevents inhalation of easily aerosolized fine powder.

Experimental Protocol: General Disposal of Peptide Waste

The proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility. The following step-by-step procedure should be followed:

  • Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated vials, pipette tips, and PPE, must be treated as chemical waste.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Never pour this compound solutions down the sink.

  • Solid Waste Collection:

    • Place all contaminated solid waste, such as empty vials, gloves, and wipes, into a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be accurately labeled with the contents ("this compound waste," concentration if known) and the appropriate hazard symbols as required by your institution.

  • Institutional Protocols: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule waste removal.

This compound Signaling Pathway and Disposal Workflow

The following diagrams illustrate the known signaling pathway of this compound in sea urchin sperm and the general workflow for laboratory chemical waste disposal.

Resact_Signaling_Pathway This compound This compound Peptide ReceptorGC Receptor Guanylate Cyclase (GC) This compound->ReceptorGC Binds to cGMP Increased cGMP ReceptorGC->cGMP Stimulates synthesis of CNGK_Channel CNGK Channel Activation cGMP->CNGK_Channel Hyperpolarization Membrane Hyperpolarization CNGK_Channel->Hyperpolarization Ca_Influx Ca2+ Influx Hyperpolarization->Ca_Influx Triggers Sperm_Motility Increased Sperm Motility & Chemotaxis Ca_Influx->Sperm_Motility Chemical_Waste_Disposal_Workflow Start Generation of this compound Waste (Liquid & Solid) Segregate Segregate Waste Types Start->Segregate Liquid_Waste Collect Liquid Waste in Labeled, Leak-Proof Container Segregate->Liquid_Waste Solid_Waste Collect Solid Waste in Labeled Container Segregate->Solid_Waste Store Store in Designated Hazardous Waste Area Liquid_Waste->Store Solid_Waste->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS Disposal Proper Disposal by Licensed Contractor Contact_EHS->Disposal

Essential Safety and Handling Guide for Chemical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for handling chemical reagents in a laboratory setting. It is intended to offer procedural guidance to researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for the particular chemical you are working with for detailed information.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of protection required depends on the specific hazards of the substance being handled.[1] A thorough risk assessment should be conducted before commencing any work.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Chemical Reagents

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields, chemical splash goggles, or a face shield worn over safety glasses.[2]Protects against splashes, sprays, and airborne particles that could cause eye damage.[3] For high-risk activities with a potential for explosion or large splashes, a face shield is recommended.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, latex, butyl rubber). The specific type of glove should be chosen based on the chemical's properties as detailed in the SDS.[3]Prevents skin contact with hazardous chemicals, which can cause irritation, burns, or absorption of toxic substances.
Body Protection A laboratory coat, chemical-resistant apron, or coveralls.[3] For highly hazardous materials, a fully encapsulating chemical protective suit may be necessary.[3][4]Protects the skin and clothing from spills and splashes.
Respiratory Protection A fume hood is the primary engineering control. If exposure limits may be exceeded, a respirator (e.g., N95, half-mask, or full-face respirator with appropriate cartridges) is required.[3]Prevents the inhalation of harmful vapors, mists, or dust. The type of respirator and cartridge must be selected based on the specific chemical hazard.
Foot Protection Closed-toe, chemical-resistant shoes or boots.[3]Protects feet from spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Experimental Protocol: General Chemical Handling

  • Preparation : Before handling any chemical, thoroughly read and understand its Safety Data Sheet (SDS).[5] Ensure that all necessary PPE is available and in good condition.[1]

  • Work Area : All work with hazardous chemicals should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Keep the work area clean and free of clutter.

  • Dispensing : When dispensing liquids, pour carefully to avoid splashing. Use a funnel for transferring liquids to containers with small openings.

  • Heating : If heating is required, use appropriate and calibrated heating equipment. Never heat a closed container.

  • Spills : In the event of a spill, immediately alert others in the area. Contain the spill with absorbent materials like sand or vermiculite.[6] Clean the spill according to the procedures outlined in the SDS. For large or highly hazardous spills, evacuate the area and contact the emergency response team.

  • Storage : Store chemicals in compatible containers that are clearly labeled with the chemical name and any hazard warnings.[7] Segregate incompatible chemicals to prevent dangerous reactions.[8] Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.

Disposal Plan

Hazardous waste must be disposed of in a safe and environmentally responsible manner, in accordance with all local, state, and federal regulations.[7][9]

Table 2: Chemical Waste Disposal Guidelines

Waste TypeDisposal Procedure
Liquid Chemical Waste Collect in a designated, properly labeled, and sealed hazardous waste container.[10] The container must be compatible with the waste being stored.[7] Never mix incompatible waste streams.[8]
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container. Ensure that the waste is not reactive with the container.
Contaminated Materials Any materials, such as gloves, absorbent pads, or labware, that come into contact with the hazardous chemical should be disposed of as hazardous waste.[9] Place these materials in a designated, labeled hazardous waste container.
Empty Containers Empty containers that held hazardous chemicals may still contain residue and should be treated as hazardous waste unless properly decontaminated.[9] Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[8] After rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Deface the original label before disposal.[9]

Signaling Pathway and Workflow Diagrams

PPE_Selection_Workflow Figure 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure start Identify Chemical and Review SDS hazards Identify Chemical Hazards (Toxicity, Reactivity, Flammability) start->hazards exposure Assess Potential Exposure Routes (Inhalation, Skin Contact, Ingestion, Injection) hazards->exposure eye_face Select Eye/Face Protection (Goggles, Face Shield) exposure->eye_face hand Select Hand Protection (Appropriate Gloves) exposure->hand body Select Body Protection (Lab Coat, Apron, Suit) exposure->body respiratory Select Respiratory Protection (Fume Hood, Respirator) exposure->respiratory handle Handle Chemical Following Protocol eye_face->handle hand->handle body->handle respiratory->handle

Caption: PPE selection is based on a thorough hazard assessment.

Disposal_Workflow Figure 2: Chemical Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal start Chemical Use Generates Waste waste_type Determine Waste Type (Liquid, Solid, Contaminated Material) start->waste_type liquid_waste Collect Liquid Waste in Compatible Labeled Container waste_type->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid contaminated_waste Collect Contaminated Materials in Labeled Container waste_type->contaminated_waste Contaminated storage Store Waste in Designated Area liquid_waste->storage solid_waste->storage contaminated_waste->storage pickup Arrange for Hazardous Waste Pickup storage->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Resact
Reactant of Route 2
Reactant of Route 2
Resact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.